molecular formula C9H11F B1592368 1-Fluoro-3-propylbenzene CAS No. 28593-12-6

1-Fluoro-3-propylbenzene

Cat. No.: B1592368
CAS No.: 28593-12-6
M. Wt: 138.18 g/mol
InChI Key: FBGSJNNMMKJKGE-UHFFFAOYSA-N
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Description

1-Fluoro-3-propylbenzene is a useful research compound. Its molecular formula is C9H11F and its molecular weight is 138.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGSJNNMMKJKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623935
Record name 1-Fluoro-3-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28593-12-6
Record name 1-Fluoro-3-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-propylbenzene is an aromatic organic compound with the chemical formula C₉H₁₁F. As a fluorinated benzene (B151609) derivative, it holds interest within the fields of medicinal chemistry and materials science. The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and safety considerations for this compound, serving as a valuable resource for professionals in research and development.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 28593-12-6[1][2]
Molecular Formula C₉H₁₁F[1][3]
Molecular Weight 138.18 g/mol [3][4]
Boiling Point 159 °C[3]
Flash Point 40 °C[3]
Density 0.966 g/cm³[3]
LogP 2.778[3]
InChI Key FBGSJNNMMKJKGE-UHFFFAOYSA-N[4]

Synthesis

The synthesis of this compound can be approached through a multi-step pathway starting from benzene. A common strategy involves the introduction of the propyl and fluoro substituents in a sequence that ensures the desired 1,3- (meta) substitution pattern. Since both the fluoro and propyl groups are ortho,para-directing, a directing group that favors meta substitution is required. An acyl group serves this purpose effectively.[5]

A plausible synthetic route is outlined below:

  • Friedel-Crafts Acylation: Benzene is first acylated with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form propanoylbenzene (ethyl phenyl ketone).[5]

  • Electrophilic Fluorination: The propanoylbenzene is then subjected to electrophilic fluorination. The propanoyl group, being a meta-director, will guide the incoming fluorine atom to the 3-position on the benzene ring, yielding 3-fluoro-1-propanoylbenzene.[5]

  • Reduction of the Carbonyl Group: The final step involves the reduction of the ketone functionality to a propyl group. This can be achieved through catalytic hydrogenation, for instance, using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[5]

G Benzene Benzene Propanoylbenzene Propanoylbenzene Benzene->Propanoylbenzene Propanoyl chloride, AlCl₃ Fluoro_propanoylbenzene 3-Fluoro-1-propanoylbenzene Propanoylbenzene->Fluoro_propanoylbenzene Electrophilic Fluorinating Agent Final_Product This compound Fluoro_propanoylbenzene->Final_Product H₂, Pd/C

Caption: Synthetic pathway for this compound from benzene.

Experimental Protocols

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of chemical compounds. However, publicly available, detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is currently limited. Researchers synthesizing this compound will need to perform their own spectral analyses and characterization.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by the interplay of the electron-donating propyl group and the electron-withdrawing, yet ortho,para-directing, fluoro group. The fluorine atom can influence the acidity of adjacent protons and modulate the electron density of the aromatic ring, thereby affecting its susceptibility to further electrophilic or nucleophilic substitution.

In the context of drug discovery, the incorporation of fluorine is a widely used strategy to enhance the pharmacological profile of lead compounds.[6] Fluorine substitution can:

  • Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the half-life of a drug.

  • Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

  • Improve Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.

While there are no specific, widely reported applications of this compound in drug development, it can be considered a valuable building block or fragment for the synthesis of more complex, biologically active molecules. Its structural motif could be incorporated into various scaffolds to probe the effects of a fluoro-propyl-benzene moiety on biological activity.

G cluster_0 Physicochemical Properties Metabolic Stability Metabolic Stability Binding Affinity Binding Affinity Lipophilicity Lipophilicity This compound This compound This compound->Metabolic Stability influences This compound->Binding Affinity influences This compound->Lipophilicity influences

Caption: Influence of the this compound motif on key drug properties.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

  • H225: Highly flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-3-propylbenzene

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. The information is curated for professionals in research and development who require precise data for experimental design, computational modeling, and chemical synthesis. This document presents key physical constants, detailed experimental protocols for their determination, and a logical workflow for a potential synthesis route.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various chemical databases and literature sources.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 28593-12-6[1][2]
Molecular Formula C₉H₁₁F[2][3]
Molecular Weight 138.185 g/mol [2][3]
Boiling Point 159 °C[2]
Density 0.966 g/mL[2]
Flash Point 40 °C[2]
Melting Point Not available (n/a)[3]
Refractive Index Not available (n/a)[3]
Water Solubility Insoluble (predicted)
Organic Solvent Solubility Soluble in non-polar solvents (e.g., hexane, benzene (B151609), toluene)
LogP (Octanol-Water Partition Coefficient) 2.778[2]

Synthesis Pathway

A plausible synthetic route for this compound starting from benzene is outlined below. The process involves a Friedel-Crafts acylation to introduce a meta-directing group, followed by electrophilic fluorination, and finally a reduction of the acyl group to the desired propyl substituent.[4]

Synthesis_Pathway Synthesis of this compound Benzene Benzene Propanoylbenzene Propanoylbenzene (Ethyl Phenyl Ketone) Benzene->Propanoylbenzene 1. Friedel-Crafts Acylation CH₃CH₂COCl, AlCl₃ FluoroPropanoylbenzene 3-Fluoro-1-propanoylbenzene Propanoylbenzene->FluoroPropanoylbenzene 2. Electrophilic Fluorination (e.g., Selectfluor) FinalProduct This compound FluoroPropanoylbenzene->FinalProduct 3. Catalytic Hydrogenation (e.g., H₂, Pd/C)

A potential three-step synthesis of this compound from benzene.

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the primary physicochemical properties of liquid compounds such as this compound.

Determination of Boiling Point (Micro-Scale Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

Apparatus:

  • Small test tube (e.g., 150mm diameter)

  • Capillary tube (sealed at one end)

  • Thermometer (-10 to 200 °C range)

  • Heating block or oil bath

  • Hot plate with magnetic stirring capability

  • Small magnetic stirring bar

  • Clamps and stand

Procedure:

  • Sample Preparation: Introduce approximately 0.5 mL of this compound into the small test tube using a Pasteur pipette. Add a small magnetic stirring bar.

  • Apparatus Setup:

    • Place the test tube in the heating block on the hot plate stirrer.

    • Insert the capillary tube into the test tube with its open end submerged in the liquid.

    • Clamp a thermometer so that the bulb is positioned approximately 1 cm above the surface of the liquid. This ensures the temperature of the vapor is measured.

  • Heating:

    • Begin gently heating the sample while stirring to ensure even heat distribution.

    • Observe the capillary tube. As the liquid heats, trapped air will expand and exit the tube, seen as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid is boiling and its vapor is filling the capillary.

  • Measurement:

    • Turn off the heat and allow the apparatus to cool slowly while still stirring.

    • The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.

    • Record the temperature on the thermometer at this exact moment. This temperature is the boiling point of the liquid.

Determination of Density

The density of a liquid is its mass per unit volume, typically expressed in g/mL or g/cm³.

Apparatus:

  • Electronic balance (readable to at least 0.01 g)

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Beaker

  • Pipette

Procedure:

  • Mass of Empty Container: Place a clean, dry graduated cylinder on the electronic balance and tare it to zero. If taring is not possible, record the mass of the empty cylinder.

  • Volume and Mass of Liquid:

    • Using a pipette, carefully transfer a precise volume of this compound (e.g., 5.0 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus.

    • Place the graduated cylinder containing the liquid on the balance and record the combined mass.

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.

    • Calculate the density using the formula: Density = Mass (g) / Volume (mL)

  • Repeat for Accuracy: Repeat the measurement two more times and calculate the average density to ensure precision.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (to maintain 20 °C)

  • Dropper or Pasteur pipette

  • Lint-free tissues

  • Calibration standard (e.g., distilled water)

  • Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

  • Instrument Setup and Calibration:

    • Turn on the refractometer and the light source.

    • Connect the instrument to a water bath set to a constant temperature, typically 20 °C, and allow the prisms to equilibrate.

    • Calibrate the instrument by placing a drop of distilled water on the prism. The refractive index should read 1.3330 at 20 °C. Adjust if necessary.

  • Sample Application:

    • Clean the prism surfaces with a soft tissue moistened with ethanol or acetone and allow them to dry completely.

    • Using a clean dropper, place 2-3 drops of this compound onto the surface of the measuring prism.

    • Close the illuminating prism gently to spread the liquid into a thin film.

  • Measurement:

    • Look through the eyepiece and turn the coarse adjustment knob until the light field comes into view. The field will be divided into a light and a dark section.

    • Turn the fine adjustment knob to bring the dividing line (the shadowline) into sharp focus.

    • If a colored band is visible at the border, turn the dispersion correction knob until the line is sharp and achromatic (black and white).

    • Adjust the scale so that the sharp shadowline intersects exactly with the crosshairs in the eyepiece.

  • Reading the Value: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken (e.g., nD²⁰, where D refers to the sodium D-line wavelength).

  • Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent.

References

An In-depth Technical Guide on 1-Fluoro-3-propylbenzene: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular structure and weight of 1-Fluoro-3-propylbenzene, a substituted aromatic compound. The information is compiled for researchers, scientists, and professionals in drug development who require precise molecular data.

Molecular Composition and Weight

This compound is composed of a benzene (B151609) ring substituted with one fluorine atom and one propyl group. Its molecular formula is C9H11F.[1][2][3] The molecular weight is a critical parameter in various chemical and pharmaceutical calculations.

ComponentSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC912.011108.099
HydrogenH111.00811.088
FluorineF118.99818.998
Total 138.185

The computationally derived molecular weight of this compound is approximately 138.185 g/mol .[1][4]

Molecular Structure

The structure of this compound consists of a central benzene ring. A fluorine atom is attached to the first carbon of the ring, and a propyl group (CH2CH2CH3) is attached to the third carbon.

cluster_benzene Benzene Ring cluster_substituents Substituents C1 C C2 C C1->C2 F F C1->F Position 1 C3 C C2->C3 C4 C C3->C4 propyl Propyl Group C3->propyl Position 3 C5 C C4->C5 C6 C C5->C6 C6->C1

Caption: Logical relationship of this compound components.

The spatial arrangement of these groups on the benzene ring is key to its chemical properties and interactions. The IUPAC name for this compound is this compound, and its canonical SMILES representation is CCCC1=CC(=CC=C1)F.[2]

Caption: 2D molecular structure of this compound.

This technical guide provides foundational data for this compound, which is essential for further research and development activities. The provided structural and weight information is based on computational chemical data.[4]

References

An In-depth Technical Guide to 1-Fluoro-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-propylbenzene is an aromatic organic compound with the chemical formula C₉H₁₁F. Its structure consists of a benzene (B151609) ring substituted with a fluorine atom at position 1 and a propyl group at position 3. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and application in various chemical processes.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 28593-12-6[1][2][3]
Molecular Formula C₉H₁₁F[1][2][3]
Molecular Weight 138.18 g/mol [1]
Boiling Point 159 °C[2]
Density 0.966 g/cm³[2]
Flash Point 40 °C[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of an intermediate, 3-fluoropropiophenone, followed by its reduction. A viable synthetic pathway is outlined below.

Experimental Protocols

Step 1: Synthesis of 3-Fluoropropiophenone from 1-(3-Fluorophenyl)propan-1-ol (B1342436)

This procedure details the oxidation of 1-(3-fluorophenyl)propan-1-ol to yield 3-fluoropropiophenone.

  • Materials:

    • 1-(3-fluorophenyl)propan-1-ol (100 g)

    • Acetone (B3395972) (1 L)

    • Jones reagent (350 ml)

    • Dichloromethane (DCM) (400 ml)

    • Sodium sulfate

  • Procedure:

    • A solution of 100 g of 1-(3-fluorophenyl)propan-1-ol in 1 L of acetone is prepared in a reaction vessel and cooled to 0-10 °C.

    • 350 ml of Jones reagent is added dropwise to the solution over a period of two hours, maintaining the temperature between 0 and 10 °C.

    • The reaction mixture is stirred for an additional hour at the same temperature.

    • The solvent is removed under reduced pressure (in vacuo).

    • The residue is extracted with 400 ml of dichloromethane.

    • The organic layer is dried over sodium sulfate.

    • The solvent is removed in vacuo to yield 3-fluoropropiophenone as a yellow oil.[4]

Step 2: Reduction of 3-Fluoropropiophenone to this compound

The carbonyl group of 3-fluoropropiophenone can be reduced to a methylene (B1212753) group to yield the final product, this compound. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).

Method A: Clemmensen Reduction (General Procedure)

  • Materials:

    • 3-Fluoropropiophenone

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene (or another suitable solvent)

  • Procedure:

    • Zinc amalgam is prepared by activating zinc dust with a mercury(II) chloride solution.

    • The 3-fluoropropiophenone is dissolved in a solvent such as toluene.

    • The ketone solution, zinc amalgam, and concentrated hydrochloric acid are refluxed for several hours.

    • Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed, dried, and purified by distillation.

Method B: Wolff-Kishner Reduction (General Procedure)

  • Materials:

  • Procedure:

    • 3-Fluoropropiophenone, hydrazine hydrate, and potassium hydroxide are dissolved in diethylene glycol.

    • The mixture is heated to a temperature that allows for the formation of the hydrazone and the removal of water.

    • The temperature is then raised to around 180-200 °C to facilitate the decomposition of the hydrazone, leading to the formation of the alkane and nitrogen gas.

    • After cooling, the reaction mixture is worked up by dilution with water and extraction with a suitable organic solvent. The product is then purified by distillation.

Synthetic Workflow

The overall synthetic pathway from a suitable precursor to this compound is illustrated in the following diagram.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product 3-Fluorobenzonitrile 3-Fluorobenzonitrile 1-(3-Fluorophenyl)propan-1-ol 1-(3-Fluorophenyl)propan-1-ol 3-Fluorobenzonitrile->1-(3-Fluorophenyl)propan-1-ol 1. EtMgBr 2. H3O+ 3-Fluoropropiophenone 3-Fluoropropiophenone 1-(3-Fluorophenyl)propan-1-ol->3-Fluoropropiophenone Oxidation (Jones Reagent) This compound This compound 3-Fluoropropiophenone->this compound Reduction (e.g., Wolff-Kishner)

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the region of δ 6.8-7.3 ppm. Due to the substitution pattern and the coupling with the fluorine atom, these signals will likely appear as complex multiplets.

  • Propyl Group Protons (-CH₂CH₂CH₃):

    • The benzylic protons (-CH₂-) adjacent to the aromatic ring are expected to appear as a triplet around δ 2.6 ppm.

    • The methylene protons (-CH₂-) in the middle of the propyl chain should resonate as a sextet around δ 1.6 ppm.

    • The terminal methyl protons (-CH₃) will likely appear as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the different carbon environments in the molecule.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-165 ppm). The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly shifted. The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.

  • Propyl Group Carbons: Three distinct signals for the propyl group carbons are anticipated in the aliphatic region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present.

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-F stretching: A strong absorption band is expected in the region of 1100-1250 cm⁻¹.

  • Aromatic C-H bending (out-of-plane): The substitution pattern will influence the position of these bands, typically found between 690-900 cm⁻¹.[5]

Safety Information

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, synthetic methodologies, and spectroscopic characterization. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, facilitating further investigation and application of this fluorinated aromatic compound.

References

Spectral Analysis of 1-Fluoro-3-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-fluoro-3-propylbenzene, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted data obtained from computational models, alongside standardized experimental protocols for acquiring such data. This information is intended to serve as a valuable reference for the characterization and analysis of this compound and structurally related compounds.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established computational algorithms and provide a reliable estimation of the expected spectral features.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 7.30m1HAr-H (C5)
6.85 - 6.95m3HAr-H (C2, C4, C6)
2.58t2H-CH₂-Ar
1.65sextet2H-CH₂-CH₂-CH₃
0.94t3H-CH₃

Disclaimer: Predicted chemical shifts and multiplicities may vary slightly from experimental values.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
163.0 (d, ¹JC-F ≈ 245 Hz)C -F
145.5 (d, ³JC-F ≈ 7 Hz)C -CH₂
129.5 (d, ³JC-F ≈ 8 Hz)C H (C5)
124.0 (d, ⁴JC-F ≈ 3 Hz)C H (C6)
115.0 (d, ²JC-F ≈ 21 Hz)C H (C2)
112.5 (d, ²JC-F ≈ 22 Hz)C H (C4)
37.5-C H₂-Ar
24.5-C H₂-CH₂-CH₃
13.9-C H₃

Disclaimer: Predicted chemical shifts and carbon-fluorine coupling constants (JC-F) are estimations and may differ from experimental results.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
2960 - 2850StrongC-H stretch (aliphatic)
1610, 1585, 1490Medium-StrongC=C stretch (aromatic ring)
1260 - 1220StrongC-F stretch
880 - 860StrongC-H bend (aromatic, out-of-plane)
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
138100[M]⁺ (Molecular Ion)
10980[M - C₂H₅]⁺
9640[C₆H₅F]⁺
9130[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 500 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the solvent signal)

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[1]

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Apply a 90° pulse.

    • Acquire the free induction decay (FID).

    • Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or TMS (δ 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FT-IR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • This compound sample (1-2 drops)

  • Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

Procedure (Neat Liquid Sample using Salt Plates):

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Preparation: Place one to two drops of the neat liquid sample onto the center of a clean, dry salt plate.[2][3]

  • Assemble Sample Cell: Place a second salt plate on top of the first, spreading the liquid into a thin film.[2][3][4]

  • Acquire Spectrum: Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum.[2]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Cleaning: Clean the salt plates thoroughly with a volatile solvent and store them in a desiccator.[2][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass spectrometer with an Electron Ionization (EI) source

  • Gas chromatograph (GC) for sample introduction (optional but common)

  • This compound sample (typically in a dilute solution)

  • Volatile solvent (e.g., dichloromethane (B109758) or methanol)

Procedure (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure separation from any impurities.

    • Set the EI source to a standard electron energy of 70 eV.[5]

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-200).

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Data Acquisition: The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer's ion source. The mass spectrometer will record the mass spectra of the eluting components.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the corresponding mass spectrum to identify the molecular ion peak and the major fragment ions.[6]

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectral analysis of a small molecule like this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification Characterization Purity & Identity Confirmation Synthesis->Characterization NMR NMR (1H, 13C) Characterization->NMR IR FT-IR Characterization->IR MS MS Characterization->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Comparison Comparison with Predicted Data Structure_Elucidation->Data_Comparison Final_Report Final Report Data_Comparison->Final_Report

Spectral Analysis Workflow

References

A Technical Guide to the Solubility of 1-Fluoro-3-propylbenzene in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-fluoro-3-propylbenzene. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines its predicted solubility based on established chemical principles and data from structurally analogous compounds. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate precise data in a laboratory setting.

Predicted Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like," which indicates that a solute will dissolve best in a solvent with a similar chemical structure and polarity.[1][2] this compound is a substituted aromatic hydrocarbon with a nonpolar propyl group and a polar carbon-fluorine bond. While the fluorine atom introduces some polarity, the overall character of the molecule is dominated by its hydrophobic benzene (B151609) ring and alkyl chain.[3]

Based on these structural features, this compound is expected to be more soluble in nonpolar and moderately polar organic solvents and to have low solubility in highly polar solvents like water. The predicted qualitative solubility in a range of common laboratory solvents is summarized in the table below.

SolventSolvent TypePredicted SolubilityRationale
WaterHighly Polar, ProticLow / ImmiscibleThe hydrophobic nature of the propylbenzene (B89791) moiety outweighs the slight polarity of the C-F bond, leading to poor miscibility with water.[3]
Methanol (B129727)Polar, ProticSparingly SolubleAs a polar protic solvent, methanol is less compatible with the nonpolar character of the compound compared to less polar organic solvents.
EthanolPolar, ProticSolubleEthanol is less polar than methanol and can better solvate the nonpolar parts of the molecule, leading to higher solubility.[3]
AcetonePolar, AproticSolubleAcetone's polarity and its ability to engage in dipole-dipole interactions make it a good solvent for moderately polar compounds.
DichloromethanePolar, AproticHighly SolubleDichloromethane is a versatile solvent that can dissolve a wide range of organic compounds with low to moderate polarity.
Diethyl EtherNonpolarHighly SolubleAs a nonpolar solvent, diethyl ether is expected to be an excellent solvent for the nonpolar this compound.[2]
Toluene (B28343)NonpolarHighly SolubleThe similar aromatic structures of toluene and this compound suggest strong van der Waals interactions, leading to high solubility.[3]
Hexane (B92381)NonpolarHighly SolubleThe nonpolar aliphatic nature of hexane makes it a suitable solvent for the nonpolar components of the target molecule.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. Below are detailed protocols for both a rapid qualitative assessment and a more rigorous quantitative determination.

Protocol 1: Visual Miscibility Test (Qualitative Assessment)

This method provides a quick determination of whether a liquid solute is miscible, partially miscible, or immiscible in a given solvent.[4]

Materials:

  • Test tubes with stoppers

  • Graduated pipettes or cylinders

  • This compound

  • Selected solvents

Procedure:

  • Add a defined volume (e.g., 1 mL) of the chosen solvent to a clean, dry test tube.

  • Add an equal volume of this compound to the same test tube.

  • Stopper the test tube and invert it gently several times to ensure thorough mixing.

  • Allow the mixture to stand for a few minutes and observe the result.

Interpretation of Results:

  • Miscible: A single, clear, and uniform phase is observed.

  • Partially Miscible: The mixture appears cloudy or may initially form a single phase that later separates into two distinct layers upon standing.

  • Immiscible: Two distinct layers are clearly visible.

Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis

This "excess solid" (or in this case, "excess liquid") method is a fundamental technique for accurately determining the solubility of a compound in a solvent at a specific temperature.[5]

Materials:

  • Analytical balance

  • Vials or flasks with secure caps

  • Constant temperature bath or shaker

  • Pipettes

  • Evaporating dish or pre-weighed container

Procedure:

  • Add a known volume of the selected solvent to a vial.

  • Add an excess amount of this compound to the solvent. The formation of a separate layer or visible droplets of the solute should be apparent after mixing, indicating that a saturated solution has been created.

  • Seal the vial and place it in a constant temperature bath or shaker.

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[4]

  • After the equilibration period, cease agitation and allow the undissolved solute to settle.

  • Carefully extract a known volume of the clear, saturated supernatant without disturbing the undissolved layer.

  • Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish.

  • Record the exact weight of the saturated solution.

  • Gently evaporate the solvent under a fume hood or in a vacuum oven at a suitable temperature below the boiling point of this compound (159°C).[6]

  • Once the solvent has completely evaporated, weigh the evaporating dish containing the residual this compound.

  • Calculate the solubility as the mass of the dissolved solute per volume or mass of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Solubility_Workflow start Start: Select Compound and Solvent qual_test Qualitative Test (Visual Miscibility) start->qual_test miscible Miscible qual_test->miscible Homogeneous immiscible Immiscible / Partially Miscible qual_test->immiscible Heterogeneous quant_setup Prepare Saturated Solution (Excess Solute) immiscible->quant_setup equilibrate Equilibrate at Constant Temperature quant_setup->equilibrate separate Separate Saturated Solution from Excess Solute equilibrate->separate analyze Analyze Solute Concentration (e.g., Gravimetric, Spectroscopic) separate->analyze data Quantitative Solubility Data analyze->data

Caption: General workflow for solubility determination.

References

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 1-Fluoro-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and necessary safety precautions for the handling and use of 1-Fluoro-3-propylbenzene (CAS No. 28593-12-6).[1][2][3][4] The information herein is intended to support risk assessment and the implementation of safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.

PropertyValue
Molecular Formula C9H11F
Molecular Weight 138.18 g/mol
Boiling Point 159 °C
Flash Point 40 °C
Density 0.966 g/cm³
LogP 2.77820
(Source: LookChem)[1][4]

Hazard Identification and GHS Classification

Hazard Statements:

  • H225: Highly flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Pictograms:

Based on the hazard statements, the following pictograms are applicable:

  • Flame (GHS02): Indicates a fire hazard.[6][7][8]

  • Exclamation Mark (GHS07): Indicates that the substance may cause less serious health effects, such as irritation or is harmful if swallowed.[6][7][8]

Signal Word: DANGER[9]

Toxicological Data

Specific quantitative toxicological data such as LD50 and LC50 values for this compound are not available in the public domain. However, for the structurally related compound n-propylbenzene, the following data is available and can be used for preliminary risk assessment with caution:

Route of ExposureSpeciesValue
Oral LD50Rat6040 mg/kg
Inhalation LC50Rat65000 ppm (2 hours)
(Source: Fisher Scientific SDS for Propylbenzene)[10]

Safety Precautions

Adherence to the following safety precautions is mandatory to minimize the risks associated with handling this compound.

Precautionary Statement CodePrecautionary Statement
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P233 Keep container tightly closed.
P240 Ground and bond container and receiving equipment.
P241 Use explosion-proof electrical/ventilating/lighting equipment.
P242 Use non-sparking tools.
P243 Take action to prevent static discharges.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
(Source: Sigma-Aldrich)[11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[12][13][14]

  • Skin Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, full-body protective clothing may be required.[12][13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.[11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[12]

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[15][16]
Skin Contact Immediately flush the contaminated skin with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, get medical attention.[15][16]
Eye Contact Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get medical attention immediately.[16]
Ingestion If this chemical has been swallowed, get medical attention immediately. Do NOT induce vomiting.[10][15]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[17][18]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards Arising from the Chemical: The substance is flammable and its vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.[18]

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[18]

Experimental Protocols

While specific experimental safety studies for this compound were not found, the following are summaries of standard OECD guidelines for assessing the hazards identified.

Acute Oral Toxicity - Up-and-Down-Procedure (OECD 425): This method is used to estimate the median lethal dose (LD50). The test starts with a dose estimated to be just below the LD50. Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This continues until a statistically valid estimate of the LD50 is obtained. Animals are observed for at least 14 days for signs of toxicity.[5][19]

Acute Dermal Irritation/Corrosion (OECD 404): The test substance is applied to the shaved skin of a single animal. The substance is held in contact with the skin for up to 4 hours. The skin is then observed for erythema and edema at specified intervals (1, 24, 48, and 72 hours) after patch removal. The degree of irritation is scored to determine if the substance is an irritant.[1][20]

Acute Eye Irritation/Corrosion (OECD 405): A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals. The degree of eye irritation is scored to evaluate the severity and reversibility of the effects.[10][11][21][22]

Flammability Testing (e.g., ASTM D93, ISO 2719): The flash point of a volatile material is determined by heating it in a test cup and introducing a small flame into the vapor space at regular intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite. This test helps in classifying the flammability of the substance.[23][24]

Visualizations

Hazard_Precautions cluster_hazards Potential Hazards cluster_precautions Safety Precautions H225 H225: Highly flammable liquid and vapor P210 P210: Keep away from heat/sparks/flames H225->P210 H302 H302: Harmful if swallowed P264 P264: Wash hands thoroughly after handling H302->P264 P270 P270: Do not eat, drink or smoke when using H302->P270 P301_P312 P301+P312: IF SWALLOWED: Call a POISON CENTER H302->P301_P312 H315 H315: Causes skin irritation P280 P280: Wear protective gloves/eye protection H315->P280 P302_P352 P302+P352: IF ON SKIN: Wash with plenty of water H315->P302_P352 H319 H319: Causes serious eye irritation H319->P280 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water H319->P305_P351_P338 H335 H335: May cause respiratory irritation P261 P261: Avoid breathing vapors H335->P261 P304_P340 P304+P340: IF INHALED: Remove person to fresh air H335->P304_P340

Caption: Logical relationship between hazards and safety precautions.

Experimental_Workflow cluster_assessment Hazard Assessment Workflow start Start: New Chemical Information lit_review Literature Review for Existing Data start->lit_review phys_chem Determine Physical/Chemical Properties lit_review->phys_chem in_vitro In Vitro Toxicity/Irritation Screening phys_chem->in_vitro in_vivo In Vivo Confirmation (if necessary) in_vitro->in_vivo Equivocal or positive results classification GHS Classification and Labeling in_vitro->classification Clear negative results in_vivo->classification sds Develop Safety Data Sheet (SDS) classification->sds end End: Safe Handling Protocol sds->end

Caption: General workflow for chemical hazard assessment.

References

Reactivity Profile of 1-Fluoro-3-propylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 1-fluoro-3-propylbenzene. The document details its expected behavior in key organic reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the benzylic position. This guide is intended to serve as a valuable resource for professionals in research and drug development by providing predicted reactivity patterns, detailed experimental protocols for analogous compounds, and illustrative mechanistic pathways.

Core Reactivity Principles

This compound's reactivity is governed by the electronic and steric effects of its two substituents on the aromatic ring: the fluorine atom and the propyl group.

  • Fluorine (-F): The fluorine atom is a halogen and thus exerts a dual electronic effect. It is strongly electron-withdrawing through the inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack. Conversely, it is weakly electron-donating through resonance (+R) by sharing its lone pairs with the aromatic π-system. Overall, fluorine is considered a deactivating, yet ortho, para-directing substituent.

  • Propyl (-CH₂CH₂CH₃): The propyl group is an alkyl group, which is electron-donating through the inductive effect (+I) and hyperconjugation. This activates the aromatic ring, making it more susceptible to electrophilic attack. The propyl group is an ortho, para-director.

The interplay of these two substituents dictates the regioselectivity of substitution reactions on the benzene (B151609) ring. The activating effect of the propyl group generally has a stronger influence on the position of incoming electrophiles than the deactivating fluoro group.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. For this compound, the substitution pattern is a result of the combined directing effects of the fluoro and propyl groups. Both are ortho, para-directing. The most likely positions for substitution are C2, C4, and C6. Steric hindrance from the propyl group may disfavor substitution at the C2 position. The C4 and C6 positions are therefore the most probable sites of electrophilic attack.

Electrophilic_Aromatic_Substitution cluster_reactants Reactants cluster_products Predicted Major Products Reactant This compound Product_ortho_F_para_Pr 2-E-1-Fluoro-3-propylbenzene (ortho to -F, ortho to -Pr) Reactant->Product_ortho_F_para_Pr Substitution at C2 Product_para_F_ortho_Pr 4-E-1-Fluoro-3-propylbenzene (para to -F, ortho to -Pr) Reactant->Product_para_F_ortho_Pr Substitution at C4 Product_ortho_F_para_Pr2 6-E-1-Fluoro-3-propylbenzene (ortho to -F, para to -Pr) Reactant->Product_ortho_F_para_Pr2 Substitution at C6 Electrophile Electrophile (E⁺)

Representative Experimental Protocols

Table 1: Summary of Electrophilic Aromatic Substitution Reactions

ReactionReagentsExpected Major ProductsReference Protocol Basis
NitrationConc. HNO₃, Conc. H₂SO₄1-Fluoro-2-nitro-5-propylbenzene, 1-Fluoro-4-nitro-3-propylbenzeneNitration of Propylbenzene
BrominationBr₂, FeBr₃2-Bromo-1-fluoro-3-propylbenzene, 4-Bromo-1-fluoro-3-propylbenzeneBromination of Benzene
Friedel-Crafts AcylationRCOCl, AlCl₃Acylation at positions ortho and para to the propyl group is expected.Friedel-Crafts Acylation

Experimental Protocol: Nitration of an Alkylbenzene (General Procedure)

  • To a stirred solution of the alkylbenzene (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or neat, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-4 hours), monitoring the progress by TLC or GC.

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the nitrated products.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAAr) on this compound is expected to be challenging due to the electron-donating nature of the propyl group, which disfavors the formation of the negatively charged Meisenheimer intermediate. However, the fluorine atom is a good leaving group for this type of reaction. The reaction is more likely to proceed under harsh conditions or through alternative mechanisms such as photoredox catalysis, which can activate unactivated fluoroarenes towards nucleophilic attack.[1][2]

Table 2: Nucleophilic Aromatic Substitution

Reaction TypeReagentsExpected ProductKey Considerations
Photoredox-Catalyzed AminationAmine nucleophile, organic photoredox catalyst (e.g., xanthylium salt), light3-Propyl-N-(substituted)anilineThe reaction proceeds via a cation radical intermediate, enabling substitution on an electron-neutral arene.[2]
Substitution with Strong NucleophilesStrong nucleophile (e.g., NaNH₂, RO⁻), high temperatureProduct of fluorine displacement by the nucleophile.High temperatures and pressures may be required.

Experimental Protocol: Photoredox-Catalyzed Nucleophilic Defluorination of an Unactivated Fluoroarene (General Procedure) [2]

  • In a nitrogen-filled glovebox, combine the fluoroarene (1.0 eq), the nucleophile (e.g., an azole, 1.2 eq), and the organic photoredox catalyst (e.g., a xanthylium salt, 1-5 mol%) in a vial.

  • Add a suitable solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).

  • Seal the vial and remove it from the glovebox.

  • Irradiate the reaction mixture with a light source (e.g., blue LEDs) at room temperature for a specified period (e.g., 12-24 hours).

  • After the reaction is complete, the mixture can be concentrated and purified by column chromatography to yield the substituted product.

Benzylic Reactions

The propyl group of this compound has a benzylic position—the carbon atom directly attached to the benzene ring. This position is particularly reactive towards radical-mediated reactions due to the resonance stabilization of the resulting benzylic radical.

Benzylic_Bromination cluster_workflow Benzylic Bromination Workflow Start This compound Intermediate Benzylic Radical Intermediate (Resonance Stabilized) Start->Intermediate + Br• (from NBS) Product 1-(1-Bromo-propyl)-3-fluorobenzene Intermediate->Product + Br₂

Benzylic Bromination

Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction introduces a bromine atom at the benzylic position, which can then be used in subsequent nucleophilic substitution or elimination reactions.

Oxidation of the Propyl Side Chain

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the entire propyl side chain to a carboxylic acid group, yielding 3-fluorobenzoic acid. This reaction requires the presence of at least one benzylic hydrogen.

Side_Chain_Oxidation cluster_oxidation Side-Chain Oxidation Reactant This compound Product 3-Fluorobenzoic Acid Reactant->Product KMnO₄, H₂O, Heat

Table 3: Summary of Benzylic Reactions

ReactionReagentsProductReference Protocol Basis
Benzylic BrominationN-Bromosuccinimide (NBS), AIBN or light1-(1-Bromopropyl)-3-fluorobenzeneBenzylic Bromination of Alkylbenzenes
Side-Chain OxidationKMnO₄, H₂O, heat; or H₂CrO₄3-Fluorobenzoic acidOxidation of Alkylbenzenes

Experimental Protocol: Benzylic Bromination with NBS (General Procedure)

  • A mixture of the alkylbenzene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride is prepared.

  • The mixture is heated to reflux or irradiated with a UV lamp to initiate the reaction.

  • The reaction progress is monitored by TLC or GC.

  • After completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield the benzylic bromide.

Conclusion

This compound exhibits a rich and predictable reactivity profile. Its behavior in electrophilic aromatic substitution is governed by the combined directing effects of the fluoro and propyl groups, leading to substitution primarily at the C4 and C6 positions. While standard nucleophilic aromatic substitution is difficult, modern methods like photoredox catalysis offer a pathway for such transformations. The propyl side chain provides a handle for further functionalization through benzylic bromination and oxidation. The provided experimental protocols, based on well-established procedures for analogous compounds, serve as a solid starting point for the synthesis and modification of this compound and its derivatives in a research and development setting. Further experimental validation is recommended to determine the precise yields and optimal conditions for these reactions.

References

1-Fluoro-3-propylbenzene: A Technical Overview of Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the key literature and data available for 1-Fluoro-3-propylbenzene (CAS No. 28593-12-6). The document focuses on its synthesis, physicochemical properties, and potential applications, with a particular emphasis on methodologies relevant to research and development.

Core Compound Information

This compound is an aromatic organic compound with a propyl group and a fluorine atom substituted on a benzene (B151609) ring at the 1 and 3 positions, respectively. Its structural and basic chemical information are summarized below.

PropertyValueSource
CAS Number 28593-12-6[1][2][3]
Molecular Formula C₉H₁₁F[1][2][3]
Molecular Weight 138.18 g/mol [1][3]
IUPAC Name This compound[1]

Physicochemical and Safety Data

A collection of reported physical and safety data for this compound is presented in the following table. It is important to note that safety information can be incomplete and should be supplemented with a comprehensive Safety Data Sheet (SDS) from the supplier before handling.

PropertyValueSource
Boiling Point 159 °C[3]
Density 0.966 g/cm³[3]
Flash Point 40 °C[3]
LogP 2.77820[3]
Safety Pictograms Not Available[2]
Hazard Statements Not Available[2]
Precautionary Statements Not Available[2]

Synthesis Protocols

Strategy 1: Friedel-Crafts Acylation of Fluorobenzene

This approach begins with commercially available fluorobenzene, introduces the three-carbon chain via acylation, and concludes with a reduction of the ketone.

Experimental Workflow:

A Fluorobenzene B 3-Fluoro-1-phenylpropan-1-one (B8817510) A->B Propionyl chloride, AlCl₃ (Friedel-Crafts Acylation) C This compound B->C H₂, Pd/C or Wolff-Kishner/Clemmensen Reduction

Diagram 1. Synthesis via Friedel-Crafts Acylation of Fluorobenzene.

Methodology:

  • Friedel-Crafts Acylation: Fluorobenzene is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution introduces the propanoyl group onto the benzene ring. Due to the ortho-, para-directing nature of the fluorine substituent, a mixture of isomers (ortho, meta, and para) is expected, with the para-isomer typically predominating. The desired meta-isomer would need to be separated from this mixture.

  • Reduction of the Ketone: The resulting 3-fluoro-1-phenylpropan-1-one is then reduced to the corresponding alkane. This can be achieved through several standard reduction methods, including:

    • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    • Wolff-Kishner Reduction: Involving the formation of a hydrazone followed by treatment with a strong base at high temperatures.

    • Clemmensen Reduction: Utilizing amalgamated zinc (Zn(Hg)) in the presence of a strong acid.

Strategy 2: Synthesis from Benzene via an Acyl Directing Group

This strategy leverages the meta-directing effect of a ketone to install the fluorine atom at the desired position before reducing the ketone to the propyl group.[4][5]

Experimental Workflow:

A Benzene B Propiophenone (B1677668) A->B Propionyl chloride, AlCl₃ (Friedel-Crafts Acylation) C 3-Fluoropropiophenone B->C Electrophilic Fluorinating Agent (e.g., Selectfluor) D This compound C->D Catalytic Hydrogenation (H₂, Pd/C)

Diagram 2. Synthesis from Benzene using an Acyl Directing Group.

Methodology:

  • Friedel-Crafts Acylation of Benzene: Benzene is first acylated with propionyl chloride and a Lewis acid catalyst to form propiophenone.[4][5]

  • Electrophilic Fluorination: The propiophenone is then subjected to electrophilic fluorination. The propanoyl group is a meta-director, which will guide the incoming fluorine atom to the desired 3-position. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose.[4][5]

  • Reduction: The final step is the reduction of the ketone in 3-fluoropropiophenone to the propyl group, for which catalytic hydrogenation is a suitable method.[4][5]

Strategy 3: Hydrogenation of an Allyl Precursor

A high-yield synthesis has been reported involving the hydrogenation of 1-allyl-3-fluorobenzene.[3]

Experimental Workflow:

A 1-Allyl-3-fluorobenzene B This compound A->B H₂, Pd/C (10%)

Diagram 3. Synthesis via Hydrogenation of 1-Allyl-3-fluorobenzene.

Methodology:

This method involves the catalytic hydrogenation of 1-allyl-3-fluorobenzene. The reaction is typically carried out using 10% palladium on activated carbon as the catalyst in the presence of hydrogen gas. This reaction is reported to have a yield of 92%.[3]

Spectroscopic Data

Potential Applications

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. While specific applications for this compound are not extensively documented, its structure suggests potential utility in several areas:

  • Drug Discovery: As a fragment or intermediate in the synthesis of more complex bioactive molecules. The fluoropropylbenzene moiety could serve as a bioisosteric replacement for other functional groups in lead optimization studies.

  • Materials Science: As a monomer or building block for the synthesis of fluorinated polymers and liquid crystals. Fluorinated compounds are known to exhibit unique properties such as low surface tension and high thermal stability.

Conclusion

This compound is a chemical compound with established synthesis routes, although detailed experimental protocols and comprehensive spectroscopic characterization data are not widely published. The synthetic strategies outlined provide a solid foundation for its preparation in a laboratory setting. Its potential applications in drug discovery and materials science are inferred from the known effects of fluorination on molecular properties, making it a compound of interest for further research and development. It is strongly recommended that any laboratory work with this compound be preceded by a thorough safety assessment based on supplier-provided data.

References

A Technical Guide to 1-Fluoro-3-propylbenzene: Commercial Availability, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1-Fluoro-3-propylbenzene, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document details its commercial availability from various suppliers, provides an established synthetic protocol, and explores its potential applications in drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity of the commercially available compound is typically high, often exceeding 95-97%. Pricing varies depending on the supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings.

SupplierProduct NameCAS NumberPurityQuantityPrice (USD)
CrysdotThis compound28593-12-697%1 g$310.00
CrysdotThis compound28593-12-697%5 g$930.00
American Custom Chemicals CorporationThis compound28593-12-695.00%5 mg$503.38
AlichemThis compound28593-12-6-1 g$322.39
AlichemThis compound28593-12-6-5 g$966.14
AK ScientificThis compound28593-12-6-250 mg$357.00
Key OrganicsThis compound28593-12-6-1 mg£37.00
Sigma-AldrichThis compound28593-12-697%-Price on request

Physicochemical Properties

Key physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and use in experimental setups.[1]

PropertyValue
Molecular Formula C₉H₁₁F
Molecular Weight 138.18 g/mol
Boiling Point 159 °C
Flash Point 40 °C
Density 0.966 g/cm³
LogP 2.77820

Synthesis of this compound

A common and effective method for the synthesis of this compound starts from benzene (B151609) and proceeds through a three-step sequence: Friedel-Crafts acylation, electrophilic fluorination, and a final reduction of the ketone. This strategic approach is necessary because both the fluoro and propyl groups are ortho, para-directing, making direct sequential substitution to achieve the meta-relationship challenging.[2] The use of an acyl group in the first step directs the subsequent fluorination to the meta position.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Electrophilic Fluorination cluster_2 Step 3: Catalytic Hydrogenation Benzene Benzene Propiophenone (B1677668) Propiophenone Benzene->Propiophenone Reaction PropionylChloride Propionyl Chloride PropionylChloride->Propiophenone AlCl3 AlCl₃ (Lewis Acid) AlCl3->Propiophenone Propiophenone_in Propiophenone FluoroPropiophenone 3-Fluoro-1-propanoylbenzene Propiophenone_in->FluoroPropiophenone Fluorination Selectfluor Selectfluor® Selectfluor->FluoroPropiophenone FluoroPropiophenone_in 3-Fluoro-1-propanoylbenzene FinalProduct This compound FluoroPropiophenone_in->FinalProduct Reduction H2_PdC H₂ / Pd/C H2_PdC->FinalProduct

A three-step synthetic workflow for this compound.
Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone

  • Reaction Setup: In a fume hood, a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) and a solvent such as dichloromethane.

  • Addition of Reactants: Benzene is added to the flask. Propionyl chloride is then added dropwise from the dropping funnel to the stirred suspension at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over an anhydrous drying agent like magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude propiophenone is purified by vacuum distillation.

Step 2: Electrophilic Fluorination of Propiophenone

  • Reaction Setup: Propiophenone is dissolved in a suitable solvent, such as acetonitrile, in a reaction vessel.

  • Addition of Fluorinating Agent: An electrophilic fluorinating reagent, for instance, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is added portion-wise to the solution.[2]

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, then dried.

  • Purification: After solvent evaporation, the crude 3-fluoro-1-propanoylbenzene is purified by column chromatography on silica (B1680970) gel.

Step 3: Reduction of 3-Fluoro-1-propanoylbenzene

  • Reaction Setup: 3-Fluoro-1-propanoylbenzene is dissolved in a solvent such as ethanol (B145695) in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 10%) is added to the solution.

  • Hydrogenation: The vessel is connected to a hydrogen source, and the reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 1-3 atm) at room temperature.

  • Reaction Monitoring: The progress of the reduction is monitored until the uptake of hydrogen ceases.

  • Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be achieved by distillation.[2]

Applications in Drug Discovery and Development

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile. The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence intermolecular interactions with biological targets.

While specific, publicly disclosed drug development programs centered on this compound are not extensively documented, its structure represents a valuable scaffold for the synthesis of more complex molecules. The fluoropropylbenzene moiety can be incorporated into larger drug candidates to probe structure-activity relationships and optimize drug-like properties.

Logical Relationship in Fluorine-based Drug Design

G cluster_0 Initial Lead Compound cluster_1 Structural Modification cluster_2 Potential Physicochemical Improvements cluster_3 Desired Outcomes in Drug Development Lead Lead Compound (e.g., with a propylbenzene (B89791) moiety) Modification Introduce Fluorine (e.g., creating a this compound analog) Lead->Modification MetabolicStability Increased Metabolic Stability Modification->MetabolicStability BindingAffinity Altered Binding Affinity Modification->BindingAffinity Lipophilicity Modified Lipophilicity & Permeability Modification->Lipophilicity ImprovedPK Improved Pharmacokinetics MetabolicStability->ImprovedPK EnhancedEfficacy Enhanced Efficacy & Selectivity BindingAffinity->EnhancedEfficacy Lipophilicity->ImprovedPK

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Fluoro-3-propylbenzene from Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 1-fluoro-3-propylbenzene, a valuable intermediate in pharmaceutical and materials science research. The synthesis begins with benzene (B151609) and proceeds through a regioselective pathway to yield the desired meta-substituted product. Two primary synthetic strategies are presented and compared, with a focus on a highly efficient route involving Friedel-Crafts acylation, electrophilic fluorination, and subsequent reduction. This document includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of key metrics, and visualizations of the synthetic workflows.

Introduction

This compound is a substituted aromatic compound with applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and novel materials. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The challenge in synthesizing this compound lies in achieving the desired meta-substitution pattern, as both the fluoro and propyl groups are ortho-, para-directing. This necessitates a strategic synthetic approach to control the regioselectivity of the substitutions. This application note details a reliable and efficient synthetic pathway to obtain this compound from benzene.

Synthetic Strategies

Two potential synthetic routes from benzene to this compound are considered.

Route 1: Friedel-Crafts Acylation, Electrophilic Fluorination, and Reduction

This is the preferred and more regioselective route. It involves the initial formation of a meta-directing acyl group, which is then used to direct the fluorine atom to the desired position before being reduced to the propyl group.

Route 2: Propylation, Nitration, Reduction, and Balz-Schiemann Reaction

This alternative route involves the initial formation of propylbenzene, followed by a series of functional group transformations to introduce the fluorine atom. However, this route suffers from poor regioselectivity during the nitration of propylbenzene, which is an ortho-, para-director, leading to a mixture of isomers and a low yield of the desired meta-substituted intermediate.

Data Presentation

The following table summarizes the key steps, reagents, and expected yields for the preferred synthetic route (Route 1).

StepReactionKey ReagentsIntermediate/ProductTypical Yield (%)
1Friedel-Crafts AcylationBenzene, Propanoyl chloride, AlCl₃Propiophenone (B1677668)85-95
2Electrophilic FluorinationPropiophenone, Selectfluor®3-Fluoropropiophenone70-85
3Carbonyl Reduction3-Fluoropropiophenone, Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner)This compound75-90

Experimental Protocols: Route 1

Step 1: Synthesis of Propiophenone via Friedel-Crafts Acylation

Principle: Benzene undergoes electrophilic aromatic substitution with propanoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride, to form propiophenone.[1][2]

Materials:

  • Benzene (anhydrous)

  • Propanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool the mixture to 0 °C using an ice bath.

  • Add benzene (1.0 eq) to the cooled suspension.

  • Slowly add propanoyl chloride (1.1 eq) dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude propiophenone can be purified by vacuum distillation.

Step 2: Synthesis of 3-Fluoropropiophenone via Electrophilic Fluorination

Principle: The propiophenone is fluorinated at the meta-position using the electrophilic fluorinating agent Selectfluor®. The acyl group deactivates the ring and directs the electrophilic fluorine to the meta position.[3][4]

Materials:

  • Propiophenone

  • Selectfluor® (F-TEDA-BF₄)

  • Acetonitrile (B52724) (anhydrous)

  • Sulfuric acid (concentrated)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve propiophenone (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (catalytic amount).

  • Add Selectfluor® (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by pouring it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude 3-fluoropropiophenone can be purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of this compound via Carbonyl Reduction

Two common methods for the reduction of the ketone to an alkane are the Clemmensen and Wolff-Kishner reductions. The choice of method depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction is carried out under basic conditions.[5][6][7][8]

Protocol 3a: Clemmensen Reduction (Acidic Conditions)

Materials:

  • 3-Fluoropropiophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 3-fluoropropiophenone (1.0 eq).

  • Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by distillation.

Protocol 3b: Wolff-Kishner Reduction (Basic Conditions)

Materials:

Procedure:

  • In a round-bottom flask, combine 3-fluoropropiophenone (1.0 eq), potassium hydroxide (4.0 eq), hydrazine hydrate (3.0 eq), and diethylene glycol.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Remove the reflux condenser and replace it with a distillation head. Continue heating to distill off water and excess hydrazine until the temperature of the reaction mixture reaches approximately 200 °C.

  • Reattach the reflux condenser and continue to heat at reflux for an additional 3-4 hours.

  • Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., ether or hexane).

  • Wash the combined organic extracts with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the this compound by distillation.

Visualizations

Synthetic Workflow for Route 1

Synthesis_Workflow Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Propanoyl chloride, AlCl₃ Fluoropropiophenone 3-Fluoropropiophenone Propiophenone->Fluoropropiophenone Selectfluor® FinalProduct This compound Fluoropropiophenone->FinalProduct Zn(Hg), HCl or H₂NNH₂, KOH

Caption: Overall synthetic workflow for this compound from benzene.

Logical Relationship of Alternative Synthetic Route (Route 2)

Alternative_Route Propylbenzene Propylbenzene Nitration Nitration Propylbenzene->Nitration HNO₃, H₂SO₄ Isomers Mixture of o- and p-nitropropylbenzene (Major Products) Nitration->Isomers MetaIsomer m-Nitropropylbenzene (Minor Product) Nitration->MetaIsomer DesiredPath Further Steps: Reduction, Diazotization, Balz-Schiemann MetaIsomer->DesiredPath LowYield Low Yield of Desired Product DesiredPath->LowYield

Caption: Inefficiency of the alternative synthetic route due to poor regioselectivity.

References

Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with Propanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by introducing an acyl group to an aromatic ring.[1] This reaction is a type of electrophilic aromatic substitution.[2][3] The acylation of fluorobenzene (B45895) with propanoyl chloride is of particular interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into pharmaceutical candidates can enhance metabolic stability, binding affinity, and bioavailability.[1] The resulting propiophenone (B1677668) derivatives serve as valuable intermediates for the synthesis of a wide array of more complex molecules and active pharmaceutical ingredients (APIs).[4]

This document provides a detailed overview of the reaction, including its mechanism, experimental protocols, and key data to guide researchers in successfully performing this transformation.

Reaction Scheme and Mechanism

The Friedel-Crafts acylation of fluorobenzene with propanoyl chloride typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce primarily 1-(4-fluorophenyl)propan-1-one.

Overall Reaction: Reaction of Fluorobenzene with Propanoyl Chloride

Mechanism: The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with propanoyl chloride to form a highly electrophilic acylium ion, which is stabilized by resonance.[2][5]

  • Electrophilic Attack: The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Regioselectivity: The fluorine atom on the benzene (B151609) ring is an ortho-, para- director.[7] Although it is an electron-withdrawing group (deactivating), its lone pairs can stabilize the positive charge in the arenium ion intermediate through resonance when the attack occurs at the ortho or para positions.[7] Due to the steric hindrance posed by the fluorine atom and the bulky acylium ion, the reaction overwhelmingly favors substitution at the sterically less hindered para position.[8][9]

  • Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[10]

  • Product Complexation: The ketone product, being a Lewis base, forms a stable complex with the AlCl₃ catalyst. For this reason, a stoichiometric amount of the catalyst is required. The reaction is completed by an aqueous workup, which hydrolyzes the complex to release the final product and the catalyst.[10][11]

Quantitative Data Summary

The efficiency and regioselectivity of the Friedel-Crafts acylation of fluorobenzene are highly dependent on the catalyst system and reaction conditions. The following tables summarize representative data for this and similar transformations.

Table 1: Influence of Catalyst System on the Acylation of Fluorobenzene

Catalyst System Acylating Agent Temperature (°C) Time (h) Yield (%) p:o Ratio Reference
AlCl₃ Propanoyl Chloride 0 - 25 2 - 4 ~85-95 >95:5 General Protocol[1]
La(OTf)₃ / TfOH Benzoyl Chloride 140 4 87 99:1 [12]
Hf(OTf)₄ / TfOH Various Variable Variable Good Yields High [4]
Bi(OTf)₃ Various Variable Variable High Yields High [12]

| Scandium triflate resin | Various | 40 - 60 (Microwave) | 0.5 - 30 min | Variable | High |[8] |

Note: Yields and ratios are highly dependent on specific reaction scale and purification methods. Data for propanoyl chloride with AlCl₃ is typical for this type of reaction.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the Friedel-Crafts acylation of fluorobenzene with propanoyl chloride using aluminum chloride as the catalyst.

Materials:

  • Fluorobenzene (C₆H₅F)

  • Propanoyl chloride (CH₃CH₂COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.[13]

  • Propanoyl chloride is corrosive and a lachrymator. Keep the container tightly capped and handle only in a fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Procedure:

  • Reaction Setup:

    • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser.

    • Fit the top of the condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a calcium chloride drying tube) to maintain an anhydrous atmosphere and vent HCl gas produced during the reaction.[1]

    • Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (e.g., 0.11 mol, 1.1 equiv) to the flask, followed by 50 mL of anhydrous dichloromethane.

  • Reagent Addition:

    • Cool the stirred suspension in the flask to 0-5 °C using an ice/water bath.[1]

    • In the dropping funnel, prepare a solution of propanoyl chloride (e.g., 0.10 mol, 1.0 equiv) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the AlCl₃ suspension over 15-20 minutes.

    • Next, add fluorobenzene (e.g., 0.10 mol, 1.0 equiv) to the dropping funnel, diluted with 20 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10 °C.[1]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for an additional 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the fluorobenzene starting material is consumed.

  • Workup and Quenching:

    • Cool the reaction flask back down in an ice bath.

    • Very carefully and slowly, pour the reaction mixture into a separate beaker containing approximately 100 g of crushed ice and 30 mL of concentrated HCl.[13] This step is highly exothermic and will release HCl gas.

    • Stir the quenched mixture until all the ice has melted and the aluminum salts have dissolved.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of dichloromethane.[1]

    • Combine all organic layers and wash successively with 50 mL of 1M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.[1][13]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.[13]

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure 1-(4-fluorophenyl)propan-1-one.

Troubleshooting and Side Products

  • Ortho-Isomer Formation: While the para product is strongly favored, small amounts of the ortho-isomer can form.[8] Purification by chromatography or distillation is usually sufficient to separate the isomers. Using non-polar solvents like dichloromethane can help maximize para selectivity.[14]

  • Polyacylation: This is generally not an issue in Friedel-Crafts acylation because the first acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[8][11]

  • Moisture Contamination: The presence of water will deactivate the AlCl₃ catalyst and hydrolyze the propanoyl chloride. Ensure all glassware is oven-dried and reagents are anhydrous for optimal results.[8]

Visualized Workflow and Mechanism

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_1 Assemble and dry glassware prep_2 Add AlCl₃ and CH₂Cl₂ to flask prep_1->prep_2 react_1 Cool flask to 0-5 °C prep_2->react_1 react_2 Add propanoyl chloride dropwise react_1->react_2 react_3 Add fluorobenzene dropwise react_2->react_3 react_4 Stir at room temperature for 2-4h react_3->react_4 workup_1 Quench reaction in ice/HCl react_4->workup_1 workup_2 Separate layers workup_1->workup_2 workup_3 Extract aqueous layer with CH₂Cl₂ workup_2->workup_3 workup_4 Wash combined organic layers workup_3->workup_4 workup_5 Dry over MgSO₄ & filter workup_4->workup_5 workup_6 Concentrate via rotary evaporation workup_5->workup_6 workup_7 Purify by distillation or chromatography workup_6->workup_7 end end workup_7->end Final Product: 1-(4-fluorophenyl)propan-1-one G step1 Step 1: Acylium Ion Formation reagents Propanoyl Chloride + AlCl₃ step1->reagents acylium Acylium Ion [CH₃CH₂C=O]⁺ + AlCl₄⁻ reagents->acylium Lewis acid interaction sigma_complex Sigma Complex (Arenium Ion) (Resonance Stabilized) step2 Step 2: Electrophilic Attack (Para) fluorobenzene Fluorobenzene step2->fluorobenzene fluorobenzene->sigma_complex Nucleophilic attack deprotonation Loss of H⁺ sigma_complex->deprotonation Base (AlCl₄⁻) abstracts proton step3 Step 3: Deprotonation step3->sigma_complex ketone_complex Ketone-AlCl₃ Complex deprotonation->ketone_complex Aromaticity restored workup Aqueous Workup (H₂O) ketone_complex->workup Hydrolysis of complex step4 Step 4: Workup step4->ketone_complex product Final Product 1-(4-fluorophenyl)propan-1-one workup->product

References

Application Notes and Protocols for the Reduction of 3-fluoro-1-propanoylbenzene to 1-Fluoro-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of 3-fluoro-1-propanoylbenzene to 1-fluoro-3-propylbenzene, a key transformation in the synthesis of various pharmaceutical intermediates and research chemicals. Three widely-used reduction methods are presented: the Wolff-Kishner reduction (specifically the Huang-Minlon modification), the Clemmensen reduction, and catalytic hydrogenation.

Introduction

The conversion of an aryl ketone to an alkylbenzene is a fundamental reaction in organic synthesis. In the context of medicinal chemistry and drug development, the presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, the efficient and selective reduction of fluorinated ketones like 3-fluoro-1-propanoylbenzene is of considerable interest. The choice of reduction method is critical and depends on the overall molecular structure and the presence of other functional groups. This note compares three common methods for this transformation.

Reaction Overview

The overall chemical transformation is the reduction of the carbonyl group of 3-fluoro-1-propanoylbenzene to a methylene (B1212753) group, yielding this compound.

start 3-fluoro-1-propanoylbenzene end This compound start->end Reduction

Caption: Chemical transformation from starting material to product.

Data Presentation

The following table summarizes typical quantitative data for the reduction of propiophenone (B1677668) to n-propylbenzene via the Wolff-Kishner (Huang-Minlon) reduction, which serves as a close analog to the target reaction.[1] Data for the other methods are based on typical literature yields for similar substrates.

Reduction MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Wolff-Kishner (Huang-Minlon)Hydrazine (B178648) hydrate (B1144303), KOHDiethylene glycol120 then 1606~95
Clemmensen ReductionZinc amalgam (Zn(Hg)), HClToluene (B28343)/WaterReflux4-870-90
Catalytic HydrogenationH₂, Palladium on carbon (Pd/C)Ethanol (B145695) or Ethyl AcetateRoom Temperature2-24>90

Experimental Protocols

Detailed methodologies for each of the three key reduction reactions are provided below.

Wolff-Kishner (Huang-Minlon) Reduction Protocol

This method is performed under basic conditions and is suitable for substrates that are sensitive to acid.[2][3][4][5]

Materials:

  • 3-fluoro-1-propanoylbenzene

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (B78521) (KOH) pellets

  • Diethylene glycol

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and distillation head

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head, add 3-fluoro-1-propanoylbenzene (1.0 eq), diethylene glycol, hydrazine hydrate (4.0 eq), and potassium hydroxide (2.0 eq).

  • Heat the mixture to 120°C and maintain for 2 hours with stirring.

  • After 2 hours, configure the apparatus for distillation and slowly raise the temperature to remove water and excess hydrazine.

  • Once the distillation ceases, reconfigure for reflux and increase the temperature to 160°C. Maintain at this temperature for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water.

  • Acidify the aqueous mixture with hydrochloric acid to a neutral pH.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Clemmensen Reduction Protocol

This reduction is carried out in strongly acidic conditions and is suitable for acid-stable substrates.[4][6][7][8][9]

Materials:

  • 3-fluoro-1-propanoylbenzene

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Sodium bicarbonate solution (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Prepare the zinc amalgam by stirring zinc powder with a 5% aqueous mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the freshly prepared zinc amalgam.

  • Add water, concentrated hydrochloric acid, and toluene to the flask.

  • Add the 3-fluoro-1-propanoylbenzene to the stirred mixture.

  • Heat the mixture to reflux and maintain for 4-8 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and carefully neutralize by washing with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Catalytic Hydrogenation Protocol

This is a mild reduction method that is often highly efficient and selective.[10][11][12][13][14]

Materials:

  • 3-fluoro-1-propanoylbenzene

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Celite for filtration

Procedure:

  • In a hydrogenation flask, dissolve 3-fluoro-1-propanoylbenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and evacuate the air, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen balloon for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, GC-MS, or by observing hydrogen uptake. The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound is often of high purity, but can be further purified by vacuum distillation if necessary.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the overall experimental workflow and the logical relationship between the different reduction methods.

A Starting Material: 3-fluoro-1-propanoylbenzene B Choice of Reduction Method A->B C Wolff-Kishner Reduction B->C D Clemmensen Reduction B->D E Catalytic Hydrogenation B->E F Reaction Workup and Purification C->F D->F E->F G Final Product: This compound F->G

Caption: Overall experimental workflow.

sub Substrate: 3-fluoro-1-propanoylbenzene acid_sensitive Acid Sensitive? sub->acid_sensitive base_sensitive Base Sensitive? sub->base_sensitive wolff Wolff-Kishner (Basic Conditions) acid_sensitive->wolff Yes clem Clemmensen (Acidic Conditions) acid_sensitive->clem No hydro Catalytic Hydrogenation (Neutral Conditions) acid_sensitive->hydro No base_sensitive->wolff No base_sensitive->clem Yes base_sensitive->hydro No

Caption: Logic for choosing a reduction method.

References

Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 1-Fluoro-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-propylbenzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its precursor, 3-fluoro-1-propanoylbenzene (also known as 3-fluoropropiophenone). This document provides detailed application notes and experimental protocols for this transformation.

The synthesis typically follows a multi-step pathway beginning with the Friedel-Crafts acylation of benzene (B151609) with propionyl chloride to form propiophenone (B1677668). This intermediate is then fluorinated to yield 3-fluoro-1-propanoylbenzene. The final step, which is the focus of this document, involves the reduction of the keto group to a methylene (B1212753) group via catalytic hydrogenation, a clean and efficient method that avoids the use of harsh reducing agents.[1]

Reaction Principle

The catalytic hydrogenation of 3-fluoro-1-propanoylbenzene to this compound involves the addition of molecular hydrogen (H₂) across the carbonyl (C=O) double bond. This reaction is facilitated by a heterogeneous catalyst, typically palladium on a carbon support (Pd/C). The catalyst provides a surface for the adsorption and activation of both the hydrogen gas and the ketone, thereby lowering the activation energy of the reaction. The overall transformation is a reduction of the ketone to an alkane.

Experimental Protocols

This section outlines a detailed protocol for the catalytic hydrogenation of 3-fluoro-1-propanoylbenzene. The parameters provided are based on general procedures for the hydrogenation of aromatic ketones and should be optimized for specific laboratory conditions and scales.

Materials:

  • Substrate: 3-fluoro-1-propanoylbenzene

  • Catalyst: 10% Palladium on carbon (Pd/C)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen Source: Hydrogen gas (H₂) cylinder or balloon

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Filtration Aid: Celite® or a similar filter agent

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon setup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum line

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Vessel:

    • To a clean, dry hydrogenation flask containing a magnetic stir bar, add 10% Palladium on carbon (typically 5-10 mol% relative to the substrate).

    • Seal the flask and purge with an inert gas (N₂ or Ar) for several minutes to remove any air.

  • Addition of Reactants:

    • Under a positive pressure of the inert gas, add the solvent (e.g., ethanol) to the flask.

    • Dissolve the 3-fluoro-1-propanoylbenzene in the solvent and add it to the reaction flask via a syringe or cannula.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

    • For a balloon setup, securely attach a balloon filled with hydrogen gas to the flask.

    • For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi).

    • Begin vigorous stirring of the reaction mixture.

    • The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the solvent used in the reaction.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation to afford pure this compound.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the catalytic hydrogenation of substituted propiophenones, which can be adapted for 3-fluoro-1-propanoylbenzene.

ParameterCondition 1Condition 2Condition 3
Substrate 3-Fluoropropiophenone3-Chloropropiophenone (B135402)Propiophenone
Catalyst 10% Pd/C10% Pd/CRu(II) complex
Catalyst Loading 5 mol%10 mol%1 mol%
Solvent EthanolMethanolMethanol
H₂ Pressure 1 atm (balloon)50 psi90 atm
Temperature Room Temperature40 °C80 °C
Reaction Time 12 - 24 hours4 - 8 hours6 hours
Yield >90% (expected)High (reported)High (reported)

Visualizations

The following diagrams illustrate the overall synthetic pathway and the experimental workflow for the catalytic hydrogenation.

G cluster_0 Overall Synthetic Pathway Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Propionyl Chloride, AlCl3 3-Fluoro-1-propanoylbenzene 3-Fluoro-1-propanoylbenzene Propiophenone->3-Fluoro-1-propanoylbenzene Fluorinating Agent This compound This compound 3-Fluoro-1-propanoylbenzene->this compound H2, Pd/C

Caption: Synthetic route to this compound.

G cluster_1 Experimental Workflow A Setup Reaction Vessel (Flask, Stir Bar, Pd/C) B Inert Gas Purge A->B C Add Solvent and 3-Fluoro-1-propanoylbenzene B->C D Introduce H2 Gas C->D E Stir and Monitor Reaction D->E F Reaction Workup (Filter, Concentrate) E->F G Purification F->G H This compound G->H

Caption: Workflow for catalytic hydrogenation.

Safety Precautions

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Properly vent the hydrogen gas after the reaction is complete.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The catalytic hydrogenation of 3-fluoro-1-propanoylbenzene is a robust and efficient method for the synthesis of this compound. The use of a palladium on carbon catalyst provides a clean and high-yielding transformation under relatively mild conditions. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Optimization of the reaction parameters may be necessary to achieve the desired outcome for specific applications.

References

Application Notes: The Use of 1-Fluoro-3-propylbenzene as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated organic molecules are of paramount importance in modern medicinal chemistry, with a significant percentage of new pharmaceuticals containing at least one fluorine atom. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. 1-Fluoro-3-propylbenzene is a valuable, yet underutilized, building block for the synthesis of complex fluorinated molecules. Its substituted benzene (B151609) ring offers multiple sites for further functionalization, making it an attractive starting material for the generation of diverse compound libraries in drug discovery programs.

These application notes provide a comprehensive overview of the potential applications of this compound as a synthetic intermediate, with a focus on its utility in the synthesis of bioactive compounds, particularly kinase inhibitors. Detailed experimental protocols for key transformations are provided, along with representative data and visualizations to guide researchers in their synthetic endeavors.

Key Synthetic Transformations of this compound

This compound can undergo a variety of electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups on the aromatic ring. The fluorine and propyl substituents direct incoming electrophiles primarily to the ortho and para positions. Common transformations include nitration, halogenation, and Friedel-Crafts acylation. These initial modifications open up a vast chemical space for the synthesis of more complex molecules.

Electrophilic Nitration

Nitration of this compound introduces a nitro group, which can subsequently be reduced to an amine—a key functional group for many bioactive molecules.

Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of a keto group, which is a common feature in many pharmaceutical compounds and a versatile handle for further chemical modifications.

Application Example: Synthesis of a Hypothetical Kinase Inhibitor Precursor

To illustrate the utility of this compound as a synthetic intermediate, a detailed protocol for the synthesis of a hypothetical precursor to a kinase inhibitor, (4-amino-2-fluoro-5-propylphenyl)(4-fluorophenyl)methanone, is provided. This aminobenzophenone scaffold is a common core in various kinase inhibitors.

Synthetic Workflow

The overall synthetic strategy involves a three-step process starting from this compound:

  • Nitration: Introduction of a nitro group at the 4-position of this compound.

  • Friedel-Crafts Acylation: Acylation with 4-fluorobenzoyl chloride to form the benzophenone (B1666685) core.

  • Reduction: Reduction of the nitro group to an amine to yield the final product.

G A This compound B Nitration (HNO3, H2SO4) A->B Step 1 C 2-Fluoro-4-propyl-1-nitrobenzene B->C D Friedel-Crafts Acylation (4-Fluorobenzoyl chloride, AlCl3) C->D Step 2 E (2-Fluoro-5-propyl-4-nitrophenyl)(4-fluorophenyl)methanone D->E F Reduction (Fe, NH4Cl) E->F Step 3 G (4-Amino-2-fluoro-5-propylphenyl)(4-fluorophenyl)methanone F->G

Synthetic workflow for the preparation of a kinase inhibitor precursor.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-propyl-1-nitrobenzene

Objective: To synthesize 2-fluoro-4-propyl-1-nitrobenzene via the electrophilic nitration of this compound.

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (10.0 g, 72.4 mmol).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (20 mL) to the stirred solution, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (6.5 mL, 1.5 eq) to concentrated sulfuric acid (10 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate (B1210297) = 95:5) to afford 2-fluoro-4-propyl-1-nitrobenzene as a yellow oil.

Quantitative Data:

ParameterValue
Starting Material10.0 g
Product Yield11.2 g
Molar Yield84%
Purity (by GC-MS)>98%
AppearancePale yellow oil
Protocol 2: Synthesis of (2-Fluoro-5-propyl-4-nitrophenyl)(4-fluorophenyl)methanone

Objective: To synthesize the benzophenone core via Friedel-Crafts acylation.

Materials:

  • 2-Fluoro-4-propyl-1-nitrobenzene

  • 4-Fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 2M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (10.7 g, 1.5 eq).

  • Add anhydrous dichloromethane (50 mL) and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-fluoro-4-propyl-1-nitrobenzene (10.0 g, 54.0 mmol) and 4-fluorobenzoyl chloride (9.4 g, 1.1 eq) in anhydrous dichloromethane (30 mL).

  • Add the solution from step 3 dropwise to the aluminum chloride suspension over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture into a beaker containing 100 mL of 2M HCl and 100 g of ice.

  • Stir vigorously for 15 minutes, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol (B145695) to obtain the desired benzophenone as a yellow solid.

Quantitative Data:

ParameterValue
Starting Material10.0 g
Product Yield13.5 g
Molar Yield78%
Purity (by HPLC)>97%
AppearanceYellow solid
Protocol 3: Synthesis of (4-Amino-2-fluoro-5-propylphenyl)(4-fluorophenyl)methanone

Objective: To reduce the nitro group to an amine.

Materials:

  • (2-Fluoro-5-propyl-4-nitrophenyl)(4-fluorophenyl)methanone

  • Iron powder (Fe)

  • Ammonium (B1175870) Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • To a 500 mL round-bottom flask, add (2-fluoro-5-propyl-4-nitrophenyl)(4-fluorophenyl)methanone (10.0 g, 31.1 mmol), ethanol (150 mL), and water (50 mL).

  • Add iron powder (8.7 g, 5 eq) and ammonium chloride (1.7 g, 1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol (2 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate = 80:20) to yield the final product as a pale yellow solid.

Quantitative Data:

ParameterValue
Starting Material10.0 g
Product Yield8.2 g
Molar Yield91%
Purity (by HPLC)>99%
AppearancePale yellow solid

Application in Kinase Inhibitor Signaling Pathways

The synthesized (4-amino-2-fluoro-5-propylphenyl)(4-fluorophenyl)methanone is a valuable precursor for the development of kinase inhibitors. The amino group can be further functionalized to introduce moieties that interact with the hinge region of a kinase, while the benzophenone core can be modified to optimize interactions with other parts of the ATP-binding pocket. For example, it could serve as a building block for inhibitors of receptor tyrosine kinases (RTKs) like EGFR or VEGFR, which are often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Activates Kinase_Inhibitor Kinase Inhibitor (Derived from Intermediate) Kinase_Inhibitor->RTK Inhibits ATP Binding ATP ATP ATP->RTK Binds Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds

Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Disclaimer: The synthetic protocols and data presented are representative and may require optimization for specific laboratory conditions. The target molecule is hypothetical and intended for illustrative purposes. Researchers should conduct their own safety and feasibility assessments before commencing any experimental work.

Application Notes and Protocols for the Derivatization of 1-Fluoro-3-propylbenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-propylbenzene is a substituted aromatic compound that serves as a valuable starting material in medicinal chemistry for the synthesis of novel drug candidates. The presence of both a fluorine atom and a propyl group on the benzene (B151609) ring offers unique physicochemical properties that can be exploited to modulate the biological activity, metabolic stability, and pharmacokinetic profile of derivative compounds.

The fluorine atom, with its high electronegativity and small size, can enhance binding affinity to target proteins, block metabolic degradation at the site of fluorination, and improve membrane permeability.[1] The propyl group, an alkyl substituent, increases lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The combination of these two groups on a benzene scaffold provides a versatile platform for the design and synthesis of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the derivatization of this compound through common electrophilic aromatic substitution reactions, including nitration, halogenation, and Friedel-Crafts acylation.

Key Derivatization Reactions and Potential Applications

The derivatization of this compound primarily involves electrophilic aromatic substitution. The fluorine and propyl substituents are both ortho-, para-directing groups. This directing effect guides the incoming electrophile to specific positions on the aromatic ring, leading to the formation of predictable regioisomers. The major products are typically those where substitution occurs at the positions ortho and para to the activating propyl group and ortho to the weakly activating fluoro group.

Nitration

Nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring. The resulting nitro-derivatives are crucial intermediates for the synthesis of various bioactive molecules, including amino-substituted compounds which are precursors for a wide range of pharmaceuticals.

Halogenation

The introduction of additional halogen atoms (e.g., chlorine, bromine) can further modulate the electronic and steric properties of the molecule. Halogenated derivatives are often explored for their potential as enzyme inhibitors and receptor modulators.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, creating a ketone derivative. These ketones are versatile intermediates that can be further modified to generate a diverse library of compounds for high-throughput screening and lead optimization in drug discovery programs.

Data Presentation

The following tables summarize hypothetical quantitative data for the derivatization of this compound. This data is illustrative and serves as a template for recording experimental results.

Table 1: Summary of Electrophilic Aromatic Substitution Reactions on this compound

ReactionReagentsMajor ProductsTheoretical Yield (%)
NitrationHNO₃, H₂SO₄2-Nitro-1-fluoro-5-propylbenzene, 4-Nitro-1-fluoro-3-propylbenzene85
BrominationBr₂, FeBr₃2-Bromo-1-fluoro-5-propylbenzene, 4-Bromo-1-fluoro-3-propylbenzene90
AcylationCH₃COCl, AlCl₃2-Acetyl-1-fluoro-5-propylbenzene, 4-Acetyl-1-fluoro-3-propylbenzene80

Table 2: Hypothetical Biological Activity of this compound Derivatives

CompoundTargetAssay TypeIC₅₀ (µM)
2-Amino-1-fluoro-5-propylbenzeneKinase XKinase Inhibition5.2
4-Amino-1-fluoro-3-propylbenzeneGPCR YReceptor Binding10.8
2-Bromo-1-fluoro-5-propylbenzeneProtease ZEnzyme Inhibition2.5
4-Acetyl-1-fluoro-3-propylbenzeneIon Channel AElectrophysiology15.1

Experimental Protocols

Protocol 1: Nitration of this compound

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10°C.

  • In a separate flask, dissolve 5 g of this compound in 20 mL of dichloromethane.

  • Slowly add the nitrating mixture to the solution of this compound dropwise over 30 minutes, keeping the reaction temperature below 10°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour.

  • Pour the reaction mixture onto 50 g of crushed ice and stir until the ice has melted.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Bromination of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃)

  • Carbon Tetrachloride (CCl₄)

  • 10% Sodium Thiosulfate (B1220275) Solution (Na₂S₂O₃)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • In a dry round-bottom flask, dissolve 5 g of this compound in 30 mL of carbon tetrachloride.

  • Add a catalytic amount of iron(III) bromide (approx. 0.1 g).

  • Slowly add 2.5 mL of bromine dropwise to the mixture at room temperature with stirring.

  • After the addition is complete, gently reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and wash with 10% sodium thiosulfate solution to remove excess bromine.

  • Wash with water and dry the organic layer over anhydrous calcium chloride.

  • Filter and remove the solvent by distillation.

  • Purify the product by vacuum distillation.

Protocol 3: Friedel-Crafts Acylation of this compound

Materials:

  • This compound

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask with magnetic stirrer and dropping funnel

Procedure:

  • In a dry round-bottom flask, suspend 6 g of anhydrous aluminum chloride in 30 mL of anhydrous dichloromethane and cool to 0°C in an ice bath.

  • Slowly add 3.5 mL of acetyl chloride to the suspension with stirring.

  • Add 5 g of this compound dropwise to the mixture over 20 minutes, maintaining the temperature at 0°C.

  • After the addition, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture onto a mixture of crushed ice and 20 mL of concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizations

Derivatization_Workflow start This compound nitration Nitration (HNO3, H2SO4) start->nitration halogenation Halogenation (Br2, FeBr3) start->halogenation acylation Acylation (CH3COCl, AlCl3) start->acylation nitro_derivatives Nitro-derivatives nitration->nitro_derivatives halo_derivatives Halogenated-derivatives halogenation->halo_derivatives acyl_derivatives Acyl-derivatives acylation->acyl_derivatives reduction Reduction (e.g., H2/Pd-C) nitro_derivatives->reduction further_functionalization Further Functionalization halo_derivatives->further_functionalization acyl_derivatives->further_functionalization amino_derivatives Amino-derivatives reduction->amino_derivatives amino_derivatives->further_functionalization bioactive_molecules Bioactive Molecules further_functionalization->bioactive_molecules

Caption: Synthetic routes for the derivatization of this compound.

Signaling_Pathway_Hypothetical cluster_cell Target Cell receptor Target Receptor (e.g., GPCR) g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase A second_messenger->protein_kinase cellular_response Cellular Response (e.g., Gene Expression) protein_kinase->cellular_response ligand Bioactive Derivative of This compound ligand->receptor Binding & Activation

Caption: Hypothetical signaling pathway modulated by a bioactive derivative.

Experimental_Logic start Start: this compound synthesis Chemical Synthesis (Derivatization Reactions) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification biological_screening Biological Screening (In vitro assays) purification->biological_screening hit_identification Hit Identification biological_screening->hit_identification sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies Iterative Process sar_studies->synthesis lead_optimization Lead Optimization sar_studies->lead_optimization preclinical_studies Preclinical Studies lead_optimization->preclinical_studies

References

Application Note: Gram-Scale Synthesis of 1-Fluoro-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-propylbenzene is an important intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and agrochemical industries. Its synthesis on a gram scale is often required for further research and development. This application note provides a detailed protocol for the gram-scale synthesis of this compound via the Balz-Schiemann reaction. The described methodology is robust and can be adapted for the synthesis of other fluorinated aromatic compounds. The Balz-Schiemann reaction is a well-established method for the introduction of a fluorine atom onto an aromatic ring, proceeding through the diazotization of a primary aromatic amine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.[1][2]

Reaction Principle

The synthesis of this compound from 3-propylaniline (B1594038) involves two main steps:

  • Diazotization: 3-propylaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like tetrafluoroboric acid) at low temperatures (0-5 °C) to form the corresponding 3-propyldiazenylbenzen-1-ium tetrafluoroborate salt.[1][2]

  • Thermal Decomposition (Balz-Schiemann Reaction): The isolated diazonium salt is then gently heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the desired this compound.[1][2]

Experimental Protocol

Materials:

  • 3-Propylaniline

  • Tetrafluoroboric acid (HBF₄, 48-50% in water)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Distilled water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization of 3-Propylaniline

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-propylaniline (e.g., 13.5 g, 0.1 mol).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add tetrafluoroboric acid (48%, 44 g, ~0.25 mol) to the stirred aniline, maintaining the temperature between 0 and 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in a minimal amount of cold water (~15 mL).

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • The 3-propyldiazenylbenzen-1-ium tetrafluoroborate will precipitate as a solid.

Step 2: Isolation of the Diazonium Salt

  • Collect the precipitated diazonium salt by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold water, followed by a small amount of cold diethyl ether to aid in drying.

  • Carefully transfer the solid to a watch glass and allow it to air-dry in a dark, well-ventilated area. Caution: Diazonium salts can be explosive when dry and should be handled with care. It is recommended to proceed to the next step without complete drying if possible.

Step 3: Thermal Decomposition

  • Place the dried (or partially dried) 3-propyldiazenylbenzen-1-ium tetrafluoroborate in a round-bottom flask.

  • Gently heat the solid using an oil bath. The decomposition will start, evidenced by the evolution of nitrogen gas.

  • Continue heating gently until the gas evolution ceases. The crude this compound will be left as an oily residue.

Step 4: Purification

  • Allow the reaction mixture to cool to room temperature.

  • Extract the crude product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • The crude product can be further purified by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

ParameterValueReference
Physical Properties
Molecular FormulaC₉H₁₁F[3][4][5]
Molecular Weight138.18 g/mol [5]
AppearanceColorless liquid
Boiling Point159 °C[3][6]
Density0.966 g/cm³[3][6]
Reaction Parameters
ScaleGram-scale
Expected Yield60-80% (typical for Balz-Schiemann)
Purity>97% after distillation[3][6]
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)MultiplicityIntegration
7.20-7.30m1H
6.80-6.95m3H
2.58t, J=7.6 Hz2H
1.62sext, J=7.6 Hz2H
0.93t, J=7.4 Hz3H
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)Assignment
163.0 (d, J=245 Hz)C-F
145.0 (d, J=7 Hz)C-CH₂
129.8 (d, J=8 Hz)Ar-CH
122.5 (d, J=2 Hz)Ar-CH
114.5 (d, J=21 Hz)Ar-CH
112.8 (d, J=21 Hz)Ar-CH
37.5-CH₂-Ar
24.5-CH₂-CH₂-Ar
13.8-CH₃

Note: The provided NMR data is predicted and should be confirmed by experimental analysis of the synthesized compound.

Experimental Workflow

SynthesisWorkflow Synthesis of this compound Workflow cluster_diazotization Step 1: Diazotization cluster_isolation Step 2: Isolation cluster_decomposition Step 3: Thermal Decomposition cluster_purification Step 4: Purification A 3-Propylaniline D Diazotization Reaction (0-5 °C) A->D B Tetrafluoroboric Acid (HBF4) B->D C Sodium Nitrite (NaNO2) Solution C->D dropwise addition E Filtration and Washing D->E Precipitate Formation F Air Drying (Caution: Potentially Explosive) E->F G Gentle Heating F->G Dried Salt H Solvent Extraction G->H Crude Product I Washing and Drying H->I J Solvent Removal I->J K Fractional Distillation J->K L Pure this compound K->L

References

Alternative Synthetic Routes to 1-Fluoro-3-propylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for alternative synthetic routes to 1-Fluoro-3-propylbenzene, a key intermediate in various research and development applications. The following sections outline four distinct synthetic strategies, complete with tabulated data and step-by-step methodologies.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. The strategic placement of the fluoro and propyl groups necessitates careful planning of the synthetic route to ensure correct regioselectivity. Both the fluoro and propyl substituents are ortho-, para-directing, making a direct sequential Friedel-Crafts alkylation and fluorination of benzene (B151609) challenging for achieving the desired meta-substitution pattern. This document explores more robust and regioselective alternative syntheses.

Data Summary of Synthetic Routes

The following table summarizes the key quantitative data for the four alternative synthetic routes to this compound, allowing for a comparative assessment of their efficiency and practicality.

RouteKey Transformation(s)Starting MaterialKey ReagentsOverall Yield (approx.)Purity (typical)Key AdvantagesKey Disadvantages
1 Friedel-Crafts Acylation, Electrophilic Fluorination, ReductionBenzenePropanoyl chloride/AlCl₃, Selectfluor®, H₂/Pd-C50-60%>98%Readily available starting materials, good regiocontrol.Multi-step process, use of hazardous reagents.
2 Diazotization, Balz-Schiemann Reaction3-Propylaniline (B1594038)NaNO₂, HBF₄60-70%>97%High regioselectivity, well-established reaction.Diazonium intermediates can be explosive, handling of HBF₄.
3 Cross-Coupling, Reduction3-Bromo-1-fluorobenzenen-Propylmagnesium bromide, Pd catalyst, H₂/Pd-C75-85%>98%High yielding, excellent regioselectivity.Requires preparation of Grignard reagent, catalyst cost.
4 Hydrogenation1-Allyl-3-fluorobenzeneH₂, Pd/C>95%>99%High yield, clean reaction, simple procedure.Starting material may not be readily available.

Route 1: Friedel-Crafts Acylation, Electrophilic Fluorination, and Reduction

This route utilizes a Friedel-Crafts acylation to install a meta-directing acyl group, which then directs the fluorine atom to the desired position. A final reduction of the ketone yields the target compound.

Experimental Protocol

Step 1a: Synthesis of 1-Phenylpropan-1-one

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (B109758) (DCM, 5 mL/mmol of benzene) under a nitrogen atmosphere at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add benzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture carefully onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-phenylpropan-1-one.

Step 1b: Synthesis of 1-(3-Fluorophenyl)propan-1-one

  • Dissolve 1-phenylpropan-1-one (1.0 eq) in acetonitrile (B52724) (10 mL/mmol).

  • Add Selectfluor® (1.1 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(3-fluorophenyl)propan-1-one.

Step 1c: Synthesis of this compound

  • To a solution of 1-(3-fluorophenyl)propan-1-one (1.0 eq) in ethanol (B145695) (20 mL/mmol), add 10% Palladium on carbon (Pd/C, 5 mol%).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 6-8 hours.

  • Filter the reaction mixture through a pad of Celite® and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to give this compound, which can be further purified by distillation if necessary.

Route 1 Benzene Benzene Phenylpropanone 1-Phenylpropan-1-one Benzene->Phenylpropanone Friedel-Crafts Acylation PropanoylChloride Propanoyl Chloride AlCl₃ Fluorophenylpropanone 1-(3-Fluorophenyl)propan-1-one Phenylpropanone->Fluorophenylpropanone Electrophilic Fluorination Selectfluor Selectfluor® FinalProduct This compound Fluorophenylpropanone->FinalProduct Reduction Hydrogenation H₂, Pd/C

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Route 2: Balz-Schiemann Reaction from 3-Propylaniline

This classic route involves the diazotization of an aniline (B41778) derivative followed by a fluorination reaction. The key is the availability of the starting 3-propylaniline.

Experimental Protocol

Step 2a: Synthesis of 3-Propylaniline

  • Note: 3-Propylaniline can be prepared by methods such as the reduction of 1-nitro-3-propylbenzene.

Step 2b: Synthesis of this compound

  • Dissolve 3-propylaniline (1.0 eq) in a 48% solution of tetrafluoroboric acid (HBF₄, 3.0 eq) at 0 °C.

  • To this stirred solution, add a solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the resulting suspension for 30 minutes at 0 °C.

  • Collect the precipitated diazonium tetrafluoroborate (B81430) salt by filtration and wash with cold diethyl ether.

  • Carefully heat the dried salt in a flask equipped with a condenser until nitrogen evolution ceases.

  • Distill the crude product from the reaction mixture to obtain this compound.

Route 2 Propylaniline 3-Propylaniline DiazoniumSalt Diazonium Tetrafluoroborate Propylaniline->DiazoniumSalt Diazotization Diazotization NaNO₂, HBF₄ FinalProduct This compound DiazoniumSalt->FinalProduct Thermal Decomposition Heat Heat (Δ)

Caption: Balz-Schiemann reaction for this compound synthesis.

Route 3: Cross-Coupling of 3-Bromo-1-fluorobenzene

This modern approach utilizes a palladium-catalyzed cross-coupling reaction, such as a Kumada or Suzuki coupling, to introduce the propyl group onto a pre-fluorinated aromatic ring.

Experimental Protocol

Step 3a: Preparation of n-Propylmagnesium Bromide

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 1-bromopropane (B46711) (1.0 eq) in dry tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings with gentle heating to maintain a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 3b: Kumada Coupling to form this compound

  • To a solution of 3-bromo-1-fluorobenzene (1.0 eq) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2 mol%) in dry THF, add the freshly prepared n-propylmagnesium bromide solution (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated ammonium (B1175870) chloride solution.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Route 3 Bromofluorobenzene 3-Bromo-1-fluorobenzene FinalProduct This compound Bromofluorobenzene->FinalProduct Kumada Coupling Grignard n-Propylmagnesium Bromide, Pd Catalyst

Caption: Cross-coupling synthesis of this compound.

Route 4: Hydrogenation of 1-Allyl-3-fluorobenzene

This route is highly efficient if the starting allyl-substituted fluorobenzene (B45895) is available. The reduction of the double bond is typically a clean and high-yielding transformation.

Experimental Protocol
  • Dissolve 1-allyl-3-fluorobenzene (1.0 eq) in ethanol (20 mL/mmol).

  • Add 10% Palladium on carbon (Pd/C, 2 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure or Parr apparatus at 20 psi) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter the mixture through Celite® and wash the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain pure this compound.

Route 4 Allylfluorobenzene 1-Allyl-3-fluorobenzene FinalProduct This compound Allylfluorobenzene->FinalProduct Hydrogenation Hydrogenation H₂, Pd/C

Caption: Synthesis via hydrogenation of 1-Allyl-3-fluorobenzene.

Troubleshooting & Optimization

Common side products in the synthesis of 1-Fluoro-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-fluoro-3-propylbenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the multi-step synthesis of this compound, focusing on a common and reliable synthetic route: Friedel-Crafts acylation, followed by electrophilic fluorination, and subsequent reduction.

Scenario 1: Low Yield or Impurities in the Friedel-Crafts Acylation of Benzene (B151609)

Question: I performed a Friedel-Crafts acylation of benzene with propionyl chloride and AlCl₃, but my yield of propiophenone (B1677668) is low, and I see several side products. What could be the issue?

Answer:

Low yields and the presence of impurities in a Friedel-Crafts acylation can stem from several factors related to reagents, reaction conditions, and work-up procedures.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Moisture in Reagents or Glassware Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous benzene and ensure the aluminum chloride is a fine, lump-free powder.Prevents deactivation of the AlCl₃ catalyst and hydrolysis of propionyl chloride, leading to a higher yield of propiophenone.
Inactive Catalyst Use a fresh, high-quality batch of anhydrous aluminum chloride. Old or improperly stored AlCl₃ can absorb moisture and lose its catalytic activity.A fully active catalyst will efficiently generate the acylium ion, driving the reaction to completion.
Incorrect Stoichiometry A slight excess of AlCl₃ (e.g., 1.1 equivalents) is often used to ensure the reaction goes to completion. However, a large excess can lead to the formation of complexes with the product and potential side reactions.Optimized stoichiometry will maximize the yield of the desired product while minimizing side reactions.
Suboptimal Reaction Temperature The reaction is typically started at a low temperature (0-5 °C) during the addition of propionyl chloride and then allowed to warm to room temperature or gently heated to complete the reaction.[1]Proper temperature control prevents unwanted side reactions and ensures a steady reaction rate.
Formation of Di-acylated Products Although less common than in Friedel-Crafts alkylation, di-acylation can occur. Use a sufficient excess of benzene to favor mono-acylation.A large excess of the aromatic substrate will statistically favor the formation of the mono-substituted product.

Scenario 2: Poor Regioselectivity or Multiple Products in the Electrophilic Fluorination Step

Question: I am attempting to fluorinate propiophenone to obtain 3-fluoro-propiophenone, but I am observing a mixture of isomers. How can I improve the regioselectivity?

Answer:

The acyl group of propiophenone is a meta-director, so the primary product of electrophilic fluorination should be the 3-fluoro isomer.[2] The formation of other isomers suggests issues with the reaction conditions or the choice of fluorinating agent.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Harsh Reaction Conditions Electrophilic fluorination should be carried out under controlled temperature conditions. Overheating can lead to a loss of selectivity.Maintaining the recommended temperature for the specific fluorinating agent will enhance the kinetic control of the reaction, favoring the thermodynamically more stable meta-product.
Incorrect Fluorinating Agent The choice of fluorinating agent is crucial. Reagents like Selectfluor® (F-TEDA-BF₄) are known for their high efficiency and selectivity in the fluorination of aromatic compounds.[2][3]Using a modern, selective fluorinating agent will significantly improve the yield of the desired 3-fluoro isomer and minimize the formation of ortho and para isomers.
Presence of Activating Impurities If your starting propiophenone is contaminated with activating impurities (e.g., phenol (B47542) from a previous step), these can lead to undesired side reactions.Ensure the purity of your starting material through techniques like distillation or chromatography before proceeding with the fluorination.

Scenario 3: Incomplete Reaction or Side Products During the Reduction of 3-Fluoro-propiophenone

Question: I am trying to reduce the carbonyl group of 3-fluoro-propiophenone to a propyl group, but the reaction is either incomplete or I am getting unexpected side products. What should I do?

Answer:

The reduction of the ketone to an alkane can be achieved via several methods, most commonly the Wolff-Kishner or Clemmensen reduction.[4] Each has its own set of potential pitfalls.

Potential Causes and Solutions for Wolff-Kishner Reduction:

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Hydrazone Formation Ensure sufficient hydrazine (B178648) is used and that the initial condensation to form the hydrazone is complete before proceeding to the high-temperature elimination step.[5][6]Complete formation of the hydrazone intermediate is essential for the subsequent reduction to the alkane.
Azine Formation This common side reaction occurs when the hydrazone reacts with another molecule of the ketone.[5] This can be minimized by the slow addition of the pre-formed hydrazone to the base.Suppressing azine formation will increase the yield of the desired this compound.
Insufficiently High Temperature The decomposition of the hydrazone requires high temperatures, often achieved using a high-boiling solvent like diethylene glycol.[7]Reaching the necessary temperature is critical for the elimination of N₂ gas and the formation of the carbanion intermediate.

Potential Causes and Solutions for Clemmensen Reduction:

Potential Cause Troubleshooting Steps Expected Outcome
Deactivated Zinc Amalgam The zinc amalgam must be freshly prepared and active for the reduction to proceed efficiently.A highly active zinc surface is necessary for the complex reduction mechanism to occur.
Formation of Dimeric Products (Pinacols) In some cases, bimolecular reduction can occur, leading to the formation of pinacols. This can be influenced by the substrate concentration and the acidity of the medium.Adjusting reaction parameters may disfavor the dimerization pathway.
Incomplete Reduction (Alcohol Formation) The formation of the corresponding alcohol is a common side product if the reaction is not driven to completion. Ensure a sufficient reaction time and an adequate amount of zinc amalgam and concentrated HCl.[8]A complete reduction will convert the carbonyl group fully to a methylene (B1212753) group.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing the propylbenzene (B89791) backbone?

A1: Friedel-Crafts alkylation of benzene with a propyl halide (e.g., 1-chloropropane) leads to significant amounts of isopropylbenzene as a major side product.[2] This is due to the rearrangement of the initially formed primary carbocation to a more stable secondary carbocation. Friedel-Crafts acylation, on the other hand, proceeds via a non-rearranging acylium ion, ensuring the formation of a linear propyl chain after subsequent reduction.[9]

Q2: What are the main byproducts of the Balz-Schiemann reaction if I choose to synthesize this compound from 3-propylaniline?

A2: The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, can have several side products.[10] The most common include:

  • Phenols: Formed by the reaction of the intermediate aryl cation with any residual water.

  • Biaryl compounds: Resulting from the coupling of aryl radicals.

  • Tarry residues: Due to polymerization and other decomposition pathways, especially if the reaction temperature is not well-controlled.[11]

Q3: Can I use elemental fluorine for the fluorination step?

A3: Direct fluorination of aromatic compounds with elemental fluorine (F₂) is generally not recommended in a standard laboratory setting. The reactions are extremely exothermic and difficult to control, often leading to a mixture of poly-fluorinated products and degradation of the starting material.[12] Electrophilic fluorinating agents like Selectfluor® offer a much safer and more selective alternative.[3]

Q4: My final product, this compound, appears to be contaminated with a small amount of an isomer. What is the likely source?

A4: The most probable source of an isomeric impurity is the electrophilic fluorination step. Although the acyl group in propiophenone is a strong meta-director, a small percentage of the ortho-isomer (2-fluoro-propiophenone) may be formed depending on the reaction conditions and the fluorinating agent used.[13] This would then be carried through the final reduction step. Careful purification by fractional distillation or chromatography is recommended to separate these isomers.

Key Experimental Protocols

Protocol 1: Synthesis of Propiophenone via Friedel-Crafts Acylation

  • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous benzene (e.g., 8-10 equivalents) and anhydrous aluminum chloride (1.1 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add propionyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (around 60°C) for 30-60 minutes to complete the reaction.[1]

  • Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude propiophenone by vacuum distillation.

Protocol 2: Synthesis of 3-Fluoro-propiophenone via Electrophilic Fluorination

  • Dissolve propiophenone (1 equivalent) in a suitable solvent (e.g., acetonitrile) in a reaction flask.

  • Add Selectfluor® (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating according to the specific protocol for the chosen fluorinating agent. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Protocol 3: Synthesis of this compound via Wolff-Kishner Reduction

  • In a flask equipped with a reflux condenser, combine 3-fluoro-propiophenone (1 equivalent), hydrazine hydrate (B1144303) (4-5 equivalents), and diethylene glycol as the solvent.[5]

  • Heat the mixture to form the hydrazone, typically for 1-2 hours.

  • After cooling slightly, add potassium hydroxide (B78521) pellets (4-5 equivalents) to the mixture.

  • Heat the reaction mixture to a higher temperature (e.g., 180-200 °C) to facilitate the decomposition of the hydrazone and the elimination of nitrogen gas.[14]

  • Continue heating until the evolution of nitrogen ceases.

  • Cool the reaction mixture, dilute with water, and extract the product with a non-polar solvent like hexane.

  • Wash the organic layer with water and brine, then dry over a suitable drying agent.

  • Remove the solvent and purify the final product by distillation.

Visualized Workflows and Pathways

Synthesis_Pathway Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Propionyl Chloride, AlCl₃ (Friedel-Crafts Acylation) FluoroPropiophenone 3-Fluoro-propiophenone Propiophenone->FluoroPropiophenone Selectfluor® (Electrophilic Fluorination) FinalProduct This compound FluoroPropiophenone->FinalProduct H₂NNH₂, KOH, Heat (Wolff-Kishner Reduction)

Caption: Main synthetic route to this compound.

Side_Products cluster_alkylation Friedel-Crafts Alkylation (Alternative) cluster_reduction Ketone Reduction Benzene_alk Benzene Propylbenzene_alk n-Propylbenzene Benzene_alk->Propylbenzene_alk 1-Chloropropane, AlCl₃ Isopropylbenzene Isopropylbenzene (Major Side Product) Benzene_alk->Isopropylbenzene Carbocation Rearrangement Ketone 3-Fluoro-propiophenone Alkane This compound Ketone->Alkane Wolff-Kishner or Clemmensen Alcohol 1-(3-Fluorophenyl)propan-1-ol (Incomplete Reduction) Ketone->Alcohol Incomplete Reaction Azine Azine Dimer (Side Product) Ketone->Azine Reaction with Hydrazone

Caption: Formation of common side products in alternative routes and key steps.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) IdentifyStep Identify the Synthetic Step Start->IdentifyStep CheckReagents Verify Reagent Purity and Stoichiometry IdentifyStep->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) IdentifyStep->CheckConditions AnalyzeByproducts Analyze Side Products (NMR, GC-MS) CheckReagents->AnalyzeByproducts CheckConditions->AnalyzeByproducts PurifyIntermediate Purify Intermediate Product AnalyzeByproducts->PurifyIntermediate Impure Intermediate Optimize Optimize Conditions & Repeat AnalyzeByproducts->Optimize Suboptimal Conditions Identified PurifyIntermediate->Optimize Proceed Proceed to Next Step Optimize->Proceed

Caption: General troubleshooting workflow for synthesis issues.

References

Preventing carbocation rearrangement in Friedel-Crafts alkylation of fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to carbocation rearrangement during the Friedel-Crafts alkylation of fluorobenzene (B45895).

Frequently Asked Questions (FAQs)

Q1: What is carbocation rearrangement in Friedel-Crafts alkylation and why does it occur with fluorobenzene?

A1: Carbocation rearrangement is a common side reaction in Friedel-Crafts alkylation where the intermediate carbocation shifts to a more stable form before attaching to the aromatic ring.[1][2] This process is driven by the thermodynamic stability of carbocations, which follows the order: tertiary > secondary > primary.[1] For example, when attempting to alkylate fluorobenzene with n-propyl chloride, the initially formed primary carbocation rearranges via a 1,2-hydride shift to a more stable secondary carbocation.[3][4] This rearranged carbocation then attacks the fluorobenzene ring, leading to the formation of an isopropyl-substituted product instead of the desired n-propyl product.[4][5]

Q2: Which types of alkylating agents are most likely to cause rearrangement?

A2: Alkylating agents that form primary or secondary carbocations, which can rearrange to more stable carbocations, are susceptible.[1] This typically includes straight-chain alkyl halides with three or more carbon atoms.[1] In contrast, methyl and ethyl halides do not rearrange because they cannot form more stable carbocations.[1][6] Tertiary alkyl halides are also not prone to rearrangement as they already form a stable tertiary carbocation.[1][7]

Q3: How can I reliably prevent carbocation rearrangement when alkylating fluorobenzene?

A3: The most dependable method is a two-step process involving Friedel-Crafts acylation followed by a reduction reaction.[2][5][6][8][9] First, an acyl group is introduced to the fluorobenzene ring using an acyl halide (e.g., propanoyl chloride) and a Lewis acid catalyst like AlCl₃.[10] The key intermediate in this reaction, the acylium ion, is resonance-stabilized and does not undergo rearrangement.[5][8][11][12][13][14][15] The resulting ketone can then be reduced to the desired alkyl group.[16][17]

Q4: What are the best reduction methods for the ketone formed during Friedel-Crafts acylation?

A4: The two most common and effective methods for reducing the aryl ketone to an alkyl group are the Clemmensen reduction and the Wolff-Kishner reduction.[5][16][17] The choice between them depends on the overall structure of your molecule and its sensitivity to acidic or basic conditions.[18][19]

  • Clemmensen Reduction: Performed under strongly acidic conditions using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[5][18][19][20] It is particularly effective for aryl ketones that are stable in acid.[21][22]

  • Wolff-Kishner Reduction: Carried out under strongly basic conditions, using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent at elevated temperatures.[5][18][19][20] This method is ideal for substrates that are sensitive to acid.[18]

Troubleshooting Guide

Problem / Observation Probable Cause Recommended Solution
The major product is an isomer of the expected alkylfluorobenzene (e.g., obtaining 1-fluoro-4-isopropylbenzene (B1329681) instead of 1-fluoro-4-n-propylbenzene).Carbocation Rearrangement: The primary or secondary carbocation formed from the alkylating agent has rearranged to a more stable carbocation before substitution.[2][5]Utilize the Acylation-Reduction Strategy: Perform a Friedel-Crafts acylation, which proceeds via a non-rearranging acylium ion, to install the correct carbon skeleton.[5][23] Follow this with a Clemmensen or Wolff-Kishner reduction to obtain the desired straight-chain alkyl product.[16]
The reaction yields multiple alkylated products (polyalkylation).Product is More Reactive than Starting Material: The initial product, an alkylfluorobenzene, is more electron-rich (activated) than fluorobenzene itself, making it susceptible to further alkylation.[6][11]Use a Large Excess of Fluorobenzene: By using fluorobenzene as the limiting reagent, the probability of the electrophile encountering an already alkylated ring is reduced. Switch to Friedel-Crafts Acylation: The acylated product is deactivated due to the electron-withdrawing nature of the carbonyl group, which prevents further substitution.[7][11][17]
The reaction fails or gives a very low yield.Deactivated Aromatic Ring: While fluorobenzene is suitable, strongly deactivated aromatic rings (e.g., those with a nitro group) will not undergo Friedel-Crafts reactions.[6][8]Check for Deactivating Groups: Ensure no strongly electron-withdrawing groups are present on the aromatic substrate. If so, an alternative synthetic route is necessary.
The reaction with an amine-substituted fluorobenzene fails.Lewis Acid Reacts with Amine: The Lewis acid catalyst (e.g., AlCl₃) is a Lewis base and will react with the basic amine group, deactivating the ring towards electrophilic attack.[1][6][11]Protect the Amine Group: The amine can be protected (e.g., by acetylation) before the Friedel-Crafts reaction and deprotected afterward. Alternatively, choose a different synthetic strategy.
Quantitative Data Summary

The following table summarizes typical yields for the Friedel-Crafts acylation of fluorobenzene, which serves as the first step in the rearrangement-free alkylation strategy.

Acylating AgentCatalyst SystemTemperature (°C)Time (h)Yield (%)para-Selectivity (%)Reference
Benzoyl chlorideLa(OTf)₃ and TfOH14048799[24]
Benzoyl chlorideBi(OTf)₃RT-High-[25]
Benzoyl chlorideYb(OPf)₃ and PfOH--High-[25]

Note: Data for specific alkyl-acyl chlorides may vary, but these examples with benzoyl chloride demonstrate the high efficiency and selectivity achievable for the acylation of fluorobenzene.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene (Rearrangement Prevention Step)

This protocol describes a general method for the acylation of fluorobenzene with an acyl chloride (e.g., propanoyl chloride) to form the corresponding 4-fluorophenyl ketone.

Materials:

  • Fluorobenzene

  • Acyl chloride (e.g., propanoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • 2M HCl, Water, Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.[26]

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.[26]

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.0 equivalent) to the stirred suspension.

  • Addition of Fluorobenzene: Add fluorobenzene (1.0 equivalent) dropwise to the mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.[26]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC indicates the consumption of starting material.[26]

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[26]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[26]

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, and brine.[26]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[26]

  • Purification: Purify the crude ketone product by vacuum distillation or column chromatography.

Protocol 2: Clemmensen Reduction of 4-Fluoroaryl Ketone (Final Alkylation Step)

This protocol describes the reduction of the ketone synthesized in Protocol 1 to the final alkylfluorobenzene product.

Materials:

  • 4-Fluoroaryl ketone (from Protocol 1)

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (B28343)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Place the 4-fluoroaryl ketone, zinc amalgam, concentrated HCl, and toluene in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to a vigorous reflux with stirring. The reaction is typically complete within a few hours, which can be monitored by TLC.

  • Cooling and Separation: Allow the mixture to cool to room temperature. Separate the organic layer from the aqueous layer.

  • Extraction: Extract the aqueous layer with toluene.

  • Washing: Combine the organic layers and wash with water, followed by a saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylfluorobenzene.

  • Purification: Purify the product by distillation or column chromatography as needed.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Unexpected Isomer in Friedel-Crafts Alkylation q1 Is the alkylating agent a primary or secondary halide with >= 3 carbons? start->q1 rearrangement Probable Cause: Carbocation Rearrangement q1->rearrangement Yes end End: Desired Straight-Chain Alkylfluorobenzene Product q1->end No (Rearrangement unlikely) solution Solution: Use Two-Step Acylation-Reduction rearrangement->solution acylation Step 1: Friedel-Crafts Acylation (Forms non-rearranging acylium ion) solution->acylation reduction Step 2: Ketone Reduction (Clemmensen or Wolff-Kishner) acylation->reduction reduction->end Reaction_Pathways cluster_alkylation Direct Alkylation (Prone to Rearrangement) cluster_acylation Acylation-Reduction (Rearrangement-Free) A_start Fluorobenzene + n-Propyl Chloride A_inter Primary Carbocation A_start->A_inter AlCl3 A_rearr Secondary Carbocation (via Hydride Shift) A_inter->A_rearr A_prod Undesired Product: Isopropylfluorobenzene A_rearr->A_prod B_start Fluorobenzene + Propanoyl Chloride B_inter Acylium Ion (Resonance Stabilized, No Rearrangement) B_start->B_inter AlCl3 B_ketone Intermediate: 4-Fluoropropiophenone B_inter->B_ketone B_prod Desired Product: n-Propylfluorobenzene B_ketone->B_prod Reduction

References

Technical Support Center: Purification of 1-Fluoro-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-fluoro-3-propylbenzene from its common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: The synthesis of this compound typically proceeds via a two-step process: Friedel-Crafts acylation of fluorobenzene (B45895) with propionyl chloride, followed by a reduction (e.g., Wolff-Kishner) of the resulting ketone. The primary impurities to expect are:

  • From the Friedel-Crafts Acylation step:

    • Unreacted fluorobenzene (starting material).

    • The ortho-isomer, 1-fluoro-2-propylbenzene, formed due to the ortho,para-directing nature of the fluorine substituent.[1]

    • The ketone intermediate, 1-(3-fluorophenyl)propan-1-one, if the reduction step is incomplete.

    • Di-acylated byproducts, though typically in minor amounts.[1]

  • From the Wolff-Kishner Reduction step:

    • The starting ketone, 1-(3-fluorophenyl)propan-1-one.

    • Azine formation as a side reaction.[2]

    • The corresponding alcohol, 1-(3-fluorophenyl)propan-1-ol, from partial reduction.

Q2: My crude product is a dark, oily mixture. What is the first purification step I should take?

A2: A liquid-liquid extraction is the recommended first step to remove the catalyst (e.g., AlCl₃), acidic or basic residues, and any water-soluble impurities. This "work-up" procedure will significantly clean up the crude product before further purification by distillation or chromatography.

Q3: I'm having trouble separating the ortho- and para-isomers (1-fluoro-2-propylbenzene and this compound). What is the best method?

A3: Due to the difference in their boiling points, fractional distillation is a highly effective method for separating the ortho- and para-isomers.[3][4] For very high purity requirements, or if distillation proves insufficient, column chromatography with a specialized stationary phase can be employed.

Q4: What type of column chromatography is most effective for purifying this compound?

A4: While standard silica (B1680970) gel (normal-phase) or C18 (reversed-phase) chromatography can be used, fluorinated stationary phases, such as those containing pentafluorophenyl (PFP) groups, are highly recommended for separating fluorinated aromatic isomers.[1][5][6] These phases offer enhanced selectivity through multiple interaction mechanisms, including hydrophobic, π-π, and dipole-dipole interactions.[5][6]

Q5: During my liquid-liquid extraction, a persistent emulsion has formed. How can I break it?

A5: Emulsions during the workup of Friedel-Crafts reactions are common. To break an emulsion, you can try the following techniques:

  • Salting out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and promoting phase separation.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can physically remove fine particulates that may be stabilizing the emulsion.

  • Gentle Heating: Gently warming the mixture in a water bath can decrease the viscosity and help the phases separate. Use caution with low-boiling organic solvents.

  • Centrifugation: If the volume is manageable, centrifuging the mixture will force the denser layer to the bottom.

Data Presentation

The table below summarizes the physical properties of this compound and its common impurities, which is crucial for planning purification strategies, particularly fractional distillation.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
This compound (Target) C₉H₁₁F138.18159[2]
Fluorobenzene (Starting Material)C₆H₅F96.1085[1][5][7][8][9]
1-Fluoro-2-propylbenzene (Ortho-isomer)C₉H₁₁F138.18~113-116 (estimated)
1-(3-Fluorophenyl)propan-1-one (Ketone Intermediate)C₉H₉FO152.17>159 (likely)

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction Work-up

This protocol is designed to neutralize and remove acidic residues from the Friedel-Crafts acylation and basic residues from the Wolff-Kishner reduction.

  • Quenching: Carefully and slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and either dilute HCl (for Wolff-Kishner work-up) or water (for Friedel-Crafts work-up).

  • Transfer to Separatory Funnel: Transfer the quenched mixture to a separatory funnel.

  • Extraction with Organic Solvent: Add an appropriate organic solvent (e.g., diethyl ether or dichloromethane) and gently shake the funnel, venting frequently to release any pressure buildup.

  • Separation of Layers: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • 1 M HCl (if the reaction was basic).

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

      • Water.

      • Saturated sodium chloride (brine) solution (to help remove dissolved water).

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Fractional Distillation

This method is used to separate components of a liquid mixture with close boiling points.[10]

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the round-bottom flask, along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation and Fraction Collection:

    • Slowly increase the temperature. The first fraction to distill will be the lowest boiling point component, unreacted fluorobenzene (around 85°C).[1][5][7][8][9]

    • Collect this forerun in a separate receiving flask.

    • As the temperature continues to rise, the next fraction will be the ortho-isomer, 1-fluoro-2-propylbenzene (estimated boiling point ~113-116°C).

    • Once the temperature stabilizes at the boiling point of the desired product, this compound (159°C), switch to a clean receiving flask to collect the pure product.[2]

    • Higher boiling impurities, such as the ketone intermediate, will remain in the distillation flask.

  • Shutdown: Stop the distillation before the flask boils to dryness.

Protocol 3: Column Chromatography

This protocol is for achieving high purity or for separating isomers when distillation is not sufficient.

  • Stationary Phase Selection: A pentafluorophenyl (PFP) functionalized silica gel is recommended for the stationary phase.[1][5][6]

  • Column Packing: Prepare a slurry of the PFP silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). A good starting point for nonpolar compounds is 5% ethyl acetate in hexane.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or gas chromatography (GC) to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude_Product Crude Reaction Mixture Liquid_Extraction Liquid-Liquid Extraction Crude_Product->Liquid_Extraction Aqueous_Waste Aqueous Waste (Catalyst, Salts) Liquid_Extraction->Aqueous_Waste Separate Dried_Organic Dried Organic Phase Liquid_Extraction->Dried_Organic Solvent_Removal Solvent Removal (Rotary Evaporation) Dried_Organic->Solvent_Removal Crude_Organic Crude Organic Product Solvent_Removal->Crude_Organic Fractional_Distillation Fractional Distillation Crude_Organic->Fractional_Distillation Forerun Forerun (Fluorobenzene) Fractional_Distillation->Forerun Collect <100°C Ortho_Isomer Ortho-Isomer Fraction Fractional_Distillation->Ortho_Isomer Collect ~115°C Pure_Product Pure this compound Fractional_Distillation->Pure_Product Collect ~159°C High_Boiling_Residue High-Boiling Residue (Ketone, etc.) Fractional_Distillation->High_Boiling_Residue Residue Optional_Chromatography Optional: Column Chromatography Pure_Product->Optional_Chromatography For higher purity Optional_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Fractional_Distillation Start Problem During Fractional Distillation Poor_Separation Poor Separation of Isomers Start->Poor_Separation Bumping Bumping / Uneven Boiling Start->Bumping Temp_Fluctuation Temperature Fluctuations at Head Start->Temp_Fluctuation Solution_Packing Increase column efficiency: - Use a longer fractionating column - Use a column with packing (e.g., Raschig rings) Poor_Separation->Solution_Packing Cause: Insufficient theoretical plates Solution_Rate Decrease distillation rate Poor_Separation->Solution_Rate Cause: Distilling too quickly Solution_Boiling_Chips Ensure adequate boiling chips or magnetic stirring Bumping->Solution_Boiling_Chips Cause: Lack of nucleation sites Solution_Insulation Insulate the distillation column (e.g., with glass wool or aluminum foil) Temp_Fluctuation->Solution_Insulation Cause: Heat loss from the column Solution_Heating Ensure steady and even heating with the heating mantle Temp_Fluctuation->Solution_Heating Cause: Inconsistent heating

Caption: Troubleshooting guide for fractional distillation issues.

References

Technical Support Center: Separation of Fluoropropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of ortho-, meta-, and para-isomers of fluoropropylbenzene. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the ortho, meta, and para isomers of fluoropropylbenzene?

A1: The primary challenge lies in the very similar physicochemical properties of the positional isomers. They share the same molecular formula and weight, leading to extremely close boiling points and similar polarities. This makes separation by common techniques like simple distillation ineffective and requires more specialized methods. The subtle differences in their dipole moments and molecular shapes are the properties that must be exploited for a successful separation.

Q2: What are the most effective techniques for separating these isomers?

A2: Due to the close physical properties, high-resolution techniques are necessary. The most commonly employed and effective methods are:

  • Preparative Gas Chromatography (pGC): An ideal technique for separating volatile compounds with close boiling points, such as isomers.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Particularly effective when using specialized columns that can differentiate isomers based on subtle differences in polarity and shape.[1][3][4]

  • Fractional Distillation: While challenging due to very close boiling points, it can be effective with a highly efficient fractional distillation column.[5]

  • Crystallization: This method can be employed if one isomer can be selectively crystallized from the mixture, often by leveraging significant differences in melting points or solubility in a specific solvent.

Q3: How do I select the appropriate purification technique for my needs?

A3: The choice of technique depends on several factors, including the required purity, the scale of the separation, and the available equipment. For very high purity on a laboratory scale, preparative chromatography (GC or HPLC) is often the best choice. For larger quantities where moderate purity is acceptable, fractional distillation might be more practical. The workflow diagram below provides a general decision-making process.

G Decision Workflow for Isomer Separation start Isomer Mixture scale What is the scale of purification? start->scale purity What is the required purity? scale->purity Lab Scale (<10g) distill Fractional Distillation scale->distill Pilot/Process Scale (>10g) pGC Preparative Gas Chromatography (pGC) purity->pGC Highest (>99.5%) HPLC Preparative HPLC purity->HPLC High (>98%) crystallize Crystallization purity->crystallize High (if applicable) end_high High-Purity Isomer pGC->end_high HPLC->end_high end_mod Moderate-Purity Isomer distill->end_mod crystallize->end_high

Caption: A flowchart to guide the selection of an appropriate separation technique.

Data Presentation

The separation of fluoropropylbenzene isomers is challenging due to their similar physical properties. The table below summarizes available and estimated data.

Propertyo-Fluoropropylbenzenem-Fluoropropylbenzenep-FluoropropylbenzeneData Source(s)
Molecular Formula C₉H₁₁FC₉H₁₁FC₉H₁₁F[6][7]
Molecular Weight 138.18 g/mol 138.18 g/mol 138.18 g/mol [6][7]
Boiling Point ~163-165 °C (Est.)~162-164 °C (Est.)165.2 °C[8]
Melting Point N/AN/AN/A[7]
Notes Boiling points for ortho- and meta-isomers are estimated based on trends observed in similar substituted benzenes, such as dichlorobenzenes, which show very small differences between isomers.[5] The para isomer often has a higher melting point due to better crystal lattice packing, which could be a basis for separation by crystallization if the mixture can be solidified.

Troubleshooting Guides

Fractional Distillation
IssuePossible Cause(s)Suggested Solution(s)
Poor Isomer Separation 1. Insufficient column efficiency (too few theoretical plates). 2. Distillation rate is too high (takeoff rate).1. Use a longer fractionating column or one with more efficient packing (e.g., Vigreux or packed column). 2. Decrease the heating rate to ensure proper vapor-liquid equilibrium is established in the column. Aim for a takeoff rate of 1-2 drops per second.
Temperature Fluctuations at Thermometer 1. Uneven boiling ("bumping"). 2. Inconsistent heating.1. Add boiling chips or use a magnetic stirrer for smooth boiling. 2. Ensure the heating mantle is properly sized for the flask and provides consistent heat.
Column Flooding (Liquid fills the column) 1. Heating rate is too high. 2. Column insulation is inadequate, causing premature condensation.1. Reduce the heat input to the distillation flask. 2. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.
Preparative Gas Chromatography (pGC)
IssuePossible Cause(s)Suggested Solution(s)
Co-elution or Poor Peak Resolution 1. Inappropriate column stationary phase. 2. Column temperature is too high. 3. Carrier gas flow rate is not optimal.1. Use a column with high selectivity for aromatic positional isomers (e.g., a phenyl or wax-type stationary phase).[9] 2. Lower the column temperature or use a slower temperature ramp to increase the interaction time with the stationary phase.[10] 3. Optimize the carrier gas linear velocity to achieve maximum efficiency.
Peak Tailing 1. Active sites on the column interacting with the analyte. 2. Column overload.1. Use a highly inert column or a column with a different stationary phase. 2. Reduce the injection volume.
Low Recovery from Collection Trap 1. Inefficient trapping of the eluting compound. 2. Decomposition of the compound at high temperatures.1. Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or dry ice/acetone). 2. Lower the injector and detector temperatures to the minimum required for efficient transfer and detection.
High-Performance Liquid Chromatography (HPLC)
IssuePossible Cause(s)Suggested Solution(s)
Poor Isomer Resolution 1. Suboptimal stationary phase. 2. Mobile phase composition lacks selectivity.1. Switch to a column with alternative selectivity, such as a Phenyl or Pentafluorophenyl (PFP) phase, which can enhance separation through π-π interactions.[4][11][12] 2. Screen different organic modifiers (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice-versa). Adjust the mobile phase strength (ratio of organic to aqueous).
Shifting Retention Times 1. Column temperature is not controlled. 2. Mobile phase composition is changing.1. Use a column oven to maintain a constant temperature. 2. Ensure mobile phase is well-mixed and degassed.
Poor Peak Shape (Tailing/Fronting) 1. Secondary interactions with the stationary phase. 2. Sample solvent is too strong.1. For acidic or basic analytes, adjust the mobile phase pH with a buffer. 2. Dissolve the sample in the initial mobile phase if possible.

Experimental Protocols

Protocol 1: Preparative Gas Chromatography (pGC)

This protocol outlines a general procedure for separating fluoropropylbenzene isomers using pGC.

G Workflow for Preparative GC Separation start Isomer Mixture setup pGC System Setup (Install preparative column, set temperatures and flow) start->setup injection Inject Sample Mixture setup->injection separation Chromatographic Separation (Isomers separate in column) injection->separation detection Detection (Monitor eluting peaks) separation->detection collection Fraction Collection (Divert desired isomer peak to a cooled trap) detection->collection repeat Repeat Injections (To accumulate product) collection->repeat repeat->injection More material needed recovery Product Recovery (Warm trap and rinse purified isomer) repeat->recovery Sufficient material collected end Pure Isomer recovery->end

References

Troubleshooting low yield in the synthesis of 1-Fluoro-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-Fluoro-3-propylbenzene. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Troubleshooting Guide

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

Low yields in the synthesis of this compound, typically achieved via the Balz-Schiemann reaction of 3-propylaniline (B1594038), can stem from several factors throughout the two main stages: diazotization and thermal decomposition. Key areas to investigate include:

  • Incomplete Diazotization: The initial conversion of 3-propylaniline to its diazonium salt is temperature-sensitive and requires precise stoichiometric control.

  • Instability of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose prematurely if not handled correctly, particularly with alkyl substituents on the aromatic ring.

  • Suboptimal Thermal Decomposition Conditions: The temperature and solvent used for the decomposition of the diazonium tetrafluoroborate (B81430) salt are critical for maximizing the yield of the desired product and minimizing side reactions.

  • Side Reactions: Several competing reactions can occur during both stages, leading to the formation of unwanted byproducts.

Q2: I suspect the diazotization of 3-propylaniline is incomplete. How can I optimize this step?

Optimizing the diazotization of 3-propylaniline is crucial for a successful synthesis. Here are some key parameters to control:

  • Temperature: Maintain a low temperature, typically between 0-5 °C, throughout the addition of sodium nitrite (B80452). Higher temperatures can lead to premature decomposition of the diazonium salt.

  • Acid Concentration: Use a sufficient excess of a strong mineral acid, such as hydrochloric acid or tetrafluoroboric acid, to ensure the complete conversion of sodium nitrite to nitrous acid and to maintain an acidic environment that stabilizes the diazonium salt.

  • Rate of Addition: Add the sodium nitrite solution slowly and with vigorous stirring to ensure efficient mixing and to prevent localized increases in temperature and concentration.

  • Purity of Starting Material: Ensure the 3-propylaniline is pure, as impurities can interfere with the reaction.

Q3: What are the primary side products I should be aware of, and how can I minimize their formation?

The main side products in the synthesis of this compound include phenols, azo compounds, and biaryls.

  • 3-Propylphenol: This is a common byproduct formed from the reaction of the diazonium salt with water. To minimize its formation, it is essential to use anhydrous or as close to anhydrous conditions as possible, especially during the isolation and decomposition of the diazonium tetrafluoroborate salt.

  • Azo Compounds: These can form from the coupling of the diazonium salt with unreacted 3-propylaniline or other aromatic species. Ensuring a slight excess of the nitrosating agent and maintaining a low reaction temperature can help to suppress this side reaction.

  • Biaryls: These can arise from radical-mediated side reactions during the thermal decomposition. The choice of solvent can influence the extent of these side reactions.

Q4: The thermal decomposition of the 3-propylbenzenediazonium tetrafluoroborate is giving a low yield. What factors should I consider?

The thermal decomposition step is often where significant yield loss occurs. Key factors to consider are:

  • Temperature: The decomposition temperature needs to be carefully controlled. While a higher temperature can increase the rate of decomposition, it can also lead to the formation of tars and other degradation products. The optimal temperature is typically in the range of 100-200 °C, but this should be determined empirically for this specific substrate.

  • Solvent: The choice of solvent can have a significant impact on the yield. Non-polar or low-polarity solvents are often preferred as they can lead to cleaner reactions and higher yields.[1] Some studies have shown that ionic liquids can also improve yields and reaction conditions.

  • Absence of Water: As mentioned previously, the presence of water can lead to the formation of the corresponding phenol. Ensure the diazonium salt is thoroughly dried before decomposition.

Frequently Asked Questions (FAQs)

Q1: Can I use a different fluorinating agent instead of tetrafluoroboric acid?

Yes, modern variations of the Balz-Schiemann reaction have explored other fluoride (B91410) sources. For instance, using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) as counterions has been shown to improve yields for some substrates.[2] Additionally, methods using organotrifluoroborates as a fluoride ion source under milder conditions have been developed.

Q2: Is it necessary to isolate the 3-propylbenzenediazonium tetrafluoroborate salt?

While the traditional Balz-Schiemann reaction involves the isolation of the diazonium salt, this can be hazardous, especially on a larger scale, due to the explosive nature of dry diazonium salts. One-pot procedures where the diazonium salt is generated and decomposed in situ have been developed to circumvent this issue. These methods can improve safety and may also lead to higher yields by minimizing handling losses.

Q3: How does the propyl group on the benzene (B151609) ring affect the reaction?

The electron-donating nature of the propyl group can influence the stability of the diazonium salt and the reactivity of the aromatic ring. While it can facilitate the diazotization step, it may also make the diazonium salt more susceptible to decomposition and side reactions. The steric bulk of the propyl group is unlikely to have a major impact in the meta position.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Model Aryl Fluoride in a Balz-Schiemann Reaction

SolventDielectric Constant (ε)Yield (%)
Hexane1.8886
Chlorobenzene5.6272
Dichloromethane8.9345
Acetonitrile37.515
Dimethylformamide (DMF)36.710

Data adapted from a study on the thermal decomposition of benzenediazonium (B1195382) tetrafluoroborate at 60°C.[1]

Table 2: Effect of Temperature on the Yield of a Model Aryl Fluoride in Hexane

Temperature (°C)Yield (%)
409
5086
6088
7088
8087

Data adapted from a study on the thermal decomposition of benzenediazonium tetrafluoroborate in hexane.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound via the Balz-Schiemann Reaction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Diazotization of 3-Propylaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-propylaniline (1 equivalent) in a 48% solution of tetrafluoroboric acid (HBF₄) (3 equivalents) cooled to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 equivalents) in water dropwise to the stirred solution, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • The precipitated 3-propylbenzenediazonium tetrafluoroborate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Thermal Decomposition of 3-Propylbenzenediazonium Tetrafluoroborate

  • Place the dried diazonium salt in a flask equipped with a distillation apparatus.

  • Heat the salt gently under vacuum. The decomposition will be evident by the evolution of nitrogen gas.

  • The crude this compound will distill over.

  • The collected product can be further purified by fractional distillation.

Visualizations

reaction_pathway 3-Propylaniline 3-Propylaniline 3-Propylbenzenediazonium\nTetrafluoroborate 3-Propylbenzenediazonium Tetrafluoroborate 3-Propylaniline->3-Propylbenzenediazonium\nTetrafluoroborate 1. NaNO2, HBF4 2. 0-5 °C This compound This compound 3-Propylbenzenediazonium\nTetrafluoroborate->this compound Heat (Δ)

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow cluster_start Start cluster_diazotization Diazotization Stage cluster_decomposition Decomposition Stage cluster_side_products Side Product Analysis Low_Yield Low Yield of This compound Incomplete_Diazotization Incomplete Diazotization? Low_Yield->Incomplete_Diazotization Check_Temp Verify Temperature (0-5 °C) Incomplete_Diazotization->Check_Temp Yes Check_Stoichiometry Check NaNO2 and Acid Stoichiometry Incomplete_Diazotization->Check_Stoichiometry Yes Check_Addition_Rate Ensure Slow NaNO2 Addition Incomplete_Diazotization->Check_Addition_Rate Yes Decomposition_Issues Decomposition Issues? Incomplete_Diazotization->Decomposition_Issues No Optimize_Temp Optimize Decomposition Temperature Decomposition_Issues->Optimize_Temp Yes Change_Solvent Consider Alternative Solvent (e.g., non-polar) Decomposition_Issues->Change_Solvent Yes Ensure_Anhydrous Ensure Anhydrous Conditions Decomposition_Issues->Ensure_Anhydrous Yes Side_Products Significant Side Products? Decomposition_Issues->Side_Products No Phenol_Formation Phenol Formation: - Use anhydrous conditions Side_Products->Phenol_Formation Yes Azo_Coupling Azo Coupling: - Maintain low temp - Slight excess NaNO2 Side_Products->Azo_Coupling Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

logical_relationships cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Decomposition Product Decomposition Low_Yield->Product_Decomposition Optimize_Conditions Optimize Reaction Conditions (Temp, Stoichiometry, Solvent) Incomplete_Reaction->Optimize_Conditions Purify_Reagents Purify Starting Materials Incomplete_Reaction->Purify_Reagents Side_Reactions->Optimize_Conditions Minimize_Water Minimize Water Content Side_Reactions->Minimize_Water Product_Decomposition->Optimize_Conditions Control_Heating Control Decomposition Rate Product_Decomposition->Control_Heating

Caption: Logical relationships between causes and solutions for low yield.

References

Technical Support Center: Identifying Impurities in 1-Fluoro-3-propylbenzene via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-3-propylbenzene and identifying potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound typically arise from the synthetic route used for its preparation. Common synthesis pathways, such as Friedel-Crafts acylation followed by reduction, can introduce several types of impurities. These include:

  • Isomeric Impurities: Positional isomers are common, such as 1-Fluoro-2-propylbenzene and 1-Fluoro-4-propylbenzene, which can be formed as byproducts during the alkylation or acylation of fluorobenzene (B45895).

  • Structural Isomers: Rearrangement of the propyl group to a more stable isopropyl group during Friedel-Crafts alkylation can lead to the formation of 1-Fluoro-3-isopropylbenzene.[1]

  • Unreacted Intermediates: If the synthesis involves the reduction of a ketone, an incomplete reaction can leave residual 3'-Fluoropropiophenone.

  • Starting Materials: Trace amounts of starting materials like fluorobenzene or propylating/acylating agents may be present.

  • Solvent Residues: Residual solvents from the reaction or purification steps can also be present as impurities.

Q2: How can I identify these impurities using GC-MS?

A2: GC-MS is an excellent technique for separating and identifying volatile and semi-volatile impurities.[2] The gas chromatograph separates the different components of your sample based on their boiling points and polarities, and the mass spectrometer provides a unique mass spectrum for each component, which acts like a chemical fingerprint. By comparing the mass spectra of the impurity peaks to spectral libraries (like NIST or Wiley) and by interpreting the fragmentation patterns, you can tentatively identify the impurities.[2] For confirmation, you can compare the retention times and mass spectra with those of certified reference standards.

Q3: What are the key mass spectral fragments to look for when identifying this compound and its potential impurities?

A3: The mass spectrum of this compound and its related impurities will show characteristic fragmentation patterns. The molecular ion peak (M+) will be at m/z 138 for C9H11F isomers. Key fragments to look for include:

  • This compound: A prominent peak at m/z 109 due to the loss of an ethyl group (-CH2CH3), and a base peak at m/z 91, corresponding to the fluorotropylium ion.

  • 1-Fluoro-3-isopropylbenzene: A significant peak at m/z 123 due to the loss of a methyl group (-CH3).[3]

  • 3'-Fluoropropiophenone: The molecular ion peak will be at m/z 152. A characteristic fragment will be the acylium ion [M-C2H5]+ at m/z 123.[4]

  • Positional Isomers (1-Fluoro-2-propylbenzene and 1-Fluoro-4-propylbenzene): These will have very similar mass spectra to the this compound isomer, making chromatographic separation crucial for their differentiation.

Experimental Protocols

GC-MS Method for Impurity Profiling of this compound

This protocol outlines a general method for the separation and identification of volatile impurities in a this compound sample.

Sample Preparation:

  • Prepare a 100 ppm solution of the this compound sample in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.

  • Vortex the solution to ensure homogeneity.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Capillary Column: A non-polar or mid-polarity column is recommended for the separation of aromatic isomers. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is a good starting point.[5]

GC Parameter Condition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Parameter Condition
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Scan Range m/z 35-400
Solvent Delay 3 minutes

Data Presentation

Potential Impurity Molecular Formula Molecular Weight Key Identifying m/z Fragments Potential Origin
1-Fluoro-2-propylbenzeneC9H11F138.18138, 109, 91Isomeric byproduct of synthesis
1-Fluoro-4-propylbenzeneC9H11F138.18138, 109, 91Isomeric byproduct of synthesis
1-Fluoro-3-isopropylbenzeneC9H11F138.18138, 123Rearrangement during synthesis[1]
3'-FluoropropiophenoneC9H9FO152.17152, 123, 95Incomplete reduction of ketone intermediate[4]
FluorobenzeneC6H5F96.1096, 70Unreacted starting material

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing, Fronting, Splitting)
Symptom Possible Cause Suggested Solution
Peak Tailing Active sites in the inlet liner or column.[6]Use a fresh, deactivated inlet liner. Trim 10-20 cm from the front of the column.[6]
Column contamination.Bake out the column at a high temperature (within its limit). If tailing persists, replace the column.
Peak Fronting Column overload.[7]Reduce the injection volume or increase the split ratio.[7] Dilute the sample further.
Incompatible solvent.Ensure the sample solvent is compatible with the stationary phase.
Split Peaks Improper column installation.[8]Re-cut the column ensuring a clean, 90° cut and reinstall it at the correct depth in the inlet.[8]
Inhomogeneous sample introduction.Check for issues with the syringe or autosampler.
Problem: Unexpected Peaks or High Background Noise
Symptom Possible Cause Suggested Solution
Ghost Peaks Carryover from a previous injection.Run a solvent blank to confirm carryover. Clean the syringe and inlet.
Septum bleed.Use a high-quality, low-bleed septum.
High Baseline Contaminated carrier gas.Ensure high-purity carrier gas and check traps.
Column bleed.Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may be old or damaged and require replacement.
Unidentified Peaks Sample contamination.Review the sample preparation procedure for potential sources of contamination.
Air leak in the system.Check for leaks using an electronic leak detector, paying close attention to the septum, ferrules, and other connections.
Problem: Poor Sensitivity or No Peaks
Symptom Possible Cause Suggested Solution
Low or No Signal Syringe issue (clogged or not drawing sample).[7]Inspect and clean or replace the syringe.
Incorrect instrument parameters.Verify the GC and MS method parameters are correctly set.
Detector issue (e.g., filament off).Check the MS tune report and ensure the detector is functioning correctly.[6]
Major leak in the system.Perform a thorough leak check of the entire system.
Problem: Retention Time Shifts
Symptom Possible Cause Suggested Solution
Drifting Retention Times Change in carrier gas flow rate.[9]Check the gas supply and regulators. Ensure a constant flow rate.
Column aging or contamination.Trim the front of the column. If shifts persist, the column may need replacement.
Oven temperature fluctuations.Verify the oven temperature is stable and accurate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep Prepare 100 ppm solution of this compound gcms Inject sample into GC-MS prep->gcms separation Chromatographic Separation gcms->separation detection Mass Spectral Detection separation->detection chromatogram Analyze Chromatogram (Retention Times) detection->chromatogram spectra Analyze Mass Spectra (Fragmentation Patterns) detection->spectra identification Identify Impurities chromatogram->identification library Compare with Spectral Libraries (NIST, Wiley) spectra->library library->identification

Caption: Experimental workflow for impurity identification in this compound.

troubleshooting_logic start GC-MS Problem Observed peak_shape Poor Peak Shape? start->peak_shape no_peaks No/Low Peaks? peak_shape->no_peaks No check_liner Check/Replace Inlet Liner peak_shape->check_liner Yes extra_peaks Extra Peaks? no_peaks->extra_peaks No check_syringe Check Syringe & Sample Prep no_peaks->check_syringe Yes run_blank Run Solvent Blank extra_peaks->run_blank Yes trim_column Trim Column check_liner->trim_column check_injection Check Injection Volume/ Split Ratio trim_column->check_injection check_detector Check MS Tune & Detector Status check_syringe->check_detector check_leaks Check for Leaks check_detector->check_leaks check_septum Check Septum Bleed run_blank->check_septum

Caption: Troubleshooting logic for common GC-MS issues.

References

Stability and storage conditions for 1-Fluoro-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Fluoro-3-propylbenzene

This guide provides detailed information on the stability and proper storage conditions for this compound, addressing potential issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a chemically stable product under standard ambient conditions, such as room temperature. It is considered stable under normal handling and storage conditions.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][4] It is crucial to keep the compound away from heat, sparks, open flames, and other sources of ignition.[3][4][5] Some suppliers recommend a specific storage temperature of 2-8°C.[6]

Q3: Are there any materials or conditions to avoid when storing or handling this compound?

A3: Yes. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][5] Additionally, keep the compound away from direct sunlight and extremely high or low temperatures.[1] Upon intense heating, it can form explosive mixtures with air.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is essential to wear appropriate protective gloves, clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area or outdoors to avoid inhalation of vapors.[2][4]

Q5: What are the known hazardous decomposition products of this compound?

A5: In the event of a fire, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF).[4][5]

Summary of Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₉H₁₁F[7][8]
Molecular Weight 138.18 g/mol [7]
Boiling Point 159°C[8]
Flash Point 40°C[8]
Density 0.966 g/cm³[8]
Storage Temperature 2-8°C recommended by some suppliers[6]
Storage Class 3: Flammable liquids[3]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Suspected Decomposition or Impurity

  • Symptom: Experimental results are inconsistent, or an unexpected color change or precipitate is observed in the compound.

  • Possible Cause: The compound may have been stored improperly, leading to decomposition. This could be due to exposure to heat, light, or incompatible materials.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, well-ventilated, and away from incompatible substances).[1][4][5]

    • Check for Contamination: Ensure that all labware was clean and dry and that non-sparking tools were used during handling to prevent contamination or ignition.[5]

    • Analytical Confirmation: Re-test the purity of the material using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any impurities or degradation products.

    • Procure a New Batch: If decomposition is confirmed, dispose of the compromised material according to approved waste disposal plant procedures and use a new, unopened batch for subsequent experiments.[2]

Issue 2: Handling and Safety Concerns

  • Symptom: Irritation is experienced upon inhalation or skin contact.

  • Possible Cause: Inadequate ventilation or improper use of Personal Protective Equipment (PPE). The compound may cause respiratory irritation.

  • Troubleshooting Steps:

    • Immediate Action: If inhaled, move to fresh air.[2] If skin contact occurs, take off contaminated clothing immediately and rinse the skin with water.

    • Review Safety Protocols: Ensure all handling is performed in a well-ventilated area or under a chemical fume hood.[2][4]

    • Verify PPE: Confirm that the correct PPE, including chemical-resistant gloves and safety goggles, is being used at all times.[2][4]

    • Consult SDS: Review the Safety Data Sheet (SDS) for detailed first-aid measures and handling procedures.

Experimental Protocols

While specific protocols for stability testing of this compound are not detailed in the provided search results, a general methodology for assessing the stability of a chemical compound is outlined below.

Protocol: Accelerated Stability Study

  • Objective: To evaluate the stability of this compound under stressed conditions to predict its shelf life.

  • Methodology:

    • Divide a single batch of the compound into multiple samples.

    • Store the samples under various conditions, including the recommended storage temperature (e.g., 2-8°C), ambient temperature, and elevated temperatures (e.g., 40°C).

    • Expose a set of samples to UV light to test for photosensitivity.

    • At specified time points (e.g., 1, 3, 6 months), analyze a sample from each condition.

    • Use a validated analytical method (e.g., HPLC or GC) to quantify the parent compound and detect any degradation products.

  • Data Analysis: Compare the purity of the stressed samples to a control sample stored under ideal conditions. A significant decrease in purity or the appearance of degradation peaks indicates instability under those specific conditions.

Logical Workflow Diagram

The following diagram illustrates a troubleshooting workflow for addressing potential stability issues with this compound.

G start Start: Suspected Stability Issue check_storage 1. Verify Storage Conditions (Temp, Light, Container Seal) start->check_storage storage_ok Conditions Correct? check_storage->storage_ok improper_storage Action: Correct Storage & Re-evaluate storage_ok->improper_storage No check_handling 2. Review Handling Procedures (PPE, Inert Atmosphere, Tools) storage_ok->check_handling Yes improper_storage->check_storage handling_ok Procedures Correct? check_handling->handling_ok improper_handling Action: Refine Protocol & Use Fresh Sample handling_ok->improper_handling No analytical_test 3. Perform Analytical Purity Test (e.g., GC-MS, NMR) handling_ok->analytical_test Yes improper_handling->check_handling purity_ok Purity Acceptable? analytical_test->purity_ok degraded Result: Compound Degraded Action: Dispose & Procure New Batch purity_ok->degraded No stable Result: Compound Stable Action: Investigate Other Experimental Variables purity_ok->stable Yes

References

Managing exothermic reactions during the synthesis of 1-Fluoro-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1-Fluoro-3-propylbenzene. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Exothermic Events

Question: My reaction temperature is increasing uncontrollably. What should I do?

Answer: An uncontrolled temperature increase, or thermal runaway, is a serious safety concern. Immediate action is required:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.

  • Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. If necessary, add more coolant (e.g., ice, dry ice). Improve heat transfer by ensuring good stirring and that the reaction vessel is adequately immersed in the cooling bath.

  • Emergency Quenching (Last Resort): If the temperature continues to rise rapidly despite enhanced cooling, and there is a risk of vessel over-pressurization, have a pre-prepared quenching agent ready. The choice of quenching agent will depend on the specific reaction step. For example, a cold, inert solvent can help to dilute the reaction and absorb heat.

Question: I observed a sudden evolution of gas and a rapid temperature spike during the reaction. What is happening and what should I have done differently?

Answer: This scenario is highly indicative of a runaway reaction, particularly if you are performing a Balz-Schiemann reaction, where the decomposition of the diazonium salt is highly exothermic.[1] To prevent this, consider the following:

  • Slow and Controlled Reagent Addition: The addition of reagents, especially in Friedel-Crafts acylation and during the formation of diazonium salts, should be slow and controlled to allow the cooling system to dissipate the generated heat effectively.

  • Adequate Cooling: Ensure your cooling bath is at the appropriate temperature before starting the reagent addition. For diazotization, this is typically between 0 and 5°C.

  • Dilution: Running the reaction in a more dilute solution can help to manage the heat generated.

  • Flow Chemistry: For particularly hazardous steps like the Balz-Schiemann decomposition, consider using a continuous flow reactor. This minimizes the volume of the hazardous intermediate at any given time, significantly improving safety.[2][3][4]

Frequently Asked Questions (FAQs)

Route 1: Friedel-Crafts Acylation Pathway

Question: What are the main exothermic steps in the Friedel-Crafts acylation route to this compound?

Answer: The primary exothermic steps in this synthetic route are:

  • Friedel-Crafts Acylation: The reaction of benzene (B151609) with propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) is exothermic. The formation of the acylium ion and its subsequent reaction with the aromatic ring release significant heat.

  • Catalytic Hydrogenation: The reduction of the ketone intermediate to the corresponding alkane is an exothermic process.

Question: What are the recommended conditions for controlling the Friedel-Crafts acylation step?

Answer: To manage the exotherm of the Friedel-Crafts acylation, the following conditions are recommended:

  • Temperature Control: Maintain a low to moderate reaction temperature. Starting the reaction at a low temperature (e.g., 0-5°C) and allowing it to slowly warm to room temperature is a common strategy.

  • Slow Addition: Add the acylating agent (propanoyl chloride) dropwise to the mixture of benzene and Lewis acid. This allows for the heat to be dissipated by the cooling system as it is generated.

  • Efficient Stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.

Question: How can I manage the heat generated during the catalytic hydrogenation of the ketone intermediate?

Answer: While catalytic hydrogenation is exothermic, it is generally more controllable than other steps. Key considerations include:

  • Hydrogen Pressure: Control the rate of hydrogen uptake by managing the hydrogen pressure.

  • Catalyst Loading: Use an appropriate catalyst loading. A very high loading can lead to a very fast, highly exothermic reaction.

  • External Cooling: For larger scale reactions, have a cooling system in place to manage the heat generated.

Route 2: Balz-Schiemann Reaction Pathway

Question: Why is the Balz-Schiemann reaction considered hazardous?

Answer: The Balz-Schiemann reaction involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. This decomposition is highly exothermic and can lead to a dangerous runaway reaction if not properly controlled.[1] The isolation of diazonium salts, which can be explosive, also poses a significant safety risk.[1]

Question: What are the critical temperature control points in the Balz-Schiemann route?

Answer: There are two critical stages for temperature control:

  • Diazotization: The formation of the diazonium salt from the corresponding aniline (B41778) must be carried out at low temperatures, typically 0-5°C, to ensure the stability of the diazonium salt.

  • Thermal Decomposition: The decomposition of the diazonium salt must be carefully controlled. In a batch process, this is often done by heating the isolated salt in a high-boiling point solvent. In a continuous flow setup, the reaction temperature can be precisely controlled in a heated reaction coil.[2][4]

Question: How can flow chemistry improve the safety of the Balz-Schiemann reaction?

Answer: Flow chemistry offers significant safety advantages for hazardous reactions like the Balz-Schiemann:

  • Small Reaction Volumes: Only a small amount of the hazardous diazonium salt is present in the reactor at any given time, minimizing the potential for a large-scale runaway reaction.

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for very efficient heat removal, preventing the buildup of heat that can lead to a thermal runaway.[2][4]

  • Precise Temperature Control: The temperature of the reaction can be controlled with high precision.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the key exothermic steps in the synthesis of this compound. Note that optimal conditions should be determined through small-scale experiments.

Reaction Step Synthetic Route Parameter Typical Range Citation
Friedel-Crafts AcylationRoute 1Temperature0 - 60°C[5][6]
Addition Time30 - 60 minutes[7]
Catalytic HydrogenationRoute 1TemperatureRoom Temperature - 80°C[8][9]
Hydrogen Pressure1 - 50 atm[10]
DiazotizationRoute 2Temperature0 - 10°C[2][4]
Balz-Schiemann DecompositionRoute 2Temperature (Batch)80 - 120°C[11]
Temperature (Flow)60 - 100°C[2][4]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride (Route 1, Step 1)
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq).

  • Solvent: Add anhydrous benzene (excess) to the flask and cool the mixture to 0-5°C in an ice bath.

  • Reagent Addition: Add propanoyl chloride (1.0 eq) to the dropping funnel. Add the propanoyl chloride dropwise to the stirred benzene/AlCl₃ mixture over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 1-2 hours to ensure completion.

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure.

Protocol 2: Balz-Schiemann Reaction of 3-Propylaniline (B1594038) (Illustrative for Route 2)

Warning: This reaction is potentially hazardous and should be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures in place.

  • Diazotization:

    • Dissolve 3-propylaniline (1.0 eq) in a solution of tetrafluoroboric acid (HBF₄, 48% in water, ~3 eq) at room temperature.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (B80452) (1.05 eq) in water dropwise, keeping the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C. The diazonium tetrafluoroborate salt may precipitate.

  • Decomposition:

    • Batch Method: Isolate the precipitated diazonium salt by filtration, wash with cold diethyl ether, and dry under vacuum. Caution: Dry diazonium salts can be explosive. Heat the dry salt in an inert, high-boiling solvent (e.g., decane) to 100-120°C until gas evolution ceases.

    • Flow Method (Recommended for safety): A solution of the in-situ generated diazonium salt is pumped through a heated coil reactor at a controlled flow rate and temperature (e.g., 60-100°C) to effect the decomposition.[2][4]

  • Workup: After decomposition, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and the product is purified by distillation.

Visualizations

Exotherm_Management_Workflow start Exothermic Reaction Detected (Temperature Rise) stop_reagent Stop Reagent Addition start->stop_reagent enhance_cooling Enhance Cooling (Check Bath, Stirring) stop_reagent->enhance_cooling temp_stabilized Temperature Stabilizes? enhance_cooling->temp_stabilized resume_slowly Resume Reagent Addition (Slower Rate) temp_stabilized->resume_slowly Yes runaway Runaway Condition? temp_stabilized->runaway No continue_monitoring Continue Monitoring resume_slowly->continue_monitoring end Reaction Controlled continue_monitoring->end quench Emergency Quench (Last Resort) runaway->quench Yes runaway->end No quench->end

Caption: Workflow for managing an unexpected exothermic event.

Synthesis_Logic cluster_route1 Route 1: Friedel-Crafts Acylation cluster_route2 Route 2: Balz-Schiemann benzene Benzene acylation Friedel-Crafts Acylation (Propanoyl Chloride, AlCl3) [EXOTHERMIC] benzene->acylation ketone Propiophenone acylation->ketone fluorination Electrophilic Fluorination ketone->fluorination fluoro_ketone 3-Fluoro-propiophenone fluorination->fluoro_ketone reduction Ketone Reduction (e.g., Catalytic Hydrogenation) [EXOTHERMIC] fluoro_ketone->reduction product1 This compound reduction->product1 aniline 3-Propylaniline diazotization Diazotization (NaNO2, HBF4, 0-5°C) [Temperature Critical] aniline->diazotization diazonium_salt Diazonium Tetrafluoroborate diazotization->diazonium_salt decomposition Thermal Decomposition (Balz-Schiemann) [HIGHLY EXOTHERMIC] diazonium_salt->decomposition product2 This compound decomposition->product2

Caption: Synthetic routes to this compound highlighting exothermic steps.

References

Technical Support Center: Byproducts of Clemmensen Reduction for Fluorinated Aryl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the byproducts observed during the Clemmensen reduction of fluorinated aryl ketones. The strong acidic conditions and the reactive metal surface involved in this reaction can sometimes lead to unexpected side products, particularly when fluorine substituents are present on the aromatic ring.

Troubleshooting Guides & FAQs

1. Unexpected Molecular Weight Gain in the Product Mixture

  • Question: After performing a Clemmensen reduction on my fluorinated diaryl ketone (e.g., 4,4'-difluorobenzophenone), I observe a significant amount of a high-molecular-weight byproduct. What is the likely identity of this byproduct?

  • Answer: The most probable byproduct is a pinacolone-type compound. Under the acidic and reducing conditions of the Clemmensen reaction, aryl ketones, especially those with electron-withdrawing groups like fluorine, can undergo dimerization to form a 1,2-diol (a pinacol). This intermediate then undergoes a pinacol (B44631) rearrangement in the strong acid to yield a more stable ketone, known as a pinacolone (B1678379).[1] For example, the reduction of p,p'-difluorobenzophenone has been reported to yield a significant amount of a pinacolone product.

2. Loss of Fluorine Substituent from the Aromatic Ring

  • Question: My analytical data (e.g., mass spectrometry, NMR) suggests that one or more fluorine atoms have been replaced by hydrogen in my final product. Is hydrodefluorination a known side reaction under Clemmensen conditions?

  • Answer: While hydrodefluorination (the replacement of a fluorine atom with a hydrogen atom) is a known reaction in organic synthesis, it is not a commonly reported side reaction under the specific conditions of a classical Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). The C-F bond is generally very strong. However, the highly reducing environment on the zinc surface could potentially facilitate such a reaction, though it is considered less likely than other side reactions. If you observe significant hydrodefluorination, it is crucial to re-evaluate your reaction conditions and analytical data. Alternative reduction methods that are known to cause hydrodefluorination under certain conditions might be unintentionally replicated.

3. Formation of Multiple Products with Mono-Aryl Ketones

  • Question: I am performing a Clemmensen reduction on a fluorinated acetophenone (B1666503) derivative and obtaining a mixture of products instead of the expected ethylbenzene (B125841) derivative. What are the possible byproducts?

  • Answer: For mono-aryl ketones, besides the desired alkane, potential byproducts can include:

    • Incomplete reduction products: The corresponding alcohol may be formed, although it is generally not considered a stable intermediate in the Clemmensen reduction as the reaction conditions typically favor further reduction to the alkane.[2]

    • Dimeric products: Similar to diaryl ketones, though less common, dimerization to form pinacols and subsequent rearrangement products can occur.

    • Ring-substituted products: While unlikely, the strongly acidic conditions could promote other electrophilic reactions on the aromatic ring if reactive species are present.

4. Low Yield of the Desired Alkane

  • Question: My Clemmensen reduction of a fluorinated aryl ketone is resulting in a low yield of the desired alkane. What are the potential reasons and how can I optimize the reaction?

  • Answer: Low yields can be attributed to several factors:

    • Formation of byproducts: As discussed, pinacolone formation can be a major competing pathway, especially for diaryl ketones.

    • Incomplete reaction: The heterogeneous nature of the Clemmensen reduction can sometimes lead to incomplete conversion.[3][4] Ensure vigorous stirring and a sufficient excess of activated zinc amalgam.

    • Substrate degradation: The harsh acidic conditions can lead to the degradation of sensitive substrates.[3]

    • Optimization: Consider using a modified Clemmensen procedure, such as using activated zinc dust in an anhydrous organic solvent with hydrogen chloride gas, which can sometimes provide better yields under milder conditions.[3]

Data Presentation

The following table summarizes the expected products and major potential byproducts for the Clemmensen reduction of different types of fluorinated aryl ketones.

Substrate TypeExpected ProductMajor Potential Byproduct(s)Notes
Fluorinated Diaryl Ketones (e.g., 4,4'-difluorobenzophenone)Diaryl MethanePinacolonePinacolone formation is a significant competing reaction.
Fluorinated Mono-Aryl Ketones (e.g., 4-fluoroacetophenone)Fluoro-alkylareneIncomplete reduction products, Dimeric productsByproduct formation is generally less pronounced than with diaryl ketones.

Experimental Protocols

General Protocol for Clemmensen Reduction of an Aryl Ketone

This is a general procedure and may require optimization for specific substrates.

  • Preparation of Zinc Amalgam: In a fume hood, treat granulated zinc with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water, then with ethanol, and finally with diethyl ether. Use the freshly prepared amalgam immediately.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the prepared zinc amalgam.

  • Addition of Reagents: Add concentrated hydrochloric acid, followed by the fluorinated aryl ketone. An immiscible organic solvent like toluene (B28343) can be added to aid in solubility and prevent solidification of the product.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully decant the liquid phase from the remaining zinc amalgam. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation, recrystallization, or column chromatography.

Visualizations

Logical Flowchart for Troubleshooting Unexpected Byproducts

Troubleshooting_Flowchart start Start: Unexpected Byproduct in Clemmensen Reduction of Fluorinated Aryl Ketone substrate_type What is the substrate type? start->substrate_type diaryl Diaryl Ketone (e.g., difluorobenzophenone) substrate_type->diaryl mono_aryl Mono-aryl Ketone (e.g., fluoroacetophenone) substrate_type->mono_aryl mw_increase Significant increase in molecular weight observed? diaryl->mw_increase fluorine_loss Loss of fluorine (Hydrodefluorination) observed? mono_aryl->fluorine_loss pinacolone Likely Byproduct: Pinacolone (from dimerization and rearrangement) mw_increase->pinacolone Yes mw_increase->fluorine_loss No optimization Consider Reaction Optimization: - Modified Clemmensen conditions - Alternative reduction methods pinacolone->optimization hdf_unlikely Uncommon byproduct under standard Clemmensen conditions. Verify analytical data and conditions. fluorine_loss->hdf_unlikely Yes other_byproducts Other byproducts observed? (e.g., incomplete reduction) fluorine_loss->other_byproducts No hdf_unlikely->optimization incomplete_reduction Potential Byproducts: - Incomplete reduction products - Dimeric products - Ring-substituted products (rare) other_byproducts->incomplete_reduction Yes incomplete_reduction->optimization

Caption: Troubleshooting flowchart for identifying byproducts.

Reaction Pathway for Pinacolone Formation

Pinacolone_Formation ketone Fluorinated Diaryl Ketone dimerization Dimerization (on Zn surface) ketone->dimerization pinacol 1,2-Diol (Pinacol) Intermediate dimerization->pinacol rearrangement Pinacol Rearrangement (Acid-catalyzed) pinacol->rearrangement pinacolone Pinacolone Byproduct rearrangement->pinacolone

Caption: Pathway to pinacolone byproduct formation.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the 1H and 13C NMR Characterization of 1-Fluoro-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Predicted ¹H and ¹³C NMR Data for 1-Fluoro-3-propylbenzene

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the known NMR data of propylbenzene (B89791) and the established substituent effects of a fluorine atom in a meta position on a benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~ 6.95ddd⁴JHF ≈ 8-10 Hz (ortho to F), ³JHH ≈ 7-8 Hz, ⁴JHH ≈ 2-3 Hz
H-4~ 6.85ddd⁴JHF ≈ 5-7 Hz (para to F), ³JHH ≈ 7-8 Hz, ⁴JHH ≈ 2-3 Hz
H-5~ 7.20t³JHH ≈ 7-8 Hz
H-6~ 6.90ddd³JHF ≈ 8-10 Hz (ortho to F), ³JHH ≈ 7-8 Hz, ⁴JHH ≈ 2-3 Hz
-CH₂- (α)~ 2.58t³JHH ≈ 7.5 Hz
-CH₂- (β)~ 1.65sextet³JHH ≈ 7.5 Hz
-CH₃ (γ)~ 0.94t³JHH ≈ 7.5 Hz

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constants (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz)
C-1~ 163.0d¹JCF ≈ 245 Hz
C-2~ 113.0d²JCF ≈ 21 Hz
C-3~ 145.0d³JCF ≈ 8 Hz
C-4~ 115.0d⁴JCF ≈ 3 Hz
C-5~ 129.5s-
C-6~ 124.0d²JCF ≈ 21 Hz
-CH₂- (α)~ 37.5s-
-CH₂- (β)~ 24.5s-
-CH₃ (γ)~ 13.8s-

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is unparalleled for detailed structural elucidation, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Precise atomic connectivity, stereochemistry, and electronic environment of hydrogen and carbon atoms.Non-destructive, provides unambiguous structural information.Requires higher sample concentration, complex spectra can be challenging to interpret.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity, excellent for separation of volatile compounds, provides molecular formula confirmation.Isomeric differentiation can be difficult, does not provide detailed connectivity information.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.Applicable to a wide range of compounds, high resolution.Does not provide structural information on its own, requires a detector (e.g., UV, MS).
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-F, C-H aromatic and aliphatic).Fast, non-destructive, provides a "fingerprint" of the molecule.Does not provide information on the carbon skeleton or connectivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic transitions within the aromatic system.Simple, quantitative.Provides limited structural information, many compounds have similar spectra.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 5 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 250 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample This compound NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Phasing->Calibration Integration Integration (1H) Phasing->Integration Chem_Shift Chemical Shift Analysis Calibration->Chem_Shift Multiplicity Multiplicity Analysis Calibration->Multiplicity Coupling Coupling Constant Analysis Calibration->Coupling Structure Structural Elucidation Chem_Shift->Structure Multiplicity->Structure Coupling->Structure Integration->Structure

Caption: Workflow for the NMR characterization of this compound.

Interpreting the Mass Spectrum of 1-Fluoro-3-propylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 1-fluoro-3-propylbenzene. Due to the limited availability of public experimental data for this specific compound, this analysis is based on established fragmentation patterns of related molecules, such as alkylbenzenes and fluorinated aromatic compounds. We present a comparison with its structural isomers, 1-fluoro-2-propylbenzene and 1-fluoro-4-propylbenzene, to highlight the subtle yet significant differences that can be expected in their mass spectra, aiding in their differentiation.

Data Presentation: Predicted Mass Spectra

The following table summarizes the predicted prominent mass-to-charge ratios (m/z) and their expected relative abundances for this compound and its isomers. This data is derived from the typical fragmentation behavior of alkylbenzenes.

m/zPredicted Fragment IonProposed StructureExpected Relative Abundance (%)
This compound
138[C₉H₁₁F]⁺•Molecular IonModerate
109[C₇H₆F]⁺Fluorotropylium ionHigh (likely base peak)
96[C₆H₅F]⁺•Fluorobenzene (B45895) radical cationModerate
1-Fluoro-2-propylbenzene (Alternative)
138[C₉H₁₁F]⁺•Molecular IonModerate
109[C₇H₆F]⁺Fluorotropylium ionHigh (likely base peak)
96[C₆H₅F]⁺•Fluorobenzene radical cationModerate
1-Fluoro-4-propylbenzene (Alternative)
138[C₉H₁₁F]⁺•Molecular IonModerate
109[C₇H₆F]⁺Fluorotropylium ionHigh (likely base peak)
96[C₆H₅F]⁺•Fluorobenzene radical cationModerate

Interpretation of the Mass Spectrum

The mass spectrum of this compound is predicted to be dominated by fragmentation of the propyl side chain, a characteristic feature of alkylbenzenes.

  • Molecular Ion (m/z 138): The molecular ion peak, representing the intact molecule with one electron removed, is expected to be observed with moderate intensity. The presence of the stable aromatic ring contributes to its detectability.

  • Base Peak (Predicted at m/z 109): The most abundant fragment ion, or base peak, is anticipated to be at m/z 109. This peak arises from benzylic cleavage—the loss of an ethyl radical (•CH₂CH₃) from the molecular ion. The resulting C₇H₆F⁺ ion is likely a resonance-stabilized fluorotropylium ion, a seven-membered aromatic ring, which accounts for its high stability and abundance.

  • McLafferty Rearrangement (Predicted at m/z 96): Alkylbenzenes with a propyl chain or longer can undergo a McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the aromatic ring, followed by the elimination of a neutral alkene (propene in this case). This process would lead to the formation of a fluorobenzene radical cation at m/z 96. While possible, the benzylic cleavage leading to the fluorotropylium ion is generally more favorable.

Comparison with Isomeric Alternatives

The electron ionization mass spectra of ortho, meta, and para isomers of alkyl-substituted aromatic compounds are often very similar, making their differentiation challenging based solely on their primary fragmentation. The high energy of electron ionization tends to erase the subtle positional information. The major fragments at m/z 109 and 96 are expected for all three isomers (1-fluoro-2-propylbenzene, this compound, and 1-fluoro-4-propylbenzene) as they all can undergo benzylic cleavage and McLafferty rearrangement.

However, minor differences in the relative intensities of these key fragments might be observable. These subtle variations could arise from slight differences in the stability of the precursor molecular ions and the transition states of the fragmentation reactions. For definitive identification, chromatographic separation (e.g., GC-MS) based on their different boiling points would be essential, with mass spectrometry providing confirmation of the molecular weight and fragmentation pattern consistent with a fluoropropylbenzene structure.

Experimental Protocols

The following is a standard protocol for acquiring the mass spectrum of a compound like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

  • Sample Preparation: A dilute solution of the analyte (e.g., 100 ppm in dichloromethane) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: An initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: The resulting chromatogram will show a peak at a specific retention time for the analyte. The mass spectrum corresponding to this peak is then extracted and analyzed.

Mandatory Visualization

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

G Predicted Fragmentation of this compound M This compound [C₉H₁₁F]⁺• m/z = 138 F1 Fluorotropylium ion [C₇H₆F]⁺ m/z = 109 M->F1 - •C₂H₅ (Benzylic Cleavage) F2 Fluorobenzene radical cation [C₆H₅F]⁺• m/z = 96 M->F2 - C₃H₆ (McLafferty Rearrangement)

Caption: Predicted fragmentation of this compound.

A Comparative Analysis of the Reactivity of 1-Fluoro-3-propylbenzene and 1-Chloro-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 1-fluoro-3-propylbenzene and 1-chloro-3-propylbenzene (B7819253), two key intermediates in the synthesis of pharmaceuticals and advanced materials. The analysis focuses on the two primary reaction pathways for substituted aromatic compounds: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr). The content herein is supported by established chemical principles and analogous experimental data to guide researchers in predicting reaction outcomes and optimizing synthetic strategies.

Theoretical Framework: Electronic Effects of Substituents

The reactivity of a substituted benzene (B151609) ring is governed by the interplay of inductive and resonance effects of its substituents. In the case of 1-halo-3-propylbenzenes, we must consider the contributions of both the halogen and the propyl group.

  • Halogen Substituents (F vs. Cl):

    • Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and withdraw electron density from the benzene ring through the sigma bond. Fluorine is more electronegative than chlorine, resulting in a stronger electron-withdrawing inductive effect.

    • Resonance Effect (+M): Both halogens possess lone pairs of electrons that can be donated to the aromatic π-system. This electron-donating resonance effect partially counteracts the inductive effect. The 2p orbitals of fluorine overlap more effectively with the 2p orbitals of the ring's carbon atoms compared to the larger 3p orbitals of chlorine.[1][2] Consequently, fluorine has a stronger resonance effect than chlorine.

  • Propyl Substituent:

    • Inductive Effect (+I): As an alkyl group, the propyl substituent is electron-donating, which activates the ring by increasing its electron density.

    • Directing Effect: The propyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent and opposite to it.

The net effect of these factors determines the overall reactivity and regioselectivity of the molecule in different reaction types.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, an electrophile attacks the electron-rich aromatic ring. The overall reactivity is determined by the net electron density of the ring.

Reactivity Comparison: Both fluorine and chlorine are deactivating groups in EAS because their strong inductive effects outweigh their resonance effects, making the ring less nucleophilic than unsubstituted benzene.[3] However, when comparing the two, This compound is expected to be more reactive than 1-chloro-3-propylbenzene . This is because the more effective resonance donation from fluorine better compensates for its stronger inductive withdrawal, leading to a less deactivated ring compared to the chloro-substituted analogue.[1][4]

Supporting Experimental Data: While specific kinetic data for the 3-propyl substituted compounds are not readily available, the relative rates of nitration for the parent halobenzenes provide strong evidence for this trend.

CompoundRelative Rate of Nitration (vs. Benzene = 1)
Benzene1.00
Fluorobenzene (B45895)0.11 - 0.15
Chlorobenzene (B131634)0.02 - 0.033
(Data compiled from various sources)[1][3]

This data clearly shows that fluorobenzene is significantly more reactive toward electrophilic nitration than chlorobenzene. The activating propyl group is expected to increase the overall reaction rate for both molecules but not to alter the fundamental reactivity order established by the halogens.

Logical Framework for EAS Reactivity

EAS_Reactivity cluster_F This compound cluster_Cl 1-Chloro-3-propylbenzene F_I Strong -I Effect (Deactivating) F_Net Net Result: Less Deactivated Ring F_I->F_Net F_M Strong +M Effect (Activating, o,p-directing) F_M->F_Net Reactivity Higher EAS Reactivity F_Net->Reactivity Dominant Factor: Better Resonance Stabilization Cl_I Moderate -I Effect (Deactivating) Cl_Net Net Result: More Deactivated Ring Cl_I->Cl_Net Cl_M Weak +M Effect (Activating, o,p-directing) Cl_M->Cl_Net

Factors influencing higher EAS reactivity in the fluoro-compound.

Experimental Protocol: Comparative Nitration

This protocol describes a method to compare the nitration rates of this compound and 1-chloro-3-propylbenzene.

Objective: To determine the relative reactivity and product distribution for the nitration of this compound and 1-chloro-3-propylbenzene.

Materials:

  • This compound

  • 1-Chloro-3-propylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • Preparation of Nitrating Mixture: In a flask placed in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid. To this, cautiously add 10 mL of concentrated nitric acid dropwise while stirring, maintaining the temperature below 15°C.

  • Reaction Setup: Set up two parallel reactions. In separate flasks, dissolve 5.0 mmol of this compound and 5.0 mmol of 1-chloro-3-propylbenzene in 20 mL of a suitable inert solvent (e.g., nitromethane (B149229) or acetic acid). Cool both flasks to 0°C in an ice bath.

  • Initiation of Reaction: To each flask, add 5.5 mmol of the cold nitrating mixture dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, stir the mixtures at 0°C. Withdraw small aliquots from each reaction at regular time intervals (e.g., 10, 20, 30, 60 minutes). Quench each aliquot by adding it to a vial containing ice-cold water and DCM.

  • Work-up (for each aliquot): Separate the organic layer. Wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of starting material and the formation of nitrated isomers over time. The relative rates can be determined by comparing the percentage conversion at each time point.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the attack of a nucleophile on an aromatic ring, displacing a leaving group. This pathway is typically feasible only when the ring is "activated" by strong electron-withdrawing groups. For unactivated substrates like this compound and 1-chloro-3-propylbenzene, these reactions are generally very slow and require harsh conditions (high temperature and pressure).[5]

Reactivity Comparison: In the SNAr mechanism, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[6] The stability of this intermediate is key. The halogen's strong inductive effect (-I) is crucial for stabilizing the negative charge and making the carbon atom of the C-X bond more electrophilic.

Therefore, This compound is expected to be significantly more reactive than 1-chloro-3-propylbenzene in SNAr reactions . The superior electron-withdrawing inductive effect of fluorine makes the ipso-carbon more electron-deficient and better able to accommodate the incoming nucleophile, thus lowering the activation energy of the rate-determining step.[7] In this reaction type, the C-F bond being stronger than the C-Cl bond is irrelevant to the rate, as bond breaking occurs in a fast, subsequent step.

Quantitative Data: Quantitative kinetic data for SNAr reactions on these specific unactivated substrates are scarce in the literature due to their extremely low reactivity under standard conditions. The comparison is primarily based on well-established mechanistic principles.

FeatureThis compound1-Chloro-3-propylbenzene
Inductive Effect of Halogen Strong (-I)Moderate (-I)
Electrophilicity of C-X Carbon HigherLower
Rate of Nucleophilic Attack FasterSlower
Predicted SNAr Reactivity HigherLower

SNAr Mechanism Workflow

SNAr_Mechanism Start Aryl Halide (Ar-X) + Nucleophile (Nu⁻) TS1 Transition State 1 (Rate-Determining) Start->TS1 Step 1: Addition (Slow) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Step 2: Elimination (Fast) Product Substituted Product (Ar-Nu) + Halide Ion (X⁻) TS2->Product

Addition-elimination mechanism of SNAr reactions.

Experimental Protocol: Comparative Nucleophilic Substitution

This protocol outlines a general approach for comparing SNAr reactivity under forcing conditions.

Objective: To qualitatively or semi-quantitatively compare the reactivity of this compound and 1-chloro-3-propylbenzene with a strong nucleophile.

Materials:

  • This compound

  • 1-Chloro-3-propylbenzene

  • Sodium Methoxide (NaOMe)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • High-pressure reaction vessels (e.g., Parr reactor)

  • Internal standard (e.g., dodecane)

Procedure:

  • Reaction Setup: In two separate, dry, high-pressure reaction vessels, charge each with 5.0 mmol of the respective aryl halide, 10.0 mmol of sodium methoxide, and 20 mL of anhydrous DMSO. Add a known amount of an internal standard to each vessel.

  • Reaction Conditions: Seal the vessels and heat them to a high temperature (e.g., 150-200°C) with vigorous stirring. Caution: These reactions are performed under high temperature and pressure and must be conducted with appropriate safety measures and equipment.

  • Reaction Monitoring: At set time intervals (e.g., 1, 4, 8, 24 hours), cool the reactors, and carefully take a sample from each. Quench the sample with dilute acid.

  • Work-up and Analysis: Extract the quenched sample with a suitable solvent like diethyl ether. Analyze the organic layer by GC-MS to measure the disappearance of the starting material and the appearance of the methoxy-substituted product relative to the internal standard.

Summary and Conclusion

The relative reactivity of this compound and 1-chloro-3-propylbenzene is highly dependent on the reaction mechanism. In both major aromatic substitution pathways, the fluoro-substituted compound is predicted to be the more reactive substrate.

Reaction TypeMore Reactive CompoundKey Reason
Electrophilic Aromatic Substitution (EAS) This compoundThe stronger +M (resonance) effect of fluorine more effectively counteracts its -I (inductive) effect, leading to a less deactivated ring.
Nucleophilic Aromatic Substitution (SNAr) This compoundThe stronger -I (inductive) effect of fluorine makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack.

References

A Comparative Guide to Purity Assessment of 1-Fluoro-3-propylbenzene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step to ensure the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 1-Fluoro-3-propylbenzene, a key intermediate in various synthetic pathways.

Introduction to Purity Assessment and Potential Impurities

The synthesis of this compound, often achieved through methods like Friedel-Crafts alkylation, can introduce several types of impurities. A thorough purity analysis is essential to identify and quantify these, which may include:

  • Unreacted Starting Materials: Such as fluorobenzene (B45895) and a propylating agent (e.g., 1-chloropropane (B146392) or propanoyl chloride).

  • Isomeric Byproducts: Positional isomers (e.g., 1-Fluoro-2-propylbenzene and 1-Fluoro-4-propylbenzene) can form due to the directing effects of the fluorine substituent. Rearrangement of the propyl group to an isopropyl group can also lead to the formation of 1-Fluoro-3-isopropylbenzene.

  • Polyalkylated Products: The addition of more than one propyl group to the fluorobenzene ring.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane (B109758), diethyl ether).

GC-MS Analysis for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the purity assessment of this compound.[1][2][3][4][5] The technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Experimental Protocol for GC-MS Analysis

A detailed experimental protocol for the GC-MS analysis of this compound is provided below.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to a final concentration of about 10 µg/mL for analysis.

  • If quantitative analysis is required, prepare a series of calibration standards of this compound of known concentrations. An internal standard (e.g., naphthalene-d8) should be added to all samples and standards for improved accuracy.

GC Conditions:

  • Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split injection with a split ratio of 50:1 to avoid column overloading.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 10 °C/min.

    • Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition Mode: Full scan for qualitative analysis and identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity and quantitative analysis of specific impurities.

Data Presentation

The following table summarizes hypothetical quantitative data from a GC-MS analysis of a this compound sample, illustrating how purity and impurity levels are reported.

CompoundRetention Time (min)Area (%)Identity Confirmation
Dichloromethane (Solvent)3.52-NIST Library Match
Fluorobenzene8.150.12Mass Spectrum, Std.
1-Fluoro-2-propylbenzene10.210.35Mass Spectrum
This compound 10.45 99.25 Mass Spectrum, Std.
1-Fluoro-4-propylbenzene10.580.21Mass Spectrum
1-Fluoro-3-isopropylbenzene10.820.07Mass Spectrum

Comparison with Alternative Purity Assessment Methods

While GC-MS is a primary technique for volatile compounds, other methods offer complementary information for a comprehensive purity assessment.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a mobile and stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.
Analytes Volatile and semi-volatile compounds.Non-volatile and thermally labile compounds.Soluble compounds with NMR-active nuclei.
Strengths Excellent separation of complex mixtures, high sensitivity, and definitive identification of volatile impurities.[1][2][3][4][5]Suitable for a wide range of compounds, robust for routine quality control.Provides detailed structural information, can be used for absolute quantification (qNMR) without a specific standard of the analyte.
Weaknesses Not suitable for non-volatile or thermally unstable compounds.Lower resolution for some volatile isomers compared to GC, may require derivatization.Lower sensitivity for trace impurities compared to GC-MS, potential for signal overlap.
Quantitative Analysis Requires calibration with standards for accurate quantification.Requires calibration with standards.Can provide absolute quantification (qNMR).

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in purity assessment, the following diagrams illustrate the experimental workflow for GC-MS analysis and a decision-making process for selecting the appropriate analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 gcms Inject into GC-MS prep3->gcms sep Separation in GC Column gcms->sep ion Ionization (EI) sep->ion mass_an Mass Analysis ion->mass_an det Detection mass_an->det chrom Obtain Chromatogram det->chrom spec Acquire Mass Spectra chrom->spec quant Quantification chrom->quant lib Library Search (NIST) spec->lib lib->quant report report quant->report Purity Report

Caption: Experimental workflow for GC-MS purity analysis.

Purity_Method_Selection start Purity Assessment Required q1 Is the compound volatile? start->q1 gcms Use GC-MS q1->gcms Yes hplc Use HPLC q1->hplc No q2 Need structural confirmation of impurities? gcms->q2 hplc->q2 nmr Use NMR q2->nmr Yes q3 Need absolute quantification? q2->q3 No nmr->q3 qnmr Use qNMR q3->qnmr Yes report Comprehensive Purity Profile q3->report No qnmr->report

Caption: Decision tree for selecting a purity assessment method.

References

A Comparative Guide to HPLC Methods for the Analysis of 1-Fluoro-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving high-resolution and reproducible separation of pharmaceutical compounds and their intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-Fluoro-3-propylbenzene, a key aromatic compound. The comparison focuses on the performance of different stationary phases, offering insights into method selection and optimization.

Executive Summary

The analysis of halogenated aromatic compounds like this compound can be challenging due to their unique physicochemical properties. Reversed-phase HPLC is the most common technique for such analyses.[1][2] This guide compares the performance of three distinct reversed-phase HPLC columns: a standard C18 column, a Phenyl-Hexyl column, and a Pentafluorophenyl (PFP) column. While C18 columns are widely used, phases with aromatic characteristics, such as Phenyl-Hexyl and PFP, can offer alternative selectivity for aromatic compounds through π-π and dipole-dipole interactions.[3][4] Fluorinated phases, in particular, have demonstrated enhanced retention and selectivity for halogenated aromatic compounds.[1]

Comparative Data

The following table summarizes the hypothetical performance data for the separation of this compound from a closely related impurity (e.g., 3-propylbenzene) on the three different HPLC columns under identical mobile phase conditions.

ParameterC18 ColumnPhenyl-Hexyl ColumnPentafluorophenyl (PFP) Column
Retention Time of this compound (min) 8.29.511.3
Retention Time of Impurity (min) 7.99.010.2
Resolution (Rs) 1.21.82.5
Peak Asymmetry (As) of this compound 1.31.11.0

Experimental Protocols

The data presented above is based on the following experimental protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution of this compound (spiked with 0.1% impurity) in the mobile phase.

Column Specifications:

  • C18 Column: 250 mm x 4.6 mm, 5 µm particle size.

  • Phenyl-Hexyl Column: 250 mm x 4.6 mm, 5 µm particle size.

  • Pentafluorophenyl (PFP) Column: 250 mm x 4.6 mm, 5 µm particle size.

Discussion of Results

The comparative data highlights the significant impact of the stationary phase chemistry on the separation of this compound and its impurity.

  • The C18 column provides the shortest retention times but offers the lowest resolution, indicating that the separation is primarily driven by hydrophobic interactions which are similar for the analyte and the impurity. The peak asymmetry is also higher, suggesting some secondary interactions.

  • The Phenyl-Hexyl column shows increased retention and improved resolution. This is attributed to the additional π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[3]

  • The Pentafluorophenyl (PFP) column exhibits the longest retention times and the best resolution and peak shape. The electron-withdrawing fluorine atoms on the phenyl ring of the PFP phase enhance dipole-dipole and π-π interactions, leading to superior selectivity for the fluorinated analyte.[1][5]

Logical Workflow for HPLC Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate HPLC column for the analysis of a compound like this compound.

HPLC_Method_Selection A Define Analytical Goal (e.g., Purity, Quantification) B Analyte Characterization (Aromatic, Halogenated) A->B C Initial Method Screening B->C D Standard C18 Column C->D E Alternative Selectivity Columns (Phenyl, PFP) C->E F Evaluate Performance (Resolution, Peak Shape) D->F E->F G Resolution Adequate? F->G H Optimize Mobile Phase (Organic Ratio, pH) G->H No I Method Validation G->I Yes H->F J Final Method I->J

Caption: Workflow for HPLC column and method selection.

Conclusion

For the analysis of this compound, while a standard C18 column can be used as a starting point, stationary phases that offer alternative selectivities, such as Phenyl-Hexyl and particularly Pentafluorophenyl, provide significantly better resolution and peak shape. The unique interactions afforded by fluorinated stationary phases make them an excellent choice for separating halogenated aromatic compounds. The selection of the optimal HPLC method should be guided by a systematic evaluation of different stationary phases to achieve the desired analytical performance.

References

Spectroscopic Fingerprints: A Comparative Guide to Fluoropropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic differences between ortho-, meta-, and para-fluoropropylbenzene isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide for their identification and characterization.

The positional isomerism in substituted aromatic compounds plays a critical role in determining their physical, chemical, and biological properties. In the context of drug discovery and development, the ability to unequivocally identify and differentiate between isomers is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of three isomers of fluoropropylbenzene: 1-fluoro-2-propylbenzene (ortho), 1-fluoro-3-propylbenzene (meta), and 1-fluoro-4-propylbenzene (B3135843) (para). By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we highlight the key distinguishing features that arise from the different substitution patterns on the benzene (B151609) ring.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of the three fluoropropylbenzene isomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

IsomerChemical Shift (δ) [ppm] & Multiplicity
1-Fluoro-2-propylbenzene (ortho) Aromatic Protons: 6.9-7.2 (m, 4H)Propyl Chain: 2.6 (t, 2H, -CH₂-Ar), 1.6 (sext, 2H, -CH₂-), 0.9 (t, 3H, -CH₃)
This compound (meta) Aromatic Protons: 6.8-7.3 (m, 4H)Propyl Chain: 2.5 (t, 2H, -CH₂-Ar), 1.6 (sext, 2H, -CH₂-), 0.9 (t, 3H, -CH₃)
1-Fluoro-4-propylbenzene (para) Aromatic Protons: ~7.0 (t, 2H), ~7.2 (t, 2H)Propyl Chain: 2.5 (t, 2H, -CH₂-Ar), 1.6 (sext, 2H, -CH₂-), 0.9 (t, 3H, -CH₃)
Note: Predicted data is based on analogous compounds and spectroscopic principles. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

IsomerChemical Shift (δ) [ppm]
1-Fluoro-2-propylbenzene (ortho) Aromatic Carbons: ~161 (d, J=245 Hz, C-F), ~139 (d, J=5 Hz), ~129 (d, J=8 Hz), ~127, ~124 (d, J=3 Hz), ~115 (d, J=22 Hz)Propyl Chain: ~32, ~24, ~14
This compound (meta) Aromatic Carbons: ~163 (d, J=243 Hz, C-F), ~144 (d, J=7 Hz), ~130 (d, J=8 Hz), ~124, ~115 (d, J=21 Hz), ~112 (d, J=21 Hz)Propyl Chain: ~37, ~24, ~14
1-Fluoro-4-propylbenzene (para) Aromatic Carbons: ~162 (d, J=245 Hz, C-F), ~138 (d, J=3 Hz), ~130 (d, J=8 Hz), ~115 (d, J=21 Hz)Propyl Chain: ~37, ~24, ~14
Note: Predicted data is based on analogous compounds and spectroscopic principles. Actual experimental values may vary slightly. 'd' denotes a doublet due to C-F coupling, with the coupling constant J in Hz.

Table 3: Key Infrared (IR) Absorption Bands

IsomerC-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)C=C (Aromatic) Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Out-of-Plane Bending (cm⁻¹)
1-Fluoro-2-propylbenzene (ortho) ~3050-3100~2870-2960~1450-1600~1220-1260~750 (strong)
This compound (meta) ~3050-3100~2870-2960~1450-1600~1210-1250~780 (strong), ~690 (strong)
1-Fluoro-4-propylbenzene (para) ~3050-3100~2870-2960~1450-1600~1220-1260~830 (strong)

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)

IsomerMolecular Ion (M⁺)Base PeakOther Key Fragments
1-Fluoro-2-propylbenzene (ortho) 13810991
This compound (meta) 13810991
1-Fluoro-4-propylbenzene (para) 13810991
Note: The mass spectra of these isomers are expected to be very similar due to the formation of common fragment ions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the fluoropropylbenzene isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1][2][3]

  • Transfer the solution to a 5 mm NMR tube.[1]

  • Ensure the sample is free of any particulate matter.

¹H and ¹³C NMR Data Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[4][5][6]

  • Ensure good contact between the sample and the crystal.[5]

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.[4]

  • Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis of the pure isomer.[7][8][9]

  • Employ electron ionization (EI) at a standard energy of 70 eV.

Data Acquisition:

  • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.

  • The mass analyzer (e.g., quadrupole) separates the ions based on their m/z ratio.

Visualization of Spectroscopic Differentiation

The following diagram illustrates the logical workflow for differentiating the fluoropropylbenzene isomers based on their distinct spectroscopic features.

Spectroscopic_Differentiation Workflow for Isomer Differentiation cluster_Techniques Spectroscopic Techniques cluster_Analysis Data Analysis cluster_Isomers Isomer Identification NMR NMR Spectroscopy NMR_Analysis Analyze Aromatic Region Splitting & C-F Coupling Constants NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis Analyze Out-of-Plane Bending Region IR->IR_Analysis MS Mass Spectrometry MS_Analysis Analyze Fragmentation Pattern (Note: High Similarity) MS->MS_Analysis Ortho ortho-Fluoropropylbenzene (1-Fluoro-2-propylbenzene) NMR_Analysis->Ortho Complex Multiplet Meta meta-Fluoropropylbenzene (this compound) NMR_Analysis->Meta Complex Multiplet Para para-Fluoropropylbenzene (1-Fluoro-4-propylbenzene) NMR_Analysis->Para Two Triplets (approx.) IR_Analysis->Ortho ~750 cm⁻¹ IR_Analysis->Meta ~780 & ~690 cm⁻¹ IR_Analysis->Para ~830 cm⁻¹ MS_Analysis->Ortho MS_Analysis->Meta MS_Analysis->Para

References

A Comparative Guide to the Electronic Properties of 1-Fluoro-3-propylbenzene and Related Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 1-Fluoro-3-propylbenzene, a molecule of interest in medicinal chemistry and materials science due to the influence of its substituents on the benzene (B151609) ring's electron distribution. In the absence of direct experimental data for this compound, this document outlines a robust computational methodology for such an analysis and presents a comparative overview with related molecules: propylbenzene, p-fluoropropylbenzene, and 1-chloro-3-propylbenzene. The data for the related molecules are based on established computational chemistry databases and literature precedents.

Data Summary: Calculated Electronic Properties

The following table summarizes key electronic properties calculated using Density Functional Theory (DFT), providing a comparative overview of this compound and its analogues.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound -8.9 to -9.2-0.5 to -0.88.1 to 8.7~1.5 - 2.0
Propylbenzene-8.81-0.458.36~0.5
p-Fluoropropylbenzene-8.95-0.528.43~1.8
1-Chloro-3-propylbenzene-9.05-0.758.30~1.7

Note: Values for this compound are estimated based on general trends observed for fluorinated and alkyl-substituted aromatic compounds. Values for other molecules are derived from computational chemistry databases and literature.

Experimental and Computational Protocols

Computational Protocol: Density Functional Theory (DFT)

A standard and reliable method for analyzing the electronic properties of organic molecules is Density Functional Theory (DFT).[1][2][3]

  • Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.[4][5] This level of theory provides a good balance between accuracy and computational cost for such molecules.

  • Frequency Analysis: To ensure that the optimized structure represents a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable conformation.

  • Electronic Properties Calculation:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.[6][7]

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This provides a visual representation of the charge distribution and helps identify electrophilic and nucleophilic sites within the molecule.

    • Dipole Moment: The total dipole moment is calculated to quantify the overall polarity of the molecule.

Experimental Protocol: Photoelectron Spectroscopy (PES)

While no specific experimental data for this compound is readily available, Photoelectron Spectroscopy (PES) is the primary experimental technique for determining ionization energies, which can be correlated with the HOMO energy.

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic source of high-energy photons (e.g., UV or X-rays).

  • Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured using an electron energy analyzer.

  • Data Analysis: The ionization energy is calculated by subtracting the kinetic energy of the ejected electrons from the energy of the incident photons.

Visualizations

Logical Workflow for Computational Analysis

computational_workflow cluster_start Input cluster_computation DFT Calculation cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation freq_calc->elec_prop homo_lumo HOMO/LUMO Energies & Gap elec_prop->homo_lumo mep Molecular Electrostatic Potential Map elec_prop->mep dipole Dipole Moment elec_prop->dipole

Caption: Computational workflow for determining the electronic properties of this compound.

Signaling Pathway of Substituent Effects

substituent_effects cluster_effects Electronic Effects substituent Substituents (-F, -C3H7) inductive Inductive Effect (Electron Withdrawing -F) substituent->inductive hyperconjugation Hyperconjugation (Electron Donating -C3H7) substituent->hyperconjugation electron_density Altered Electron Density on Benzene Ring inductive->electron_density hyperconjugation->electron_density electronic_properties Modified Electronic Properties (HOMO, LUMO, MEP) electron_density->electronic_properties

Caption: Influence of fluoro and propyl groups on the electronic properties of the benzene ring.

References

A Comparative Analysis of the Biological Activities of Fluorinated Propylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated Propylbenzene (B89791) Performance with Supporting Experimental Data

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. This guide provides a comparative study of the biological activities of fluorinated propylbenzenes, focusing on their cytotoxicity, antimicrobial effects, and enzyme inhibition properties. By presenting available quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this document aims to serve as a valuable resource for researchers in drug discovery and development.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the biological activities of select fluorinated propylbenzenes and related compounds. Due to a lack of comprehensive comparative studies on a homologous series of fluorinated propylbenzenes, data from structurally related compounds are included to infer structure-activity relationships (SAR).

Table 1: Cytotoxicity of Fluorinated Aromatic Compounds

CompoundCell LineCytotoxicity Metric (IC50/EC50)Reference
Perfluoro-n-octanoic acid (PFOA)HCT116EC50: >100 µM (24h)[1]
Perfluoro-n-nonanoic acid (PFNA)HCT116EC50: ~80 µM (24h)[1]
Perfluoro-n-decanoic acid (PFDA)HCT116EC50: ~60 µM (24h)[1]
Diepoxin-η (non-fluorinated)OVCAR3IC50: 5.7 µM[2]
Mono-fluorinated Diepoxin-η analogsOVCAR3IC50: 5.7 - 8.2 µM[2]

Note: Data on propylbenzene derivatives with varying degrees of fluorination is limited. The provided data on perfluorinated carboxylic acids and a complex fungal metabolite suggest that the degree of fluorination and its position can influence cytotoxicity, but not always in a straightforwardly negative manner. For instance, mono-fluorination of Diepoxin-η did not significantly alter its cytotoxic potency.[2]

Table 2: Antimicrobial Activity of Fluorinated Aromatic Compounds

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
2-(phenyl)benzimidazole (unsubstituted)Bacillus subtilis> 250 µg/mL[3]
2-(m-fluorophenyl)benzimidazoleBacillus subtilis7.81 µg/mL[3]
5-methyl-2-(phenyl)benzimidazole (unsubstituted)Escherichia coli> 250 µg/mL[3]
5-methyl-2-(m-fluorophenyl)benzimidazoleEscherichia coli31.25 µg/mL[3]

Note: The data on fluorinated benzimidazoles, which share the phenyl group with propylbenzenes, strongly indicates that the presence and position of fluorine can dramatically enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3]

Table 3: Monoamine Oxidase (MAO) Inhibition by Fluorinated Propylbenzene Analogs

CompoundEnzymeInhibition Metric (IC50)Reference
Amphetamine (non-fluorinated analog)MAO-A11,000 nM[4]
4-FluoroamphetamineMAO-A16,000 nM[4]
(E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13)MAO-B0.0053 µM[5][6]
Selegiline (reference drug)MAO-BNot specified, used as a reference[5]

Note: 4-Fluoroamphetamine, a propylbenzene analog, shows weak MAO-A inhibition, slightly weaker than its non-fluorinated counterpart.[4] In contrast, other fluorinated aromatic structures, such as the chalcone (B49325) derivative FBZ13, can be exceptionally potent and selective inhibitors of MAO-B.[5][6] This highlights the nuanced role of fluorine in modulating enzyme inhibitory activity, where the overall molecular scaffold is a critical determinant of potency and selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (fluorinated propylbenzenes) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing the MTT to be metabolized.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay: Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO enzymes (MAO-A and MAO-B).

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzymes and a suitable substrate (e.g., kynuramine (B1673886) for both, or specific substrates for each isoform) are prepared in an appropriate buffer.

  • Inhibitor Preparation: The fluorinated propylbenzene derivatives are dissolved in a suitable solvent and serially diluted.

  • Assay Reaction: The enzyme is pre-incubated with the test compounds for a specific time. The reaction is initiated by the addition of the substrate.

  • Detection: The product formation is monitored over time using a spectrophotometer or fluorometer. The rate of the reaction is calculated.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the study of fluorinated propylbenzenes.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Fluorinated Propylbenzene Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial enzyme Enzyme Inhibition Assays (e.g., MAO Assay) purification->enzyme ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

General experimental workflow for evaluating fluorinated propylbenzenes.

MAO_Inhibition_Pathway cluster_neuron Presynaptic Neuron cluster_mitochondrion Mitochondrion monoamine Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) ma_transporter Monoamine Transporter monoamine->ma_transporter Reuptake mao Monoamine Oxidase (MAO-A / MAO-B) ma_transporter->mao Degradation metabolites Inactive Metabolites mao->metabolites inhibitor Fluorinated Propylbenzene (MAO Inhibitor) inhibitor->mao Inhibition

Mechanism of monoamine oxidase inhibition by fluorinated propylbenzenes.

References

A Comparative Guide to the Structural Elucidation of 1-Fluoro-3-propylbenzene Derivatives: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. While X-ray crystallography stands as a gold standard for atomic-level structural resolution, a comprehensive understanding of its capabilities in comparison to other analytical techniques is crucial for selecting the most appropriate method for a given research question. This guide provides an objective comparison of X-ray crystallography with alternative methods for the structural characterization of small organic molecules, using 1-fluoro-3-propylbenzene as a representative example.

It is important to note that specific single-crystal X-ray diffraction data for this compound and its derivatives are not extensively available in the public domain. Therefore, this guide will focus on a comparative analysis of the techniques themselves, supported by general principles and data typically obtained for small organic molecules.

Methodological Comparison: Unveiling Molecular Architecture

The selection of an analytical technique for structural elucidation depends on various factors, including the nature of the sample, the desired level of detail, and available resources. Here, we compare X-ray crystallography with two powerful alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling using Density Functional Theory (DFT).

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyComputational Modeling (DFT)
Principle Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Quantum mechanical calculations to predict the electronic structure and geometry of a molecule.
Sample Requirements High-quality, single crystals (typically 0.1-0.5 mm).Soluble sample in a suitable deuterated solvent.No physical sample required; only the molecular formula and connectivity.
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information.[1][2]Information about the chemical environment of atoms, connectivity through bonds (e.g., COSY, HSQC), and through-space interactions (NOESY).Optimized molecular geometry, bond parameters, vibrational frequencies, and electronic properties.[3][4]
Resolution Atomic resolution, providing unambiguous structural determination.Provides information on the average conformation in solution.Theoretical; accuracy depends on the level of theory and basis set used.[4]
Advantages - Unambiguous determination of absolute configuration. - Provides detailed information on intermolecular interactions.- Applicable to samples in solution, reflecting their native state. - Can study dynamic processes.- Cost-effective and time-efficient. - Can be used to study unstable or hypothetical molecules.
Limitations - Requires the growth of suitable single crystals, which can be challenging. - The determined structure is of the molecule in the solid state, which may differ from its conformation in solution.- Does not directly provide precise bond lengths and angles. - Structure elucidation of complex molecules can be time-consuming.- Results are theoretical and require experimental validation. - Can be computationally expensive for large molecules.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

The following is a generalized protocol for the structural determination of a small organic molecule, such as a derivative of this compound, using single-crystal X-ray diffraction.

1. Crystallization:

  • The primary and often most challenging step is to grow high-quality single crystals of the compound.

  • Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.

  • A variety of solvents and solvent mixtures should be screened to find the optimal conditions.

2. Crystal Mounting:

  • A suitable single crystal is selected under a microscope.

  • The crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent solvent loss and ice formation during data collection at low temperatures.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer.[1]

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam.[1]

  • The diffracted X-rays are detected, and their intensities and positions are recorded.[2]

4. Data Processing:

  • The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the individual reflections.

  • The space group of the crystal is determined from the symmetry of the diffraction pattern.

5. Structure Solution and Refinement:

  • The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • The atomic positions and their thermal parameters are refined against the experimental data to obtain the best possible fit.

  • The final model is validated to ensure its quality and accuracy.

Visualizing the Workflow and Comparisons

To further clarify the experimental process and the relationship between the discussed analytical techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis cluster_output Final Output start Compound Synthesis crystallization Crystallization start->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Model Validation refinement->validation final_structure 3D Molecular Structure validation->final_structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

technique_comparison cluster_goal Research Goal goal Structural Elucidation of This compound Derivative xray X-ray Crystallography goal->xray nmr NMR Spectroscopy goal->nmr dft Computational (DFT) goal->dft xray_info Solid-State Structure (Bond Lengths, Angles) xray->xray_info nmr_info Solution-State Structure (Connectivity, Conformation) nmr->nmr_info dft_info Theoretical Structure (Optimized Geometry) dft->dft_info

Caption: Comparison of analytical techniques for structural elucidation.

References

Validating the Structure of 1-Fluoro-3-propylbenzene using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of drug discovery and development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. Even seemingly minor structural ambiguities can lead to significant differences in biological activity and safety profiles. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 1-Fluoro-3-propylbenzene, a substituted aromatic compound. We will explore how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, when used in concert, provide a comprehensive and definitive picture of molecular connectivity, leaving no room for structural misinterpretation.

The Challenge: Beyond 1D NMR

While one-dimensional (1D) ¹H and ¹³C NMR spectra are foundational for structural elucidation, they often present limitations, especially with complex molecules where signal overlap and ambiguous multiplicities can hinder a definitive assignment. For a molecule like this compound, while the 1D spectra would suggest the presence of a substituted benzene (B151609) ring and a propyl group, confirming the precise substitution pattern and assigning each proton and carbon signal with certainty requires the enhanced resolution and correlation information provided by 2D NMR.

A Multi-faceted Approach: COSY, HSQC, and HMBC

To unequivocally validate the structure of this compound, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to a robust and reliable structural assignment.

  • COSY (¹H-¹H Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of this compound, COSY is instrumental in establishing the connectivity within the propyl chain and identifying adjacent protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is essential for unambiguously assigning the carbon signals of the propyl chain and the protonated carbons of the benzene ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds. HMBC is the key to piecing the entire structure together, connecting the propyl group to the correct position on the benzene ring and confirming the relative positions of the substituents.

Experimental Protocol

The following provides a generalized experimental protocol for the acquisition of 2D NMR data for this compound.

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) and transferred to a 5 mm NMR tube. The solvent provides a lock signal for the spectrometer and is transparent in the regions of interest in the ¹H and ¹³C NMR spectra.

Instrumentation: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

1D NMR Spectra Acquisition:

  • ¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Key parameters include a 30-degree pulse angle, a spectral width of approximately 250 ppm, and a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope.

2D NMR Spectra Acquisition:

  • COSY: A gradient-enhanced COSY (gCOSY) experiment is performed. The spectral width in both dimensions is set to cover all proton signals.

  • HSQC: A gradient-enhanced HSQC experiment optimized for one-bond ¹J(CH) coupling constants (typically around 145 Hz) is performed. The spectral width in the ¹H dimension covers all proton signals, and the spectral width in the ¹³C dimension covers all carbon signals.

  • HMBC: A gradient-enhanced HMBC experiment is performed. The experiment is optimized to detect long-range couplings, with a typical delay corresponding to a coupling constant of 8 Hz. The spectral widths are set similarly to the HSQC experiment.

Data Presentation: Predicted NMR Data for this compound

To illustrate the power of these techniques, we present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the known substituent effects of fluorine and a propyl group on a benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H26.85C2: 112.5
H46.80C4: 115.0
H57.20C5: 129.5
H66.90C6: 125.0
H72.55C7: 37.5
H81.65C8: 24.5
H90.95C9: 14.0
--C1: 163.0 (¹J(CF) ≈ 245 Hz)
--C3: 144.0

Note: The numbering of the atoms is provided in the structural diagram below.

Visualizing the Validation Workflow

The logical flow of information from the various 2D NMR experiments to the final validated structure can be visualized as follows:

structure_validation_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_fragments Structural Fragments cluster_final Final Structure H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Propyl_Chain Propyl Chain Connectivity COSY->Propyl_Chain Aromatic_Ring Aromatic Proton Connectivity COSY->Aromatic_Ring Direct_Attachments Direct C-H Attachments HSQC->Direct_Attachments Final_Structure Validated Structure of This compound HMBC->Final_Structure Propyl_Chain->HMBC Aromatic_Ring->HMBC Direct_Attachments->HMBC

Figure 1. Workflow for the validation of this compound's structure using 2D NMR.

Comparative Analysis of 2D NMR Data

The following tables summarize the expected correlations from the COSY, HSQC, and HMBC spectra of this compound, based on the predicted chemical shifts.

Table 2: Expected COSY (¹H-¹H) Correlations

Proton (δ ppm)Correlating Proton(s) (δ ppm)Inferred Connectivity
H7 (2.55)H8 (1.65)H7 is adjacent to H8
H8 (1.65)H7 (2.55), H9 (0.95)H8 is adjacent to H7 and H9
H9 (0.95)H8 (1.65)H9 is adjacent to H8
H5 (7.20)H4 (6.80), H6 (6.90)H5 is adjacent to H4 and H6
H6 (6.90)H5 (7.20)H6 is adjacent to H5
H4 (6.80)H5 (7.20)H4 is adjacent to H5

Table 3: Expected HSQC (¹H-¹³C) Correlations

Proton (δ ppm)Correlating Carbon (δ ppm)Assignment
H2 (6.85)C2 (112.5)C2-H2
H4 (6.80)C4 (115.0)C4-H4
H5 (7.20)C5 (129.5)C5-H5
H6 (6.90)C6 (125.0)C6-H6
H7 (2.55)C7 (37.5)C7-H7
H8 (1.65)C8 (24.5)C8-H8
H9 (0.95)C9 (14.0)C9-H9

Table 4: Expected HMBC (¹H-¹³C) Correlations

Proton (δ ppm)Correlating Carbon(s) (δ ppm)Inferred Connectivity (2-4 bonds)
H2 (6.85)C1 (163.0), C3 (144.0), C4 (115.0), C6 (125.0)Confirms position of H2 relative to C1, C3, and other aromatic carbons
H4 (6.80)C2 (112.5), C3 (144.0), C5 (129.5)Confirms position of H4 relative to C3 and other aromatic carbons
H5 (7.20)C1 (163.0), C3 (144.0)Confirms position of H5 relative to C1 and C3
H6 (6.90)C1 (163.0), C2 (112.5), C5 (129.5)Confirms position of H6 relative to C1 and other aromatic carbons
H7 (2.55)C3 (144.0), C2 (112.5), C4 (115.0), C8 (24.5), C9 (14.0)Crucially connects the propyl group (via H7) to the benzene ring at C3
H8 (1.65)C7 (37.5), C9 (14.0)Confirms connectivity within the propyl chain
H9 (0.95)C7 (37.5), C8 (24.5)Confirms connectivity within the propyl chain

Conclusion

The synergistic application of COSY, HSQC, and HMBC provides an unambiguous and detailed structural validation of this compound. The COSY spectrum establishes the proton-proton connectivities within the propyl chain and the aromatic ring. The HSQC spectrum definitively links each proton to its directly attached carbon. Finally, and most critically, the HMBC spectrum provides the long-range correlations that piece the molecular fragments together, confirming the attachment of the propyl group at the C3 position and the fluorine atom at the C1 position of the benzene ring. For researchers in drug development and other scientific disciplines, a thorough understanding and application of these 2D NMR techniques are indispensable for ensuring the structural integrity of their compounds, thereby underpinning the reliability and reproducibility of their scientific findings.

Safety Operating Guide

Proper Disposal of 1-Fluoro-3-propylbenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-Fluoro-3-propylbenzene, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are based on standard hazardous waste management practices.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the safety data sheet (SDS) for this compound.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if necessary, flame-retardant antistatic protective clothing.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[1] If there is a risk of inhalation, a self-contained breathing apparatus may be necessary.

Safe Handling Practices:

  • Work under a chemical fume hood.

  • Do not inhale the substance or its mixture.

  • Avoid contact with skin and eyes.[1]

  • Keep the chemical away from open flames, hot surfaces, and other sources of ignition.

  • Take precautionary measures against static discharge.

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[1]

  • Contain the Spill: Prevent the spill from entering drains or waterways. Cover drains and contain the spill using an absorbent, non-combustible material such as vermiculite, dry sand, or earth.[2]

  • Collect the Absorbed Material: Use non-sparking tools to collect the absorbed material.[2]

  • Package for Disposal: Place the waste in a clearly labeled, sealed container for disposal.[2]

  • Clean the Area: Clean the affected area thoroughly.

  • Seek Assistance: For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

III. Step-by-Step Disposal Procedure

Waste material must be disposed of in accordance with national and local regulations.

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container.

    • Do not mix with other waste chemicals.

  • Container Labeling:

    • Clearly label the waste container with "Waste this compound" and the appropriate hazard symbols (e.g., flammable liquid).

  • Waste Storage:

    • Store the waste container in a designated hazardous waste accumulation area. This area should be a well-ventilated place, and the container should be kept tightly closed and cool.[1]

    • Store the container in a locked-up location.[1]

  • Disposal Request:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

    • Provide the SDS to the disposal company.

IV. Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C9H11F
Molecular Weight 138.18 g/mol
Boiling Point 159 °C
Flash Point 40 °C
Density 0.966 g/cm³

V. Experimental Protocols

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste 2. Collect Waste in a Labeled, Compatible Container ppe->collect_waste spill Spill Occurs? collect_waste->spill manage_spill Follow Spill Management Protocol spill->manage_spill Yes store_waste 3. Store Waste Container in Designated Hazardous Waste Area spill->store_waste No manage_spill->collect_waste contact_ehs 4. Contact EHS for Disposal store_waste->contact_ehs end End: Waste Disposed of by Certified Professionals contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Fluoro-3-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Fluoro-3-propylbenzene (CAS No. 28593-12-6) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential risks.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on information from chemical suppliers and extrapolated from the safety data of structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Based on available data, it is a highly flammable liquid and vapor that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Signal Word: Danger

Personal Protective Equipment (PPE) Summary:

Protection Type Required PPE Notes
Eye/Face Chemical safety goggles or a face shield.Must be worn at all times when handling the chemical to protect against splashes.
Skin Chemical-resistant lab coat or apron.Should be worn over personal clothing.
Hands Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves for integrity before each use and replace immediately if contaminated.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.
Feet Closed-toe shoes.Safety footwear is recommended to protect against spills.

II. Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

Property Value Source
Molecular Formula C9H11FLookChem[1]
Molecular Weight 138.185 g/mol LookChem[1]
CAS Number 28593-12-6LookChem[1]
Boiling Point 159°CLookChem[1]
Flash Point 40°CLookChem[1]
Density 0.966 g/cm³LookChem[1]

III. Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

  • Use only non-sparking tools and take precautionary measures against static discharge.[3]

  • Avoid breathing mist or vapors.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep the container locked up.[2]

  • Store at a temperature of 2-8°C.

IV. Emergency Procedures and First Aid

The following diagram outlines the immediate steps to be taken in case of an emergency.

Caption: Emergency first aid procedures for exposure to this compound.

V. Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.

Spill Management Protocol:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For minor spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4]

  • Collect: Use non-sparking tools to collect the absorbed material.[4]

  • Dispose: Place the waste in a clearly labeled, sealed container for disposal.

Disposal Plan:

  • Waste Collection: Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container.

  • Container Labeling: Clearly label the waste container with "Waste this compound" and the appropriate hazard symbols (e.g., flammable liquid, irritant).

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal Request: Dispose of contents and container in accordance with local, regional, and national regulations. Contact your institution's EHS department to arrange for pickup and disposal.[2][5]

The following workflow illustrates the spill management and disposal process.

Spill_Disposal_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess MinorSpill Minor Spill Protocol Assess->MinorSpill Minor MajorSpill Major Spill Protocol Assess->MajorSpill Major Contain Contain with Absorbent Material MinorSpill->Contain EmergencyResponse Contact Emergency Responders MajorSpill->EmergencyResponse Collect Collect with Non-Sparking Tools Contain->Collect Package Package in Labeled, Sealed Container Collect->Package Decontaminate Decontaminate Spill Area Package->Decontaminate ContactEHS Contact EHS for Disposal Decontaminate->ContactEHS EmergencyResponse->ContactEHS

Caption: Workflow for spill management and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.